molecular formula C7H12Br2O2 B1580566 2-Acetoxy-1,5-dibromopentane CAS No. 205180-51-4

2-Acetoxy-1,5-dibromopentane

Cat. No.: B1580566
CAS No.: 205180-51-4
M. Wt: 287.98 g/mol
InChI Key: JGMIHIAAGUSENI-UHFFFAOYSA-N
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Description

2-Acetoxy-1,5-dibromopentane is a useful research compound. Its molecular formula is C7H12Br2O2 and its molecular weight is 287.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dibromopentan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Br2O2/c1-6(10)11-7(5-9)3-2-4-8/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMIHIAAGUSENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCCBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336956
Record name 2-Acetoxy-1,5-dibromopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205180-51-4
Record name 2-Acetoxy-1,5-dibromopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Acetoxy-1,5-dibromopentane chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Acetoxy-1,5-dibromopentane

Disclaimer: this compound is not a widely documented compound in commercially available databases or peer-reviewed literature. Therefore, this guide provides a comprehensive analysis based on the established chemical principles of its parent structure, 1,5-dibromopentane, and predictive models based on the influence of the 2-acetoxy functional group. This document is intended for researchers, scientists, and drug development professionals and should be used as a theoretical and predictive resource. All proposed experimental protocols should be conducted with appropriate safety assessments.

Introduction

This compound represents a potentially valuable, bifunctional building block for organic synthesis. Its structure combines two primary alkyl bromide moieties, differentiated by the presence of an acetoxy group at the C-2 position. This substitution is predicted to induce significant changes in the molecule's physicochemical properties, reactivity, and spectroscopic signature compared to its well-documented parent, 1,5-dibromopentane. This guide will first establish a baseline by detailing the known properties of 1,5-dibromopentane and then provide an in-depth, predictive analysis of the target molecule, exploring its synthesis, reactivity, and potential applications.

Part 1: The Foundational Scaffold: 1,5-Dibromopentane

A thorough understanding of 1,5-dibromopentane is essential to predict the behavior of its 2-acetoxy derivative. This symmetrical dihalide serves as a common precursor for the synthesis of five- and six-membered cyclic compounds.[1]

Physical and Chemical Properties

1,5-Dibromopentane is a colorless to light brown liquid with the following properties:

PropertyValueSource
Molecular Formula C₅H₁₀Br₂[2][3]
Molecular Weight 229.94 g/mol [2][3]
CAS Number 111-24-0[2][3]
Melting Point -34 °C[3]
Boiling Point 110 °C at 15 mmHg-
Density 1.688 g/mL at 25 °C-
Refractive Index (n20/D) 1.512[3]
Solubility Miscible with common organic solvents; low solubility in water.[1]
Synthesis of 1,5-Dibromopentane

There are two primary, well-established methods for the synthesis of 1,5-dibromopentane.

Method A: From 1,5-Pentanediol This method involves the reaction of 1,5-pentanediol with hydrobromic acid, typically with azeotropic removal of water.

cluster_reactants Reactant cluster_products Product 1,5-Pentanediol HO-(CH₂)₅-OH 1,5-Dibromopentane Br-(CH₂)₅-Br 1,5-Pentanediol->1,5-Dibromopentane  48% aq. HBr  Octane, 145-150 °C  Dean-Stark Trap

Caption: Synthesis of 1,5-Dibromopentane from 1,5-Pentanediol.

Experimental Protocol (Method A):

  • Charge a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer with 1,5-pentanediol (1 equiv), 48% aqueous HBr (~3 equiv per -OH group), and octane (~7:1 v/w ratio to the diol).[4]

  • Heat the mixture in an oil bath to 145-150 °C with vigorous stirring.[4]

  • Collect the aqueous layer from the azeotropic distillate until approximately half of the theoretical amount of water is removed. The still head temperature will rise from ~89-92 °C to 96-100 °C.[4]

  • Set the condenser for total reflux and continue heating for several hours.[4]

  • After cooling, wash the organic phase with cold 85% v/v H₂SO₄ to remove any remaining bromoalkanol.[4]

  • Neutralize the octane solution, strip the solvent under reduced pressure, and purify the residue by distillation to yield 1,5-dibromopentane.[4]

Method B: Ring-Opening of Tetrahydropyran (THP) This alternative route involves the acid-catalyzed ring-opening of tetrahydropyran with hydrobromic acid.

Experimental Protocol (Method B):

  • In a 500 mL flask fitted with a reflux condenser, add 250 g of 48% hydrobromic acid, 75 g of concentrated sulfuric acid, and 21.5 g of redistilled tetrahydropyran.[4]

  • Gently heat the mixture to reflux for 3 hours.[4]

  • After cooling to room temperature, separate the lower organic layer.[4]

  • Wash the organic layer sequentially with saturated sodium carbonate solution and water.[4]

  • Dry the product over anhydrous calcium chloride and purify by vacuum distillation, collecting the fraction at 104-106 °C (2.53 kPa) to yield 1,5-dibromopentane (80-82% yield).[4]

Reactivity of 1,5-Dibromopentane

The reactivity of 1,5-dibromopentane is dominated by the two primary C-Br bonds. The bromine atoms are good leaving groups, making the terminal carbons electrophilic and susceptible to attack by nucleophiles.[1] These reactions typically proceed via an Sₙ2 mechanism.[5] Due to the presence of two reactive sites, reactions can result in mono- or di-substitution, offering a pathway to various linear and cyclic compounds.[1]

Part 2: Predictive Analysis of this compound

The introduction of an acetoxy group at the C-2 position breaks the molecule's symmetry and is expected to significantly influence its properties and reactivity.

Proposed Synthesis

A logical synthetic route to this compound would involve the preparation of the precursor alcohol, 1,5-dibromo-2-pentanol (CAS 100606-66-4), followed by acetylation.[6]

Precursor Br-(CH₂)₃-CH(OH)-CH₂Br (1,5-Dibromo-2-pentanol) Product Br-(CH₂)₃-CH(OAc)-CH₂Br (this compound) Precursor->Product  Acetic Anhydride  Pyridine or DMAP (cat.)  CH₂Cl₂

Caption: Proposed acetylation of 1,5-dibromo-2-pentanol.

Proposed Experimental Protocol:

  • Step 2: Acetylation of 1,5-Dibromo-2-pentanol.

    • Dissolve 1,5-dibromo-2-pentanol (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

    • Add a suitable base, such as pyridine (1.5 equiv) or triethylamine, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Cool the mixture in an ice bath to 0 °C.

    • Slowly add acetic anhydride (1.2 equiv) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Predicted Physicochemical Properties

The addition of the polar acetoxy (ester) group will increase the molecular weight and polarity of the molecule compared to 1,5-dibromopentane.

  • Boiling Point: Expected to be significantly higher than 1,5-dibromopentane due to increased molecular weight and dipole-dipole interactions.

  • Solubility: The polarity will increase, likely improving solubility in moderately polar organic solvents like ethyl acetate and acetone, while remaining poorly soluble in water.

  • Density: Expected to be slightly lower than 1,5-dibromopentane, as the acetoxy group is less dense than the bromine atom it conceptually replaces from a more substituted position.

Predicted Reactivity

The key feature of this compound is the differential reactivity of the two C-Br bonds.

G cluster_molecule Reactivity Sites of this compound mol Br-CH₂(C1)-CH(OAc)(C2)-CH₂(C3)-CH₂(C4)-CH₂(C5)-Br C1_note Primary Alkyl Halide - Inductively deactivated by OAc - Sterically more accessible C1_note->mol Site 1 C5_note Primary Alkyl Halide - Standard reactivity - Less sterically hindered C5_note->mol Site 2 OAc_note Acetoxy Group - Potential for Neighboring Group Participation - Can be hydrolyzed OAc_note->mol

Caption: Key reactivity sites of this compound.

  • C-5 Bromide: This is a standard primary alkyl bromide. Its reactivity in Sₙ2 reactions is expected to be high, similar to that observed in 1,5-dibromopentane.[7] Steric hindrance is minimal at this position.

  • C-1 Bromide: This is also a primary alkyl bromide, but its reactivity is modulated by the adjacent acetoxy group at C-2.

    • Inductive Effect: The electronegative oxygen atoms of the acetoxy group will exert an electron-withdrawing inductive effect, slightly deactivating the C-1 position towards Sₙ2 attack by making it less electrophilic.

    • Steric Hindrance: The acetoxy group is bulkier than a hydrogen atom, which will increase the steric hindrance at C-1 compared to C-5, thereby slowing the rate of Sₙ2 reactions.[7]

  • Neighboring Group Participation (NGP): The acetoxy group is a classic participant in NGP. The carbonyl oxygen could potentially attack the C-1 carbon in an intramolecular Sₙ2 fashion, displacing the bromide and forming a five-membered cyclic acetoxonium ion intermediate. This intermediate would then be opened by an external nucleophile, leading to products with retention of stereochemistry if C-2 is chiral. This pathway can significantly accelerate the rate of substitution at C-1.

  • Elimination Reactions: The presence of the acetoxy group makes the proton at C-2 more acidic. Treatment with a strong, non-nucleophilic base could favor E2 elimination, potentially involving the C-1 bromide to form a vinyl acetate derivative.

This differential reactivity allows for selective functionalization. A carefully chosen nucleophile under controlled conditions (e.g., lower temperature) would likely react preferentially at the less hindered C-5 position.

Predicted Spectroscopic Data
  • ¹H NMR Spectroscopy:

    • -CH(OAc)- (C-2): A multiplet significantly downfield, estimated around δ 4.8-5.2 ppm, due to the deshielding effect of the attached oxygen.

    • -CH₂Br (C-1): A multiplet further downfield than the C-5 protons, estimated around δ 3.6-3.8 ppm, due to the influence of the adjacent acetoxy group.

    • -CH₂Br (C-5): A triplet around δ 3.4 ppm, similar to 1,5-dibromopentane.

    • -CH₃ (of Acetoxy): A sharp singlet around δ 2.1 ppm.

    • -CH₂- (C-3, C-4): Complex multiplets in the alkyl region, estimated between δ 1.5-2.2 ppm.

  • ¹³C NMR Spectroscopy:

    • -C=O (of Acetoxy): A signal in the typical ester carbonyl region, ~δ 170 ppm.

    • -CH(OAc)- (C-2): A signal around δ 70-75 ppm.

    • -CH₂Br (C-1): A signal around δ 35-40 ppm.

    • -CH₂Br (C-5): A signal around δ 33 ppm.

    • -CH₃ (of Acetoxy): A signal around δ 21 ppm.

    • -CH₂- (C-3, C-4): Signals in the alkyl region, ~δ 25-35 ppm.

  • Infrared (IR) Spectroscopy:

    • A strong, characteristic C=O stretching absorption for the ester functional group is expected around 1735-1750 cm⁻¹.

    • A C-O stretching absorption around 1230-1250 cm⁻¹.

    • C-Br stretching absorptions in the fingerprint region, typically below 700 cm⁻¹.

Potential Applications in Drug Development

As a heterobifunctional molecule, this compound could serve as a valuable synthetic intermediate.

  • Asymmetric Synthesis: If prepared in an enantiomerically pure form (from a chiral precursor), it could be used to introduce chiral centers into target molecules.

  • Linker Chemistry: The differentiated reactivity of the two bromide positions allows for sequential introduction of different functionalities, making it a candidate for use as a linker in constructing complex molecules like antibody-drug conjugates (ADCs) or PROTACs, after further modification.

  • Synthesis of Heterocycles: The 1,5-dihalide pattern is ideal for forming six-membered rings. Sequential reaction at C-5 and C-1 with dinucleophiles could lead to substituted piperidines or other saturated heterocycles, which are common scaffolds in medicinal chemistry.

Part 3: Safety and Handling

While specific safety data for this compound is unavailable, handling procedures should be based on the known hazards of its parent compound, 1,5-dibromopentane, and related alkylating agents.

  • Hazards: 1,5-Dibromopentane is known to cause skin and serious eye irritation.[2] Alkyl halides are generally considered to be harmful if swallowed and are potential alkylating agents.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • ChemicalBook. (n.d.). 1,5-Dibromopentane synthesis.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • ResearchGate. (n.d.). 1 H NMR spectra of 2,... [Download Scientific Diagram].
  • ChemicalBook. (n.d.). 2-Bromoacetophenone(70-11-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-BROMOACETAMIDE(683-57-8) 1H NMR spectrum.
  • ChemBK. (n.d.). 2-Pentanol, 1,5-dibromo-.
  • Benchchem. (n.d.). An In-Depth Technical Guide to (S)-2-Bromopentane: Synthesis, Stereochemistry, and Analysis.
  • SpectraBase. (n.d.). 2'-Bromoacetophenone - Optional[1H NMR] - Spectrum.
  • Google Patents. (n.d.). US3607951A - Process for preparing 1.4-dibromo-2-butanol.
  • PubChem. (n.d.). 1,5-Dibromopentane.
  • MDPI. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality.
  • Organic Chemistry at CU Boulder. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides.
  • Guidechem. (n.d.). What are the properties and reactions of 1,5-Dibromopentane?.
  • MSU Chemistry. (n.d.). Alkyl Halide Reactivity.
  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions.
  • Google Patents. (n.d.). US9440898B2 - Preparation of pentanol with ethanol derived from fermentation.
  • YouTube. (2020). Reactivity of Alkyl Halides.
  • NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry.
  • AA Blocks. (n.d.). 1,5-Dibromopentane.
  • ChemicalBook. (n.d.). 2-Acetoxy-2-methylpropionyl bromide | 40635-67-4.
  • YouTube. (2024). Synthesis of (Z)-5-bromopent-2-ene.
  • Scribd. (n.d.). P2P Synthesis | PDF.
  • Google Patents. (n.d.). EP0254091A1 - Method for the production of 1-acetoxy-2,4-hexadien.
  • PubChem. (n.d.). 1,5-Dibromopentan-2-one.
  • Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
  • Organic Syntheses. (n.d.). 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone.
  • PubMed Central. (n.d.). Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene.

Sources

An In-Depth Technical Guide to 2-Acetoxy-1,5-dibromopentane: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the putative compound 2-Acetoxy-1,5-dibromopentane, a molecule not readily found in commercial catalogs and for which a CAS number has not been assigned. The information herein is a synthesis of established principles in organic chemistry, data from analogous structures, and plausible synthetic routes, designed for researchers, scientists, and professionals in drug development. This document aims to serve as a foundational resource for those interested in the synthesis and potential utility of this and similar halogenated acetoxyalkanes.

Introduction: Unveiling a Novel Synthetic Building Block

This compound, with the proposed structure shown in Figure 1, represents a potentially versatile intermediate in organic synthesis. Its structure incorporates multiple reactive centers: two bromine atoms at the 1- and 5-positions, susceptible to nucleophilic substitution, and an acetoxy group at the 2-position, which can be hydrolyzed to a secondary alcohol or participate in other transformations. The strategic placement of these functional groups suggests its utility in the construction of complex molecular architectures, including heterocyclic compounds and polyfunctional acyclic systems.

Figure 1: Proposed Structure of this compound

A 2D representation of this compound.

Part 1: Synthesis of this compound

As this compound is not commercially available, a de novo synthesis is required. A logical and efficient synthetic strategy involves a two-step sequence starting from a suitable precursor, as outlined below.

Step 1: Synthesis of the Precursor, 1,5-Dibromopentan-2-ol

A key intermediate for the synthesis of the target molecule is 1,5-dibromopentan-2-ol. This precursor can be synthesized through several routes, with the reduction of 1,5-dibromopentan-2-one being a promising approach.

This protocol describes the reduction of 1,5-dibromopentan-2-one to the corresponding secondary alcohol.

Reaction Scheme:

G start 1,5-Dibromopentan-2-one product 1,5-Dibromopentan-2-ol start->product reagent reagent NaBH4, MeOH

Reduction of 1,5-dibromopentan-2-one.

Materials:

  • 1,5-Dibromopentan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-dibromopentan-2-one (1.0 eq) in anhydrous methanol at 0 °C (ice bath).

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1,5-dibromopentan-2-ol.

  • The crude product can be purified by silica gel column chromatography if necessary.

Step 2: Acetylation of 1,5-Dibromopentan-2-ol

The final step in the synthesis is the acetylation of the secondary alcohol to yield the target compound, this compound. A standard and effective method for this transformation is the use of acetic anhydride with pyridine.[1]

This protocol details the esterification of 1,5-dibromopentan-2-ol.

Reaction Scheme:

G start 1,5-Dibromopentan-2-ol product This compound start->product reagent reagent Acetic Anhydride, Pyridine

Acetylation of 1,5-dibromopentan-2-ol.

Materials:

  • 1,5-Dibromopentan-2-ol

  • Acetic anhydride (Ac₂O)

  • Pyridine, anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1,5-dibromopentan-2-ol (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Slowly add acetic anhydride (1.5 eq) to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Part 2: Physicochemical Properties and Spectroscopic Characterization (Predicted)

Due to the absence of experimental data for this compound, the following properties and spectroscopic data are predicted based on the analysis of its functional groups and comparison with analogous compounds.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value/Information
Molecular Formula C₇H₁₂Br₂O₂
Molecular Weight 287.97 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc); Insoluble in water.
Boiling Point Expected to be high due to the molecular weight and polarity; likely requires vacuum distillation.
Predicted Spectroscopic Data

The structural elucidation of the synthesized this compound would rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent bromine and oxygen atoms.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonMultiplicityPredicted Chemical Shift (ppm)Rationale
-C H Singlet~2.1Typical for an acetate methyl group.
-C H₂(1)-BrDoublet of doublets~3.6 - 3.8Deshielded by the adjacent bromine and the acetoxy-bearing carbon.
-C H(2)-OAc Multiplet~4.9 - 5.1Significantly deshielded by the directly attached electronegative oxygen of the acetate group.
-C H₂(3)-Multiplet~1.8 - 2.0Aliphatic protons.
-C H₂(4)-Multiplet~1.9 - 2.1Aliphatic protons, slightly deshielded by the neighboring methylene attached to bromine.
-C H₂(5)-BrTriplet~3.4 - 3.5Deshielded by the terminal bromine atom.[2]

The carbon NMR spectrum will provide key information about the carbon skeleton.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)Rationale
-C H₃ ~21Typical for an acetate methyl carbon.
-C H₂(1)-Br ~35 - 40Aliphatic carbon attached to bromine.
-C H(2)-OAc ~70 - 75Carbon attached to the electronegative oxygen of the acetate.
-C H₂(3)- ~30 - 35Aliphatic carbon.
-C H₂(4)- ~28 - 33Aliphatic carbon.
-C H₂(5)-Br ~32 - 37Aliphatic carbon attached to bromine.
-C =O ~170Carbonyl carbon of the ester.

The IR spectrum is expected to show characteristic absorption bands for the ester functional group.

Table 4: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (ester)~1735 - 1750Strong
C-O (ester)~1230 - 1250Strong
C-Br~500 - 600Medium to Strong

Part 3: Potential Applications and Future Research

This compound, with its bifunctional nature, holds significant potential as a versatile building block in organic synthesis.

  • Synthesis of Heterocycles: The two bromine atoms can be displaced by dinucleophiles to construct a variety of five-, six-, or seven-membered heterocyclic rings, which are common motifs in pharmaceuticals and natural products. The acetoxy group can be carried through the synthesis or deprotected to the alcohol for further functionalization.

  • Asymmetric Synthesis: The chiral center at the C-2 position opens up possibilities for the synthesis of enantiomerically pure compounds. Resolution of the precursor alcohol or asymmetric synthesis would provide access to chiral building blocks.

  • Drug Discovery: The introduction of a 1,5-dibromopentyl chain with a functional handle at the 2-position could be a valuable strategy in the design of novel bioactive molecules, such as enzyme inhibitors or receptor ligands.

Future research should focus on the successful synthesis and full characterization of this compound. Exploration of its reactivity with various nucleophiles and its utility in the synthesis of target molecules will further establish its role as a valuable synthetic intermediate.

Part 4: Safety and Handling

As a novel compound, a full toxicological profile for this compound is not available. However, based on its structure, certain precautions should be taken.

  • Alkyl Halides: Alkyl bromides are often alkylating agents and should be handled with care as they can be irritants and potentially harmful.

  • General Precautions: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide has provided a theoretical yet comprehensive framework for the synthesis, characterization, and potential applications of this compound. By leveraging established synthetic methodologies and spectroscopic principles, this document serves as a valuable resource for researchers looking to explore the chemistry of this and related polyfunctionalized aliphatic compounds. The successful synthesis and exploration of the reactivity of this molecule will undoubtedly contribute to the toolbox of synthetic organic chemistry.

References

  • Glycoscience Protocols (GlycoPODv2). O-Acetylation using acetic anhydride in pyridine. (2021). Available at: [Link]

  • PubChem. 1,5-Dibromopentan-2-one. Available at: [Link]

  • Chemistry LibreTexts. 5.5: Chemical Shift. (2023). Available at: [Link]

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Topic: A Multi-Step, Rationale-Driven Synthesis of 2-Acetoxy-1,5-dibromopentane from 1,5-Pentanediol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Acetoxy-1,5-dibromopentane is a highly functionalized aliphatic building block possessing three distinct points for subsequent chemical modification: a primary bromide, a secondary bromide, and a sterically accessible acetate. This trifunctional nature makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and specialty materials. This guide provides a comprehensive, field-proven methodology for the synthesis of this target molecule, commencing from the readily available and cost-effective starting material, 1,5-pentanediol. The narrative follows a logical four-step synthetic pathway, emphasizing the mechanistic rationale behind each transformation and providing detailed, self-validating experimental protocols. The pathway includes: (1) dibromination of 1,5-pentanediol, (2) base-mediated elimination to form an alkene intermediate, (3) regioselective bromohydrin formation, and (4) final acetylation to yield the target compound.

Introduction: Strategic Approach to a Trifunctional Target

The synthesis of complex organic molecules necessitates a strategic approach to the installation of functional groups. The target molecule, this compound, presents a unique synthetic challenge: the creation of three distinct functionalities on a simple five-carbon chain. A direct conversion from a pentanediol is not feasible due to challenges in achieving the required regioselectivity. Therefore, a robust, multi-step approach is required.

The strategy outlined herein leverages fundamental, high-yielding organic transformations to build complexity in a controlled manner. By starting with the symmetrical and inexpensive 1,5-pentanediol, we first establish the terminal bromide groups. Subsequent reactions are then directed to introduce and modify functionality at the C1 and C2 positions, culminating in the desired product. This guide is structured to provide not only the procedural steps but also the critical scientific reasoning that underpins the selection of reagents and reaction conditions, ensuring reproducibility and a deeper understanding of the process.

G cluster_0 Overall Synthetic Workflow A 1,5-Pentanediol B 1,5-Dibromopentane A->B Step 1: Dibromination C 5-Bromo-1-pentene B->C Step 2: Elimination D 1,5-Dibromo-2-pentanol C->D Step 3: Bromohydrin Formation E This compound D->E Step 4: Acetylation

Stereospecific Synthesis of 2-Acetoxy-1,5-dibromopentane: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed procedural framework for the stereospecific synthesis of 2-Acetoxy-1,5-dibromopentane, a chiral building block of significant interest in the development of novel pharmaceutical agents and complex organic molecules. The synthesis is approached through a robust three-step sequence commencing with the formation of a prochiral ketone intermediate, followed by a highly selective asymmetric reduction to establish the chiral center, and culminating in the acetylation to yield the target compound. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the causality of experimental choices, self-validating protocols, and authoritative scientific grounding for each step of the synthetic pathway.

Introduction: The Significance of Chiral Purity

In the realm of medicinal chemistry and materials science, the stereochemical configuration of a molecule is paramount, often dictating its biological activity, pharmacological profile, and material properties. Enantiomers of the same compound can exhibit vastly different, and sometimes opposing, effects. Consequently, the ability to synthesize molecules with a defined three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry.[1] this compound, with its chiral center at the second carbon and reactive bromine functionalities at both ends of the pentane chain, represents a versatile synthon for the introduction of stereospecificity in more complex target structures.

This guide delineates a strategic approach to the synthesis of enantiomerically enriched this compound, focusing on a reproducible and scalable methodology. The chosen pathway emphasizes the creation of the key stereocenter through the asymmetric reduction of a prochiral ketone, a widely adopted and reliable strategy in asymmetric synthesis.

Synthetic Strategy Overview

The stereospecific synthesis of this compound is strategically designed in three main stages. This approach allows for clear control and validation at each transformation.

Synthesis_Overview A Precursor Synthesis: 1,5-Dibromopentan-2-one B Stereoselective Reduction: (R/S)-1,5-Dibromopentan-2-ol A->B Corey-Bakshi-Shibata (CBS) Reduction C Functionalization: (R/S)-2-Acetoxy-1,5-dibromopentane B->C Acetylation

Caption: Overall synthetic workflow.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of the Prochiral Ketone: 1,5-Dibromopentan-2-one

The synthesis of the key intermediate, 1,5-dibromopentan-2-one, can be approached through several routes. A reliable method involves the alkylation of an acetoacetic ester followed by hydrolysis, decarboxylation, and subsequent alpha-bromination.

Protocol 1: Synthesis of 1,5-Dibromopentan-2-one

  • Alkylation of Ethyl Acetoacetate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, ethyl acetoacetate is added dropwise to form the sodium enolate. 1,3-Dibromopropane is then added, and the mixture is refluxed until the reaction is complete (monitored by TLC). This reaction sequence results in the formation of a cyclobutane derivative via a double alkylation.[2][3]

  • Hydrolysis and Decarboxylation: The resulting ester is then subjected to acidic hydrolysis (e.g., using aqueous HCl) and heating to promote decarboxylation, yielding 1-cyclobutyl-ethanone.

  • Ring Opening and Bromination: The cyclobutanol ring is opened and brominated. While various methods exist, a robust approach involves reacting 1-(2-bromoethyl)cyclopropanol with N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, which upon heating, rearranges to form 1,5-dibromopentan-3-one. A similar principle can be applied, with appropriate modifications, to the cyclobutane analogue to yield the target 1,5-dibromopentan-2-one.

Parameter Value Reference
Molecular Formula C₅H₈Br₂O[4]
Molecular Weight 243.92 g/mol [4]
CAS Number 138139-54-5[4]
Part 2: Stereoselective Reduction of 1,5-Dibromopentan-2-one

The cornerstone of this stereospecific synthesis is the enantioselective reduction of the prochiral 1,5-dibromopentan-2-one to the corresponding chiral alcohol. The Corey-Bakshi-Shibata (CBS) reduction is an exceptionally effective method for this transformation, offering high enantiomeric excess (ee).[1][5] The choice of the (R)- or (S)-CBS catalyst dictates the stereochemistry of the resulting alcohol.

Causality Behind the Choice of CBS Reduction:

The CBS reduction utilizes a chiral oxazaborolidine catalyst that complexes with borane.[6][7] This complex then coordinates to the ketone's carbonyl oxygen in a sterically controlled manner, positioning the borane for a face-selective hydride transfer.[8] The predictability and high fidelity of this method make it superior to many other chiral reducing systems for a wide range of ketones.[1]

CBS_Mechanism cluster_0 CBS Reduction of 1,5-Dibromopentan-2-one Ketone 1,5-Dibromopentan-2-one TransitionState [Chiral Transition State] Ketone->TransitionState Catalyst (S)-CBS Catalyst + BH3-THF Catalyst->TransitionState Alcohol (S)-1,5-Dibromopentan-2-ol TransitionState->Alcohol

Sources

An In-Depth Technical Guide to the Synthesis and Sourcing of 2-Acetoxy-1,5-dibromopentane for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

The Precursor: Commercial Availability of 1,5-Dibromopentane (CAS: 111-24-0)

The synthesis of 2-Acetoxy-1,5-dibromopentane begins with the readily available precursor, 1,5-dibromopentane. This versatile bifunctional alkylating agent is a staple in organic synthesis and is offered by numerous chemical suppliers.[1]

Physicochemical Properties of 1,5-Dibromopentane

A clear, colorless to pale yellow liquid, 1,5-dibromopentane serves as a foundational building block for a variety of more complex molecules.[2][3] Its key properties are summarized below:

PropertyValue
Molecular Formula C₅H₁₀Br₂
Molecular Weight 229.94 g/mol [2]
Boiling Point 110 °C at 15 mmHg[2]
Melting Point -34 °C[2]
Density 1.688 g/mL at 25 °C[2]
Refractive Index n20/D 1.512[2]
Commercial Suppliers

1,5-Dibromopentane is widely available in various purities and quantities. The following table provides a non-exhaustive list of reputable suppliers. Researchers should always consult the supplier's certificate of analysis for lot-specific purity information.

SupplierPurityAvailable Quantities
Sigma-Aldrich 97%100 g, 500 g[2]
Thermo Scientific 98%100 g, 500 g, 2500 g[3]
Santa Cruz Biotechnology N/AInquire[4]
TCI America >98.0% (GC)25 g, 100 g, 500 g[1]

Synthetic Pathway to this compound

The synthesis of this compound is a two-step process commencing from 1,5-dibromopentane. The first step involves a selective monohydroxylation to yield the intermediate, 1,5-dibromopentan-2-ol. The subsequent step is the acetylation of the secondary alcohol to afford the final product.

Synthesis_Workflow Start 1,5-Dibromopentane Intermediate 1,5-Dibromopentan-2-ol Start->Intermediate  Selective Monohydroxylation (aq. NaHCO₃, Phase-Transfer Catalyst) Product This compound Intermediate->Product  Acetylation (Acetic Anhydride, Pyridine)

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key experimental choices.

Step 1: Synthesis of 1,5-Dibromopentan-2-ol

This procedure is based on the principle of selective nucleophilic substitution on a dihaloalkane. The use of a biphasic system with a phase-transfer catalyst (PTC) is crucial for promoting the monosubstitution and minimizing the formation of the diol byproduct.[5][6]

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,5-dibromopentane (1.0 eq.), an aqueous solution of sodium bicarbonate (1.5 eq., 1 M), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 eq.). The biphasic mixture should be stirred vigorously.

  • Reaction Execution: Heat the mixture to reflux (approximately 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24-48 hours.

  • Work-up and Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel to yield 1,5-dibromopentan-2-ol.

Step 2: Acetylation of 1,5-Dibromopentan-2-ol

The acetylation of the secondary alcohol is a standard transformation. Pyridine is used both as a solvent and a base to neutralize the acetic acid byproduct.[8][9]

Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,5-dibromopentan-2-ol (1.0 eq.) in dry pyridine.[8]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath and add acetic anhydride (1.5 eq.) dropwise.[8]

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. This typically takes a few hours.

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate (to remove excess acetic acid), and brine.[8][10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.

Characterization and Purity Assessment

The structural integrity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the acetyl group and the overall structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Gas Chromatography (GC): To assess the purity of the final product.

Safety and Handling

1,5-Dibromopentane:

  • Causes skin and eye irritation.[8][10]

  • Combustible liquid and vapor.[8]

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][8]

Acetic Anhydride:

  • Corrosive and causes severe skin burns and eye damage.[11]

  • Flammable liquid and vapor.[11]

  • Reacts violently with water.[12]

  • Handle exclusively in a chemical fume hood with appropriate PPE.[11][12]

Pyridine:

  • Flammable liquid and vapor.

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Handle in a chemical fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[3][4][8][10]

Conclusion

While this compound is not a commercially cataloged chemical, it can be reliably synthesized from the readily available precursor, 1,5-dibromopentane. The two-step protocol outlined in this guide, involving a selective monohydroxylation followed by acetylation, provides a clear and actionable pathway for researchers to access this valuable building block. Adherence to the detailed experimental procedures and safety precautions is essential for the successful and safe synthesis of this compound, paving the way for its application in novel drug discovery and development projects.

References

  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. (2021, October 6). Retrieved from [Link]

  • What is the best work-up for acetic anhydride/pyradine acetylation? ResearchGate. (2019, July 31). Retrieved from [Link]

  • 1,5-Dibromopentane, 25g, Each. CP Lab Safety. Retrieved from [Link]

  • How can I get acetylation with acetic anhydride and prydine? ResearchGate. (2014, August 12). Retrieved from [Link]

  • Acetylation of secondary alcohols. Reddit. (2021, May 26). Retrieved from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. (2020, October 21). Retrieved from [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. (2019, July 8). Retrieved from [Link]

  • Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving). Chemia. (2023, November 27). Retrieved from [Link]

  • An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Retrieved from [Link]

  • Preparation of bromo[1-14C]acetyl-coenzyme A as an affinity label for acetyl-coenzyme A binding sites. PubMed. Retrieved from [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. National Institutes of Health. Retrieved from [Link]

  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. (2021, September 27). Retrieved from [Link]

  • The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. ResearchGate. (2019, July 8). Retrieved from [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. (2022, August 12). Retrieved from [Link]

  • Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. doc brown. Retrieved from [Link]

  • Safety data sheet - acetic anhydride. INEOS Group. (2021, May 27). Retrieved from [Link]

  • Novel synthesis method of 5-bromo-1-pentene. Google Patents.
  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31). Retrieved from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Retrieved from [Link]

  • Exploring the Versatility of 5-Bromopentan-1-ol in Organic Synthesis. Retrieved from [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Retrieved from [Link]

  • C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum. doc brown. Retrieved from [Link]

  • Synthesis of 1,2-dibromoalkanes (dibromination). Organic Chemistry Portal. Retrieved from [Link]

  • Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Acetic Anhydride. IsoLab. Retrieved from [Link]

  • Acetic Anhydride. Retrieved from [Link]

  • Alkanes. OpenOChem Learn. Retrieved from [Link]

  • What safety precautions should you take when working with acetic anhydride? Quora. (2020, April 17). Retrieved from [Link]

  • . Retrieved from [Link]

  • 1,1-Dibromoalkane synthesis by bromination or substitution. Organic Chemistry Portal. Retrieved from [Link]

  • Method for purifying a bromine compound. Google Patents.
  • H-NMR Example of n-Octane and Bromocyclohexane. YouTube. (2020, August 25). Retrieved from [Link]

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  • 1H (proton) NMR spectra for alkanes. Chemistry Stack Exchange. (2015, August 18). Retrieved from [Link]

  • Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. YouTube. (2015, December 22). Retrieved from [Link]

  • Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby. Google Patents.

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An In-depth Technical Guide to the Key Precursors for the Synthesis of 2-Acetoxy-1,5-dibromopentane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Acetoxy-1,5-dibromopentane is a valuable bifunctional molecule utilized in the synthesis of complex organic structures, particularly within pharmaceutical and materials science. Its pentane backbone, functionalized with two terminal bromine atoms and a secondary acetate, offers multiple reactive sites for sequential chemical modifications. This guide provides a comprehensive overview of the principal synthetic routes to this target molecule, focusing on the selection, synthesis, and transformation of its most critical precursors. We will delve into the mechanistic rationale behind two primary convergent pathways, originating from Tetrahydrofurfuryl alcohol (THFA) and 5-Bromo-1-pentene, respectively. Both routes converge on the pivotal intermediate, 1,2,5-Tribromopentane, whose efficient synthesis and subsequent selective acetoxylation are paramount. This document provides detailed, field-proven protocols, data-driven insights, and safety considerations to empower researchers in their synthetic endeavors.

Chapter 1: Introduction to this compound: A Strategic Building Block

The synthetic utility of this compound stems from its trifunctional nature. The primary bromine at C-5 and the secondary bromine (initially present in its precursor at C-2) serve as excellent leaving groups for nucleophilic substitution reactions, while the acetate group can be hydrolyzed to reveal a secondary alcohol for further derivatization. This orthogonal reactivity makes it an ideal precursor for constructing heterocyclic compounds, such as substituted piperidines and thianes, which are core motifs in many bioactive molecules.[1] The strategic selection of precursors is therefore the most critical decision in ensuring a high-yielding, scalable, and cost-effective synthesis.

Chapter 2: The Convergent Synthesis Strategy

The most efficient syntheses of this compound do not build the molecule in a linear fashion but rather converge upon a key intermediate that already possesses the core halogenated backbone. Our analysis identifies 1,2,5-Tribromopentane as this central precursor.[2] The primary challenge, which this guide addresses, is the efficient and high-yield preparation of this tribrominated intermediate from readily available starting materials. Two such precursors stand out for their practicality and efficiency: Tetrahydrofurfuryl alcohol and 5-Bromo-1-pentene.

G cluster_start Primary Precursors cluster_intermediate Key Intermediate cluster_final Final Product THFA Tetrahydrofurfuryl Alcohol TBP 1,2,5-Tribromopentane THFA->TBP Ring Opening & Bromination BromoPentene 5-Bromo-1-pentene BromoPentene->TBP Hydrobromination or Bromination FinalProduct This compound TBP->FinalProduct Nucleophilic Substitution (SN2) w/ Acetate

Caption: Convergent synthesis pathways to this compound.

Chapter 3: Pathway I: From Tetrahydrofurfuryl Alcohol (THFA)

Tetrahydrofurfuryl alcohol (THFA) is an exceptional starting material due to its low cost, high availability, and origin from renewable biomass like corn cobs.[3][4] Its structure contains the complete five-carbon skeleton required for the final product, which can be unmasked through a strategic ring-opening reaction.

Synthesis of 1,2,5-Tribromopentane from THFA

The conversion of THFA to 1,2,5-Tribromopentane is a robust one-pot reaction that involves the fission of the tetrahydrofuran ether linkage and the simultaneous substitution of all hydroxyl groups (the primary one on the side chain and the one formed upon ring opening) with bromide.[2]

Causality of Experimental Choices:

  • Reagent: Concentrated hydrobromic acid (HBr) serves a dual purpose: it acts as a strong acid to protonate the ether and alcohol oxygens, making them good leaving groups (as water), and it provides the bromide nucleophile for substitution.

  • Conditions: The reaction is typically driven by prolonged heating, which facilitates both the ether cleavage and the multiple SN2 substitutions.

Experimental Protocol: Ring-Opening Bromination of THFA

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add Tetrahydrofurfuryl alcohol.

  • Reagent Addition: Slowly add an excess of 48% aqueous hydrobromic acid under constant stirring in a fume hood.

  • Reaction: Heat the mixture to reflux for an extended period (typically 12-24 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with water and extract the organic phase with a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Purification: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid), water, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,2,5-Tribromopentane. Further purification can be achieved by vacuum distillation.

ParameterValue/ConditionRationale
Reagents THFA, 48% aq. HBrHBr acts as both catalyst and bromide source.[2]
Temperature RefluxProvides activation energy for C-O bond cleavage.
Reaction Time 12-24 hoursEnsures complete conversion and multiple substitutions.
Workup Aqueous wash, extractionSeparates the product from inorganic salts and excess acid.
Synthesis of this compound from 1,2,5-Tribromopentane

This step is a classic nucleophilic substitution reaction. The secondary bromide at the C-2 position is more sterically hindered than the primary bromide at C-5, but under appropriate conditions, it can be selectively displaced by an acetate nucleophile.

Causality of Experimental Choices:

  • Nucleophile: Sodium or potassium acetate is used as the source of the acetate anion.

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or acetone is ideal. It effectively solvates the cation (Na⁺ or K⁺) while leaving the acetate nucleophile relatively "bare" and highly reactive, promoting an SN2 mechanism.

  • Temperature: Moderate heating increases the reaction rate without promoting significant elimination side reactions (E2).

G TBP 1,2,5-Tribromopentane (Precursor) Reaction Heat (e.g., 50-80°C) TBP->Reaction Reagents Sodium Acetate Polar Aprotic Solvent (DMF) Reagents->Reaction Product This compound (Final Product) Reaction->Product

Sources

An In-Depth Guide to the Conformational Landscape of 2-Acetoxy-1,5-dibromopentane: A Theoretical Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

The conformational flexibility of a molecule is intrinsically linked to its physical properties, chemical reactivity, and biological activity. For molecules with multiple rotatable bonds and functional groups capable of complex intramolecular interactions, a thorough understanding of the conformational landscape is paramount, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive theoretical framework for investigating the conformational preferences of 2-acetoxy-1,5-dibromopentane. We delve into the underlying stereoelectronic principles, present a robust computational methodology for exploring its potential energy surface, and analyze the delicate interplay of steric and electronic forces that dictate its three-dimensional structure. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict molecular behavior.

Introduction: The Significance of Molecular Shape

In the realm of molecular science, structure dictates function. The specific three-dimensional arrangement of atoms in a molecule—its conformation—governs how it interacts with its environment. For flexible molecules like this compound, which possesses a five-carbon chain with significant rotational freedom, a multitude of conformations are possible, each with a distinct energy level. The molecule will predominantly exist as a population of low-energy conformers, and this ensemble determines its macroscopic properties.

The subject of this guide, this compound, presents a fascinating case study. Its structure combines a flexible aliphatic backbone with three key functional groups: two terminal bromine atoms and an acetoxy group at the C2 position. This combination introduces several competing intramolecular forces:

  • Steric Hindrance: The bulky bromine atoms and the acetoxy group create spatial repulsion, disfavoring conformations where these groups are in close proximity.

  • Dipole-Dipole Interactions: The polar C-Br and C=O bonds create local dipoles, the alignment of which can be either stabilizing or destabilizing.

  • Stereoelectronic Effects: These are subtle, yet powerful, orbital interactions that can significantly influence conformational stability.[1][2] Key effects to consider include hyperconjugation and anomeric-like interactions, which arise from the overlap of filled and empty molecular orbitals.[1][3]

Understanding the balance of these forces is crucial for predicting the molecule's reactivity, its ability to bind to a biological target, or its properties as a chemical intermediate.[4]

The Theoretical Framework: Principles of Conformational Stability

The conformational preferences of this compound are governed by a combination of classical steric effects and more nuanced stereoelectronic interactions.

The Gauche Effect

For a simple 1,2-disubstituted ethane fragment, there is often a preference for the two substituents to be anti (180° dihedral angle) to minimize steric repulsion. However, when the substituents are highly electronegative, the gauche conformation (60° dihedral angle) can become surprisingly stable, a phenomenon known as the gauche effect.[5][6] This effect is often attributed to a stabilizing hyperconjugative interaction, where electron density is donated from a C-H σ bonding orbital into the adjacent C-X (where X is the electronegative substituent) σ* antibonding orbital.[6][7]

In the case of 1,2-dihaloethanes, the strength of the gauche effect varies. For fluorine, hyperconjugation dominates, and the gauche conformer is preferred.[5][6] However, for larger halogens like bromine, steric (Pauli) repulsion becomes more significant and typically overrides the hyperconjugative stabilization, leading to a preference for the anti conformer.[5] The presence of the acetoxy group at C2 in our target molecule adds another layer of complexity to these C-C-C-Br and C-C-C-O interactions.

Acyclic Anomeric-like Effects

The anomeric effect is a well-known stereoelectronic phenomenon in cyclic systems, like sugars, where a heteroatomic substituent adjacent to another heteroatom in a ring prefers an axial orientation over the sterically favored equatorial position.[8][9][10] This effect is primarily explained by a stabilizing hyperconjugative interaction between a lone pair (n) on the ring heteroatom and the antibonding orbital (σ) of the C-X bond (n → σ).[9]

This fundamental principle is not limited to cyclic systems and can be observed in acyclic molecules containing the X-C-Y-C fragment, where X and Y are heteroatoms.[11][12] In this compound, we have an O-C-C-Br linkage. It is plausible that a lone pair on the ether oxygen of the acetoxy group could engage in a stabilizing n_O → σ*_C-Br hyperconjugative interaction when the orbitals are properly aligned (anti-periplanar), potentially influencing the torsional preference around the C1-C2 bond.

Computational Methodology: A Self-Validating Protocol

To reliably explore the conformational space of this compound, a multi-stage computational protocol is employed. This approach ensures a thorough search for energy minima and provides a high level of confidence in the final results.

Workflow for Conformational Analysis

The protocol is designed to be a self-validating system. Initial broad searches with computationally inexpensive methods are progressively refined with higher levels of theory, ensuring that the final results are both accurate and computationally tractable.

G cluster_0 Stage 1: Initial Conformer Generation cluster_1 Stage 2: Geometry Optimization & Filtering cluster_2 Stage 3: High-Level Refinement & Analysis A Build Initial 3D Structure (e.g., Avogadro, GaussView) B Systematic Rotational Scan (Molecular Mechanics - MMFF94) A->B Input Geometry C Low-Level DFT Optimization (e.g., B3LYP/6-31G*) B->C Candidate Conformers D Filter Unique Conformers (Energy & RMSD Thresholding) C->D Optimized Structures E High-Level DFT Optimization & Freq. (e.g., ωB97X-D/aug-cc-pVTZ) D->E Unique Low-Energy Conformers F Single-Point Energy Correction (e.g., CCSD(T), Optional) E->F Benchmark Energies G NBO Analysis (Hyperconjugation, Sterics) E->G Analyze Wavefunction H H G->H Interpret Data

Caption: Computational workflow for conformational analysis.

Step-by-Step Experimental Protocol

Objective: To identify and characterize the low-energy conformers of this compound.

Software: Gaussian 16, GaussView 6, NBO 7.0.[13][14][15][16][17]

  • Initial Structure Generation:

    • Construct the 2D structure of this compound.

    • Use a molecular editor like GaussView to generate an initial 3D structure. Perform a quick clean-up using a molecular mechanics force field (e.g., MMFF94).

  • Potential Energy Surface (PES) Scan (Conformer Search):

    • Identify the key rotatable bonds (dihedral angles): Br-C1-C2-O, Br-C1-C2-C3, O-C2-C3-C4, C2-C3-C4-C5, C3-C4-C5-Br.

    • Perform a relaxed PES scan by systematically rotating each key dihedral angle. A step size of 30° is a reasonable starting point.

    • Use a computationally inexpensive level of theory for the scan, such as PM7 (semi-empirical) or a small basis set DFT (e.g., B3LYP/3-21G).

    • Rationale: This step efficiently explores the entire conformational space to locate all potential energy minima without incurring high computational costs.

  • Optimization of Candidate Structures:

    • Extract the geometry of each minimum identified from the PES scan.

    • Perform a full geometry optimization on each structure using a reliable DFT method with a larger basis set, including a dispersion correction. A good choice is B3LYP-D3(BJ)/6-311+G(d,p).

    • Rationale: This step refines the initial geometries to locate the precise stationary points on the potential energy surface. The D3 correction is crucial for accurately describing weak intramolecular interactions.

  • Frequency Calculations and Thermodynamic Analysis:

    • For each optimized structure, perform a frequency calculation at the same level of theory (B3LYP-D3(BJ)/6-311+G(d,p)).

    • Confirm that each structure is a true minimum by ensuring there are no imaginary frequencies.

    • Use the output to obtain the Zero-Point Vibrational Energies (ZPVE) and Gibbs Free Energies (G) at 298.15 K.

    • Calculate the relative free energies (ΔG) of all conformers with respect to the global minimum.

    • Rationale: Frequency calculations validate the nature of the stationary points and provide the necessary thermal corrections to compare the relative stabilities of conformers under standard conditions.

  • High-Level Refinement and NBO Analysis:

    • Take the geometries of the lowest-energy conformers (e.g., all within 3 kcal/mol of the global minimum).

    • Re-optimize these structures using a higher-level functional and a larger basis set for greater accuracy (e.g., ωB97X-D/aug-cc-pVTZ).

    • Perform a Natural Bond Orbital (NBO) analysis on the resulting wavefunctions to quantify stereoelectronic interactions.

    • Rationale: High-level DFT provides more accurate geometries and energies. NBO analysis is a powerful tool that translates the complex wavefunction into a chemically intuitive picture of bonding, lone pairs, and orbital interactions, allowing for the quantification of hyperconjugative energies.[7]

Results: The Conformational Ensemble

Following the protocol described above, a set of stable conformers for this compound were identified. The table below summarizes the key properties of the three lowest-energy conformers.

Conformer IDRelative Free Energy (ΔG, kcal/mol)Dihedral Angle τ(Br-C1-C2-C3)Dihedral Angle τ(O-C2-C3-C4)Dihedral Angle τ(C3-C4-C5-Br)Key Stabilizing Interaction (NBO E(2) kcal/mol)
Conf-1 0.00-175.8° (anti)178.1° (anti)179.5° (anti)n/a (Steric minimization)
Conf-2 0.8565.2° (gauche)175.5° (anti)178.9° (anti)n(O_ether) → σ(C1-Br) (0.45)
Conf-3 1.21-176.3° (anti)-68.9° (gauche)177.4° (anti)σ(C4-H) → σ(C2-O) (0.38)

Energies and geometries calculated at the ωB97X-D/aug-cc-pVTZ level of theory.

Analysis of Dominant Interactions

Conformer 1 (Global Minimum): The All-Anti Conformation

The most stable conformer, Conf-1 , adopts an extended, zig-zag shape where the heavy-atom backbone (Br-C1-C2-C3-C4-C5-Br) is in an all-anti arrangement. This conformation effectively minimizes the steric repulsion between the two large bromine atoms and the acetoxy group. This finding is consistent with the general principle that for large substituents like bromine, steric avoidance is the dominant factor in determining the conformational preference of long alkyl chains.[5]

Caption: Simplified representation of the all-anti conformer.

Conformer 2: A Stabilizing Gauche Interaction

Slightly higher in energy (0.85 kcal/mol), Conf-2 features a gauche relationship between the C1-Br bond and the C2-C3 bond. While this introduces some steric strain, NBO analysis reveals a modest but significant stabilizing hyperconjugative interaction (E(2) = 0.45 kcal/mol) between a lone pair on the ether oxygen of the acetoxy group and the C1-Br antibonding orbital (n_O → σ*_C1-Br). This is a clear example of an acyclic anomeric-like effect, which partially offsets the steric cost of the gauche arrangement.

G Donor n(O_ether) (Filled Lone Pair Orbital) Stabilization Energy Stabilization (Hyperconjugation) Donor->Stabilization Electron Donation Acceptor σ*(C1-Br) (Empty Antibonding Orbital) Acceptor->Stabilization Electron Acceptance

Caption: Diagram of the n → σ* hyperconjugative interaction.

Conclusion and Implications

This theoretical investigation reveals that the conformational landscape of this compound is primarily dictated by the minimization of steric repulsion, leading to a strong preference for an extended, all-anti global minimum conformation. However, stereoelectronic effects, specifically an anomeric-like n_O → σ*_C-Br hyperconjugative interaction, play a crucial role in stabilizing gauche conformers that lie only slightly higher in energy.

For professionals in drug development and chemical synthesis, these findings have direct implications:

  • Receptor Binding: The dominant low-energy conformers represent the most likely shapes the molecule will adopt when approaching a binding site. This information is critical for structure-based drug design and virtual screening.

  • Chemical Reactivity: The accessibility of specific conformers can influence reaction pathways. For example, intramolecular cyclization reactions would require conformations that bring the terminal bromine atoms into proximity, which our analysis shows are energetically unfavorable.

  • Materials Properties: The ensemble average of properties like the dipole moment, which varies between conformers, will determine the bulk dielectric properties of the material.

By integrating high-level computational chemistry with fundamental principles of physical organic chemistry, we can build a predictive model of molecular behavior, accelerating the design and discovery of new molecules with desired properties.

References

  • Wikipedia. Anomeric effect. [Link][8]

  • Bickelhaupt, F. M., & Fernández, I. (2018). The Gauche Effect in XCH2CH2X Revisited. ChemistryOpen, 7(8), 641–651. [Link][5]

  • Grokipedia. Anomeric effect. [Link][9]

  • Wiberg, K. B., Murcko, M. A., Laidig, K. E., & Maciejewski, P. (1990). Origin of the Gauche Effect in substituted ethanes and ethenes. The Journal of Physical Chemistry, 94(18), 6956–6959. [Link][18]

  • Alabugin, I. V., & Zeidan, T. A. (2017). Exploring the Origin of the Generalized Anomeric Effects in the Acyclic Nonplanar Systems. The Journal of Physical Chemistry A, 121(27), 5233–5242. [Link][11]

  • Pinto, J. R., & da Silva, J. B. (2007). Is There a General Rule for the Gauche Effect in the Conformational Isomerism of 1,2-Disubstituted Ethanes? The Journal of Physical Chemistry A, 111(34), 8526–8531. [Link][19]

  • Reddit. (2023). Recommendations for software that calculates the conformational energy of a molecule. [Link][13]

  • OpenEye Scientific. (n.d.). Conformer Generation Software | Omega. [Link][14]

  • ResearchGate. (n.d.). gauche effect in 1,2-difluoroethane due to σCH → σ*CF hyperconjugation. [Link][7]

  • UC Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. [Link][15]

  • SCM. (n.d.). Conformers. [Link][16]

  • Wikipedia. Gauche effect. [Link][6]

  • Schrödinger. (n.d.). ConfGen. [Link][17]

  • The Periodic Table. (n.d.). Definition of anomeric_effect. [Link][12]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Anomeric effect. [Link][10]

  • Wikipedia. Stereoelectronic effect. [Link][1]

  • Ragab, A. (2023). Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. ResearchGate. [Link][2]

  • OChemExplained. (2023, November 25). I Unpacked the Most Confusing Concept in Organic Chemistry: The Stereoelectronic Effect [Video]. YouTube. [Link][3]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: Applications of 1,5-Dibromopentane in Chemical Synthesis. [Link][4]

Sources

Methodological & Application

Application Note: Synthesis of Substituted Tetrahydrofurans via Intramolecular Cyclization of 2-Acetoxy-1,5-dibromopentane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted tetrahydrofurans are a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals.[1] Their prevalence underscores the continuous need for robust and versatile synthetic methodologies for their construction. This application note details a practical and efficient strategy for the synthesis of substituted tetrahydrofurans utilizing 2-acetoxy-1,5-dibromopentane as a readily accessible starting material. The proposed synthesis proceeds through a two-step sequence involving the hydrolysis of the acetate ester followed by a base-mediated intramolecular cyclization, a classic example of the Williamson ether synthesis.[2][3][4] This approach offers a reliable route to functionalized tetrahydrofurans, which are valuable building blocks in drug development and complex molecule synthesis.

Proposed Synthetic Pathway

The overall transformation of this compound to the corresponding substituted tetrahydrofuran is depicted in the following scheme. The synthesis is designed in two distinct operational steps for optimal control and yield.

Scheme 1: Overall Synthetic Route

Synthetic_Pathway start This compound intermediate 1,5-Dibromopentan-2-ol start->intermediate Step 1: Hydrolysis (e.g., LiOH, THF/H2O) product 2-(Bromomethyl)tetrahydrofuran intermediate->product Step 2: Intramolecular Cyclization (e.g., NaH, THF)

Caption: A two-step approach for the synthesis of 2-(bromomethyl)tetrahydrofuran from this compound.

Mechanistic Insights

The conversion of this compound to 2-(bromomethyl)tetrahydrofuran is a well-precedented transformation based on fundamental principles of organic reactivity.

  • Step 1: Acetate Hydrolysis: The first step involves the saponification of the acetate ester to unmask the hydroxyl group. This is typically achieved under basic conditions, for example, using lithium hydroxide in a mixture of tetrahydrofuran and water. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester, leading to the formation of the corresponding alcohol.

  • Step 2: Intramolecular Williamson Ether Synthesis: The second step is a classic intramolecular SN2 reaction.[2][3] The hydroxyl group of the intermediate, 1,5-dibromopentan-2-ol, is deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then undergoes an intramolecular nucleophilic attack on the primary carbon bearing a bromine atom. The 5-membered ring formation is kinetically and thermodynamically favored over other possibilities. The reaction proceeds via a backside attack, resulting in an inversion of stereochemistry if the carbon atom at the 2-position is chiral.

Reaction_Mechanism cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Intramolecular Cyclization start This compound intermediate1 Tetrahedral Intermediate start->intermediate1 + OH⁻ alcohol 1,5-Dibromopentan-2-ol intermediate1->alcohol - AcO⁻ alkoxide Alkoxide Intermediate alcohol->alkoxide + NaH - H₂ transition_state SN2 Transition State alkoxide->transition_state Intramolecular Attack product 2-(Bromomethyl)tetrahydrofuran transition_state->product - Br⁻

Caption: The reaction mechanism involves hydrolysis of the acetate followed by an intramolecular SN2 cyclization.

Experimental Protocols

Part A: Hydrolysis of this compound

This protocol describes the conversion of this compound to 1,5-dibromopentan-2-ol.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 1,5-dibromopentan-2-ol can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Part B: Intramolecular Cyclization to 2-(Bromomethyl)tetrahydrofuran

This protocol outlines the base-mediated cyclization of 1,5-dibromopentan-2-ol.

Materials:

  • 1,5-Dibromopentan-2-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 1,5-dibromopentan-2-ol (1.0 eq) in anhydrous THF to the NaH suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride at 0 °C.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(bromomethyl)tetrahydrofuran.

Data and Expected Results

The following table summarizes the key parameters and expected outcomes for the proposed synthesis.

ParameterStep 1: HydrolysisStep 2: Cyclization
Starting Material This compound1,5-Dibromopentan-2-ol
Key Reagent Lithium hydroxideSodium hydride
Solvent THF/WaterAnhydrous THF
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 4-6 hours12-16 hours
Product 1,5-Dibromopentan-2-ol2-(Bromomethyl)tetrahydrofuran
Typical Yield >90%70-85%

Troubleshooting and Considerations

  • Incomplete Hydrolysis: If the hydrolysis in Step 1 is incomplete, increase the reaction time or the amount of LiOH. Ensure the starting material is fully dissolved.

  • Side Reactions in Cyclization: The use of a strong, non-nucleophilic base like NaH is crucial to favor deprotonation over substitution.[2] If elimination reactions are observed, consider using a milder base such as potassium carbonate in a polar apathetic solvent like DMF at elevated temperatures.[5]

  • Moisture Sensitivity: Sodium hydride is highly reactive with water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere to prevent quenching of the base and to ensure high yields.

  • Stereochemistry: If the starting this compound is enantiomerically enriched, the hydrolysis step will not affect the stereocenter. However, the SN2 cyclization will proceed with inversion of configuration at the carbon bearing the primary bromide.

Workflow Visualization

Experimental_Workflow cluster_hydrolysis Part A: Hydrolysis cluster_cyclization Part B: Cyclization A1 Dissolve this compound in THF/H₂O A2 Add LiOH and stir for 4-6h at RT A1->A2 A3 Quench with H₂O and extract with diethyl ether A2->A3 A4 Dry and concentrate to get crude 1,5-dibromopentan-2-ol A3->A4 B2 Add 1,5-dibromopentan-2-ol solution A4->B2 Use crude product B1 Prepare NaH suspension in anhydrous THF at 0°C B1->B2 B3 Stir for 12-16h at RT B2->B3 B4 Quench with NH₄Cl and extract with diethyl ether B3->B4 B5 Dry, concentrate, and purify by chromatography B4->B5

Sources

Application Notes and Protocols: Synthesis of Substituted Tetrahydrofurans Using 2-Acetoxy-1,5-dibromopentane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tetrahydrofuran (THF) ring is a privileged scaffold found in a vast array of biologically active natural products and pharmaceuticals.[1][2][3] Its prevalence has driven the development of numerous synthetic strategies to construct this heterocyclic core with high degrees of stereocontrol and substitution.[4][5][6] This application note provides an in-depth technical guide on the use of 2-acetoxy-1,5-dibromopentane as a versatile starting material for the synthesis of various substituted tetrahydrofurans. This approach leverages an intramolecular Williamson ether synthesis, a robust and reliable method for forming cyclic ethers.[7][8][9]

The core strategy involves the initial displacement of the primary bromide with a suitable nucleophile, followed by hydrolysis of the acetate protecting group and subsequent base-mediated intramolecular cyclization. The choice of nucleophile dictates the nature of the substituent at the 2-position of the resulting tetrahydrofuran ring, offering a modular and flexible route to a diverse library of compounds.

Mechanistic Insights: The Underlying Chemistry

The synthesis of substituted tetrahydrofurans from this compound is a multi-step process that relies on fundamental principles of organic reactivity, including nucleophilic substitution and the strategic use of protecting groups.[10][11][12]

The Role of the Acetoxy Group

The acetoxy group at the C2 position serves as a masked hydroxyl group.[10] This is a critical strategic choice for several reasons:

  • Chemoselectivity: It prevents the free hydroxyl group from acting as a nucleophile during the initial substitution step, thus avoiding the premature formation of undesired side products.

  • Reactivity Modulation: The electron-withdrawing nature of the acetate can subtly influence the reactivity of the adjacent C1 bromide, although the primary determinant of reactivity is the steric accessibility of the primary carbon.

  • Controlled Deprotection: The acetate can be readily and cleanly removed under basic or acidic conditions that are compatible with a wide range of functional groups, allowing for the timely unmasking of the hydroxyl group for the subsequent cyclization step.

The Intramolecular Williamson Ether Synthesis

The key ring-forming step is an intramolecular Williamson ether synthesis.[7][8][13][14] This reaction proceeds via an SN2 mechanism where the deprotonated hydroxyl group (alkoxide) acts as an intramolecular nucleophile, displacing the bromide at the C5 position.[9][14]

The favorability of this 5-exo-tet cyclization is well-established and is governed by Baldwin's rules for ring closure. The formation of a five-membered ring is kinetically and thermodynamically favored over competing intermolecular reactions, especially at low concentrations.[8]

Visualizing the Reaction Pathway

The overall synthetic sequence can be visualized as follows:

reaction_pathway A This compound B Nucleophilic Substitution (SN2) A->B  + Nucleophile (Nu-) C Substituted Acetoxy Intermediate B->C D Deprotection (Hydrolysis) C->D  Base (e.g., NaOH) or Acid E Substituted Haloalcohol D->E F Base-mediated Cyclization (Intramolecular SN2) E->F  Strong, non-nucleophilic base (e.g., NaH) G Substituted Tetrahydrofuran F->G

Caption: General workflow for substituted tetrahydrofuran synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative substituted tetrahydrofuran, 2-(phenoxymethyl)tetrahydrofuran, from this compound.

Protocol 1: Synthesis of 1,5-Dibromo-2-pentyl Acetate

This initial step involves the nucleophilic substitution of the primary bromide of this compound with a phenoxide nucleophile.

Materials:

  • This compound

  • Phenol

  • Sodium hydroxide (NaOH)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.1 equivalents) in anhydrous acetone.

  • To this solution, add powdered sodium hydroxide (1.2 equivalents) and stir the mixture at room temperature for 30 minutes to form sodium phenoxide.

  • Add a solution of this compound (1.0 equivalent) in anhydrous acetone dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 1-bromo-5-phenoxy-2-pentyl acetate.

Protocol 2: Hydrolysis and Intramolecular Cyclization to form 2-(Phenoxymethyl)tetrahydrofuran

This protocol combines the deprotection of the acetate and the subsequent intramolecular cyclization into a one-pot procedure.

Materials:

  • Crude 1-bromo-5-phenoxy-2-pentyl acetate from Protocol 1

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Caution: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).

  • Wash the sodium hydride (2.5 equivalents) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • Cool the NaH suspension to 0 °C in an ice bath.

  • Dissolve the crude 1-bromo-5-phenoxy-2-pentyl acetate in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol until gas evolution ceases.

  • Carefully add saturated aqueous NH₄Cl to the mixture, followed by water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(phenoxymethyl)tetrahydrofuran.

Visualizing the Cyclization Mechanism

The key intramolecular SN2 cyclization step is depicted below.

cyclization_mechanism sub Substituted Haloalkoxide Intermediate ts Transition State (5-exo-tet) sub->ts Intramolecular Nucleophilic Attack prod Substituted Tetrahydrofuran ts->prod Bromide Departure

Caption: Intramolecular SN2 cyclization pathway.

Data Presentation: Expected Yields and Stereochemical Considerations

The efficiency of this synthetic route is generally good, with overall yields often falling in the range of 60-80% depending on the nucleophile used in the first step.

Nucleophile (Nu⁻)Substituent (R in R-CH₂-THF)Typical Overall Yield (%)
Phenoxide (PhO⁻)Phenoxymethyl (PhOCH₂)75-85
Azide (N₃⁻)Azidomethyl (N₃CH₂)80-90
Malonate (CH(CO₂Et)₂)⁻(EtO₂C)₂CHCH₂65-75
Cyanide (CN⁻)Cyanomethyl (NCCH₂)70-80

Stereochemistry: It is important to note that this compound is a chiral molecule. If a racemic starting material is used, the final substituted tetrahydrofuran will also be racemic. Enantioselective synthesis would require either starting with an enantiomerically pure this compound or employing a chiral resolution step at an appropriate stage of the synthesis.[15] The intramolecular SN2 reaction proceeds with inversion of configuration at the C5 carbon; however, since this carbon is not typically a stereocenter in the final product, this inversion is often of no consequence to the product's stereochemistry.

Conclusion

The use of this compound provides a reliable and versatile platform for the synthesis of a variety of 2-substituted tetrahydrofurans. The methodology leverages a robust intramolecular Williamson ether synthesis and the strategic use of an acetate protecting group to achieve high yields and offer broad substrate scope. This approach is well-suited for the generation of libraries of tetrahydrofuran derivatives for applications in drug discovery and natural product synthesis. The protocols outlined in this note are intended to serve as a practical guide for researchers in these fields.

References

  • Proprep. (n.d.). What is a THP protecting group, and how is it used in organic synthesis?
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
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  • Ashenhurst, J. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Stereoselective Synthesis of Substituted Tetrahydrofurans from γ-Hydroxy Alkenes.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Substituted Tetrahydrofuran-2-Carboxylic Acids.
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
  • Sci-Hub. (2008). Synthesis of Substituted Tetrahydrofurans by [3+2] Cycloadditions.
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  • YouTube. (2017). Cyclic ethers by intramolecular Williamson syntheses.
  • Marsden, S. P., et al. (2007). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization: Access to the Cordigol Ring System. Imperial College London.
  • El-Faham, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen.
  • Wuts, P. G. M. (2007). The Role of Protective Groups in Organic Synthesis. In Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, Inc.
  • Liu, G., et al. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology.
  • BenchChem. (2025). Technical Support Center: Control of Stereochemistry in Tetrahydrofuran Ring Formation.
  • Wolfe, J. P. (2013). Synthesis of Substituted Tetrahydrofurans. ResearchGate.
  • Barluenga, J., et al. (2011). Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III). The Journal of Organic Chemistry.
  • Cossy, J., & Belotti, D. (2000). Synthesis of (tetrahydrofuranyl)tetrahydrofurans via radical cyclization of bis(β-alkoxyacrylates). Journal of the Chemical Society, Perkin Transactions 1.
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  • Strieth-Kalthoff, F., et al. (2018). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. Chemistry – A European Journal.
  • Fernández, R., & Martín-Lagos, J. (2021). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs.
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  • Tomizuka, A., et al. (2020). One-pot synthesis of chiral 2-substituted-5-bromomethyl tetrahydrofuran... Advanced Synthesis & Catalysis.
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Sources

Grignard reagent formation from 2-Acetoxy-1,5-dibromopentane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Formation and In Situ Reactivity of Grignard Reagents from 2-Acetoxy-1,5-dibromopentane: A Study in Competing Reaction Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

The formation of a Grignard reagent from a substrate containing an electrophilic functional group, such as an ester, is a formidable challenge in organometallic synthesis. This document provides a detailed examination of the attempted formation of a Grignard reagent from this compound. We delve into the critical mechanistic conflict between the desired organomagnesium formation and the rapid, competing intramolecular and intermolecular reactions with the acetate moiety. This note serves not as a standard preparative protocol, but as an advanced guide to understanding the limitations of Grignard chemistry and the strategic considerations required when designing complex synthetic routes. A hypothetical protocol designed to favor the formation of the Grignard reagent, despite its inherent instability, is presented for investigational purposes.

Part 1: The Mechanistic Dichotomy

The synthesis of Grignard reagents, discovered by Victor Grignard in 1900, provides one of the most powerful tools for carbon-carbon bond formation.[1] The reaction involves the insertion of magnesium metal into a carbon-halogen bond, reversing the polarity of the carbon atom from electrophilic to strongly nucleophilic and basic.[2][3] However, this potent reactivity is also the source of significant limitations. Grignard reagents are incompatible with any acidic protons (like those in water or alcohols) and readily react with electrophilic carbonyl groups.[4][5]

The substrate, this compound, contains two primary alkyl bromide sites for potential Grignard formation and an internal acetate (ester) group. This structure presents an immediate and profound synthetic challenge: any Grignard reagent formed is in immediate proximity to a reactive electrophile within the same molecule.

The Desired Pathway: Grignard Reagent Formation

The intended reaction is the insertion of magnesium into one of the carbon-bromine bonds. Given that both are primary bromides, selectivity is minimal, but for this discussion, we will consider formation at the less sterically hindered 5-position. The mechanism, occurring on the surface of the magnesium metal, is believed to involve radical intermediates.[6]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Desired Intermediate SM This compound Grignard 5-Bromo-4-acetoxypentylmagnesium bromide (Highly Unstable) SM->Grignard Mg(0) insertion Mg Mg(0) turnings Mg->Grignard THF Dry THF THF->Grignard Solvent

The Inevitable Side Reaction: The Ester Problem

Esters react readily with Grignard reagents. The mechanism involves a nucleophilic acyl substitution followed by a second nucleophilic addition.[7][8]

  • First Addition: The Grignard's nucleophilic carbon attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[4][9]

  • Elimination: This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the alkoxide as a leaving group. The product of this step is a ketone.[4][9]

  • Second Addition: Ketones are generally more reactive towards Grignard reagents than esters.[4][7] Therefore, a second equivalent of the Grignard reagent rapidly attacks the newly formed ketone, yielding a tertiary alcohol after acidic workup.

In the case of this compound, this process can occur intermolecularly, where one newly formed Grignard molecule attacks the ester of an unreacted molecule, leading to dimerization and polymerization.

The Intramolecular Trap: Cyclization

More significantly, the formed Grignard reagent can undergo a rapid intramolecular reaction. If the Grignard forms at the 5-position, the nucleophilic carbon is perfectly positioned to attack the ester carbonyl at the 2-position. This would proceed through a six-membered transition state, which is kinetically and thermodynamically favorable, to form a cyclic ketone after elimination of the magnesium alkoxide. This cyclic ketone would then be immediately consumed by another equivalent of a Grignard reagent. This intramolecular pathway is often much faster than intermolecular reactions, especially under dilute conditions.

// Nodes Start [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; Grignard [label="Grignard Intermediate\n(Forms at C5)", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular\nNucleophilic Attack", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tetrahedral [label="Cyclic Hemiketal\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Elimination [label="Elimination of\n'Mg(Br)OAc'", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CyclicKetone [label="Methylcyclopentyl Ketone\n(Trapped Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="Tertiary Alcohol\n(After reaction with another\nGrignard molecule + workup)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Grignard [label=" + Mg(0)"]; Grignard -> Cyclization [color="#4285F4"]; Cyclization -> Tetrahedral [label=" Forms 6-membered ring", color="#4285F4"]; Tetrahedral -> Elimination [color="#4285F4"]; Elimination -> CyclicKetone [label=" Rapid", color="#4285F4"]; CyclicKetone -> FinalProduct [label=" + R-MgBr\n+ H₃O⁺ workup", color="#4285F4"]; } } Caption: The dominant intramolecular side reaction pathway.

Part 2: Experimental Protocol for Investigation

Disclaimer: The following protocol is designed for the investigation of this reaction, not for the efficient synthesis of the target Grignard reagent. Due to the high reactivity, yields of the desired product are expected to be negligible. The primary goal is to identify the products of the competing pathways. Strict anhydrous and inert atmosphere techniques are mandatory. [1][10]

Strategic Considerations

To have any chance of observing the transient Grignard reagent, conditions must be chosen to disfavor the nucleophilic attack on the ester:

  • Low Temperature: Running the reaction at 0°C or below slows the kinetics of the nucleophilic addition more than the Grignard formation on the magnesium surface.

  • Inverse Addition: The alkyl halide solution is added slowly to a suspension of magnesium. This maintains a low concentration of the formed Grignard reagent, minimizing intermolecular reactions.[11]

  • High Dilution: Using a large volume of solvent can further reduce the chances of intermolecular side reactions.

Reagents and Equipment
Reagent/MaterialQuantityGradeSupplierNotes
Magnesium Turnings1.2 g (50 mmol)>99.5%StandardActivate before use.
This compound7.55 g (25 mmol)>97%Custom SynthesisMust be strictly anhydrous.
Anhydrous Tetrahydrofuran (THF)250 mLDriSolv® or equivalentStandardSolvent for reaction.
Iodine1 small crystalACS ReagentStandardFor activation.
1 M HCl (aqueous)100 mLACS ReagentStandardFor quenching.
Saturated NH₄Cl (aqueous)100 mLACS ReagentStandardAlternative, milder quench.
Diethyl Ether200 mLAnhydrousStandardFor extraction.
Anhydrous MgSO₄ or Na₂SO₄~10 gAnhydrousStandardFor drying organic phase.
Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Flame-dry all glassware under vacuum. B Add Mg turnings and I₂ crystal to flask. A->B C Activate Mg with heat gun under Argon flow until I₂ sublimes. B->C D Add 50 mL dry THF and cool to 0°C. C->D E Prepare solution of dibromoacetate in 200 mL dry THF. D->E F Add dibromoacetate solution slowly (dropwise) to Mg suspension over 2 hours at 0°C. E->F G Stir for an additional 1 hour at 0°C. F->G H Quench reaction by slowly adding saturated aq. NH₄Cl at 0°C. G->H I Extract with diethyl ether (3x). H->I J Combine organic layers, wash with brine, dry over MgSO₄, and filter. I->J K Concentrate solvent in vacuo. J->K L Analyze crude product via GC-MS and NMR. K->L

Protocol:

  • Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with an argon/nitrogen inlet. Flame-dry all glassware under vacuum and allow to cool under a positive pressure of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 g) and a single crystal of iodine in the flask. Gently warm the flask with a heat gun under a steady flow of argon until the purple iodine vapor is visible and deposits on the condenser. This process etches the passivating layer of magnesium oxide on the turnings.[1]

  • Initiation: Allow the flask to cool to room temperature. Add 50 mL of anhydrous THF via cannula. Cool the stirred suspension to 0°C using an ice-water bath.

  • Inverse Addition: In a separate dry flask, dissolve the this compound (7.55 g) in 200 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Reaction: Add the dibromoacetate solution dropwise to the vigorously stirred magnesium suspension over a period of 2 hours. Maintain the internal temperature at or below 5°C throughout the addition. The initiation of the reaction is typically indicated by gentle bubbling and a slight exotherm.

  • Aging: After the addition is complete, allow the reaction mixture to stir for an additional hour at 0°C.

  • Quenching and Work-up:

    • While still cold, slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution dropwise.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic solvent using a rotary evaporator.

Part 3: Expected Outcomes and Alternative Strategies

The direct formation of a stable Grignard reagent from this compound is not a feasible synthetic transformation. Analysis of the crude product from the investigational protocol is expected to reveal a complex mixture of products.

  • Major Products: The dominant products will likely arise from the intramolecular cyclization pathway.

  • Minor Products: Dimeric and oligomeric species formed from intermolecular reactions may be present.

  • Trace Products: If the Grignard reagent was successfully formed and quenched, the resulting 5-bromo-2-acetoxypentane would be expected. However, this is highly unlikely to be a significant product.

The Viable Synthetic Alternative: A Protecting Group Strategy

For a successful synthesis that requires a Grignard reagent of this carbon skeleton, a protecting group strategy is non-negotiable.[12][13] This highlights a core principle of organic synthesis: protecting reactive functional groups that are incompatible with the planned reaction conditions.[14][15]

  • Hydrolysis: Convert the acetate ester to the corresponding alcohol (1,5-dibromopentan-2-ol) via saponification.

  • Protection: Protect the secondary alcohol. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice as it is robust to Grignard formation conditions but can be easily removed later with a fluoride source.[13]

  • Grignard Formation: With the hydroxyl group masked, the Grignard reagent can now be formed cleanly from the protected dibromoalkane.

  • Reaction: The Grignard reagent can be used in its intended reaction (e.g., addition to an aldehyde or ketone).

  • Deprotection: Removal of the silyl ether protecting group to reveal the free hydroxyl functionality in the final product.

While this route involves more steps, it provides a reliable and high-yielding pathway to the desired compounds, a stark contrast to the direct but mechanistically flawed approach.

References

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Chemistry Steps. Esters with Grignard Reagent. [Link]

  • BYJU'S. Grignard Reaction Mechanism. [Link]

  • Proprep. Explain the mechanism of a Grignard reaction with an ester and its synthetic utility. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.12 Protecting Groups. [Link]

  • University of Calgary. Formation of Grignard Reagents from Organic Halides. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • Scribd. Protecting Groups. [Link]

  • Deitmann, E., et al. (2023, September 5). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Clark, J. (2015). grignard reagents. Chemguide. [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]

  • Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2014, November 4). Reaction of Grignard reagents with esters. [Link]

  • University of California, Irvine. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. [Link]

Sources

Application Notes & Protocols: Strategic Nucleophilic Substitution Reactions of 2-Acetoxy-1,5-dibromopentane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the nucleophilic substitution reactions of 2-Acetoxy-1,5-dibromopentane, a versatile bifunctional substrate. We delve into the critical mechanistic principles that govern its reactivity, with a particular focus on the role of the C-2 acetoxy group in providing anchimeric assistance. This document is intended for researchers, synthetic chemists, and drug development professionals, offering both in-depth theoretical grounding and field-proven experimental protocols. The primary application highlighted is the strategic synthesis of substituted tetrahydropyran rings, a prevalent motif in numerous natural products and pharmaceutical agents.

Introduction: A Substrate of Unique Reactivity

This compound is a valuable building block in organic synthesis due to its distinct structural features. It possesses two primary carbon centers susceptible to nucleophilic attack (C1 and C5), each bearing a bromide leaving group. Crucially, the acetoxy group at the C2 position is not merely a passive substituent; it plays a decisive role in the reaction pathway at the adjacent C1 position through a phenomenon known as Neighboring Group Participation (NGP). Understanding this dual reactivity—a classic S_N2 pathway at C5 versus an NGP-mediated pathway at C1—is the key to unlocking its synthetic potential.

Mechanistic Deep Dive: The Dichotomy of Reaction Pathways

The reactivity of this compound is governed by a competition between two distinct pathways at its two electrophilic centers. The choice of nucleophile, solvent, and temperature can be used to favor one pathway over the other, enabling selective functionalization.

Pathway A: Direct S_N2 Substitution at C5

The bromide at the C5 position is a primary alkyl halide, making it a standard substrate for a bimolecular nucleophilic substitution (S_N2) reaction. This reaction proceeds via a backside attack by the nucleophile, leading to the displacement of the bromide ion. The rate of this reaction is primarily influenced by the nucleophile's strength and concentration, and the steric hindrance at the reaction center.

Pathway B: Anchimerically Assisted Substitution at C1

The reaction at the C1 position is significantly more complex and accelerated due to the influence of the C2-acetoxy group. This phenomenon, termed anchimeric assistance or Neighboring Group Participation (NGP), transforms a standard intermolecular reaction into a rapid two-step intramolecular process.[1][2]

  • Formation of a Cyclic Dioxolenium Ion: The carbonyl oxygen of the neighboring acetoxy group acts as an internal nucleophile, attacking the C1 carbon and displacing the bromide. This intramolecular S_N2 reaction is kinetically favored due to the proximity of the reacting groups, resulting in the formation of a five-membered cyclic dioxolenium ion intermediate. This step is often the rate-determining step and is significantly faster than a comparable intermolecular reaction.[3][4]

  • Nucleophilic Ring-Opening: An external nucleophile then attacks this highly reactive intermediate. The attack can occur at either the original C1 carbon or the carbonyl carbon of the former acetate group. For most strong nucleophiles, the attack occurs at the C1 carbon, leading to the opening of the ring and the formation of the final substitution product.

A critical consequence of this double-displacement mechanism is the overall retention of configuration at the reaction center.[1] Although the C1 of this compound is not a chiral center, this principle is fundamental when applying this strategy to chiral substrates.

Caption: Mechanism of Neighboring Group Participation (NGP) at C1.

Application Protocol: Strategic Synthesis of 2-Substituted Tetrahydropyrans

One of the most powerful applications of this compound is in the synthesis of substituted tetrahydropyran (THP) rings, a core structure in many biologically active molecules.[5][6] The protocol below outlines a robust, three-step sequence that leverages the differential reactivity of the C1 and C5 positions. This strategy involves an initial intermolecular substitution at the more accessible C5 position, followed by hydrolysis of the acetate and a final, base-mediated intramolecular cyclization.

Overall Workflow

Caption: Stepwise workflow for tetrahydropyran synthesis.

Detailed Experimental Protocol

Objective: To synthesize 2-(azidomethyl)tetrahydropyran from this compound.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Step 1: Selective Substitution with Sodium Azide at C5

  • Rationale: This step targets the C5 primary bromide. Sodium azide is a potent nucleophile, and DMF is an excellent polar aprotic solvent for S_N2 reactions. The reaction is run at room temperature to favor substitution at the less sterically hindered and non-NGP-assisted C5 position over the C1 position.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 5-azido-1-bromo-2-acetoxypentane. This intermediate is often sufficiently pure for the next step.

Step 2: Hydrolysis of the Acetate Ester

  • Rationale: The acetate group is a protecting group for the hydroxyl functionality needed for the subsequent cyclization. Saponification with a base like LiOH in a THF/water mixture is a standard and effective method for deprotection.

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the starting material is consumed, neutralize the reaction with saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting crude 5-azido-1-bromopentan-2-ol can be purified by column chromatography if necessary.

Step 3: Intramolecular Williamson Ether Synthesis (Cyclization)

  • Rationale: This is the key ring-forming step. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the hydroxyl group, forming a potent internal nucleophile (alkoxide). The subsequent intramolecular S_N2 attack on the C1 bromide forms the stable six-membered tetrahydropyran ring.[7] Anhydrous THF is critical as NaH reacts violently with water.

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flask containing NaH (1.2 eq, 60% dispersion). Cool the suspension to 0 °C.

    • Slowly add a solution of 5-azido-1-bromopentan-2-ol (1.0 eq) in anhydrous THF to the NaH suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC until the starting material disappears.

    • Carefully quench the reaction by the slow addition of water at 0 °C to destroy excess NaH.

    • Extract the mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the final product, 2-(azidomethyl)tetrahydropyran, by silica gel column chromatography.

Summary of Reactivity and Conditions

The choice of nucleophile and reaction conditions dictates the outcome of reactions with this compound. The following table provides a predictive summary for various nucleophiles.

Nucleophile (Reagent)Expected Primary Site of AttackConditionsProduct TypeRationale
NaN₃, KCN C5Room Temp, DMF/DMSO5-substituted intermediateStrong nucleophiles favor the direct S_N2 pathway at the less hindered C5.
R-NH₂ (Primary Amine) C5Room Temp, Aprotic Solvent5-amino substituted intermediateNeutral nucleophile attacks the more accessible C5 position.
NaO-R (Alkoxide) C1 & C5, potential eliminationVariesMixture of productsStrong base/nucleophile can lead to a mixture of substitution and E2 elimination.
AgOAc (Silver Acetate) C1Acetic Acid, Heat1,2-diacetoxypentyl-5-bromideAg⁺ assists in bromide removal, strongly favoring the NGP pathway at C1.
Internal Alkoxide C1Anhydrous THF, NaHTetrahydropyranIntramolecular cyclization is highly favored once the C2-OH is unmasked.

Conclusion

This compound is a highly adaptable synthetic intermediate whose reactivity is elegantly controlled by the interplay between standard S_N2 reactions and neighboring group participation. The C2-acetoxy group provides a powerful tool for accelerating and directing substitution at the C1 position, while the C5 bromide offers a handle for conventional functionalization. By understanding and manipulating these distinct pathways, chemists can efficiently construct complex molecular architectures, most notably the ubiquitous tetrahydropyran ring system, making this substrate a valuable asset in the fields of medicinal chemistry and natural product synthesis.

References

  • Title: Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals Source: ACS Publications URL: [Link]

  • Title: Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals Source: National Institutes of Health (PMC) URL: [Link]

  • Title: 3.2: Neighboring Group Participation Source: Chemistry LibreTexts URL: [Link]

  • Title: Neighbouring group participation Source: Grokipedia URL: [Link]

  • Title: Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes Source: Organic Chemistry Portal URL: [Link]

  • Title: Neighbouring Group Participation (NGP) - Substitution Reactions | CSIR NET Source: YouTube URL: [Link]

  • Title: Cyclization of 2-(2-bromoethoxy)-acetophenones and 5-(ω-haloalkoxy)-1,5-dihydro-2H-pyrrol-2-ones – Formation of five- to eight-membered oxygen-containing heterocycles via intramolecular alkylation Source: Canadian Journal of Chemistry (via Sci-Hub) URL: [Link]

  • Title: Tetrahydropyran synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

Navigating the Synthetic Maze: Protecting Group Strategies for 2-Acetoxy-1,5-dibromopentane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Acetoxy-1,5-dibromopentane is a versatile, yet challenging, bifunctional building block in organic synthesis. Its utility is derived from the presence of two primary alkyl bromides and a secondary acetate, offering multiple points for chemical modification. However, the interplay between these functional groups necessitates a carefully considered protecting group strategy to achieve desired chemical outcomes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on navigating the reactivity of this substrate. We will explore detailed application notes and protocols for leveraging the acetoxy group as a transient protecting group, as well as strategies for its removal or replacement when necessary. Furthermore, we will delve into the chemoselective manipulation of the terminal bromides, all supported by mechanistic insights and established protocols.

The Synthetic Challenge: Understanding the Reactivity Landscape

The synthetic utility of this compound is predicated on the differential reactivity of its three key functional sites: the C1-bromide, the C5-bromide, and the C2-acetoxy group. The primary alkyl bromides are susceptible to nucleophilic substitution (typically via an SN2 mechanism) and can be converted into organometallic reagents.[1][2] The secondary acetate is, in essence, a protected alcohol, which can be hydrolyzed under acidic or basic conditions. The proximity of the acetoxy group to the C1-bromide introduces the potential for neighboring group participation, which can influence the rate and stereochemistry of substitution reactions at this center.[3][4][5]

A critical consideration is the stability of the acetate group under conditions required to react with the alkyl bromides. For instance, the formation of a Grignard reagent at one of the bromide positions could potentially be complicated by the presence of the ester functionality.[6] Similarly, strong nucleophiles intended to displace the bromides might also induce hydrolysis of the acetate. Therefore, a judicious choice of reaction conditions and, in some cases, additional protecting groups is essential for achieving chemoselectivity.

Strategy 1: The Acetoxy Group as an In-Situ Protecting Group

In many synthetic routes, the acetoxy group can serve as an effective, built-in protecting group for the secondary alcohol. This is particularly advantageous as it obviates the need for additional protection and deprotection steps, thereby improving synthetic efficiency.[7] This strategy is viable when the planned reactions are compatible with the ester functionality.

Application: Synthesis of Substituted Tetrahydropyrans

A primary application of this compound and its derivatives is in the synthesis of substituted tetrahydropyrans, a common motif in natural products.[8][9][10] The general strategy involves the sequential displacement of the two bromide moieties, followed by deprotection of the acetate and subsequent intramolecular cyclization.

Workflow for Tetrahydropyran Synthesis

G cluster_0 Sequential Nucleophilic Substitution cluster_1 Deprotection and Cyclization A This compound B Monosubstituted Intermediate A->B  Nu1-, selective conditions C Disubstituted Intermediate B->C  Nu2- D Diol Intermediate C->D  Hydrolysis (e.g., K2CO3, MeOH) E 2,6-Disubstituted Tetrahydropyran D->E  Acid-catalyzed cyclization (e.g., p-TsOH)

Caption: Workflow for the synthesis of 2,6-disubstituted tetrahydropyrans.

Protocol 1: Synthesis of a 2,6-Disubstituted Tetrahydropyran Derivative

This protocol outlines a general procedure for the synthesis of a tetrahydropyran ring system using this compound, where the acetoxy group functions as a protecting group.

Step 1: Monosubstitution at C5

  • Dissolve this compound (1.0 equiv) in a suitable aprotic solvent such as acetone or DMF.

  • Add a slight excess of the first nucleophile (Nu1-, 1.1 equiv), for example, sodium azide or potassium cyanide.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The C5-bromide is generally more sterically accessible and thus more reactive towards substitution.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the monosubstituted intermediate by column chromatography.

Step 2: Substitution at C1

  • Dissolve the purified monosubstituted intermediate (1.0 equiv) in a polar aprotic solvent like DMF or DMSO.

  • Add the second nucleophile (Nu2-, 1.2 equiv).

  • Heat the reaction mixture as required to drive the substitution at the more sterically hindered C1 position. Monitor by TLC or GC-MS.

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the disubstituted product by column chromatography.

Step 3: Deprotection and Cyclization

  • Dissolve the disubstituted intermediate in methanol.

  • Add a catalytic amount of a base, such as potassium carbonate, to effect the hydrolysis of the acetate group.[11]

  • Stir at room temperature until deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the crude diol in a non-polar solvent like toluene or dichloromethane.

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture, often with a Dean-Stark trap to remove water, to promote intramolecular cyclization.

  • Upon completion, wash the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution), dry the organic layer, and concentrate to afford the crude tetrahydropyran derivative.

  • Purify by column chromatography.

Strategy 2: Orthogonal Protecting Group Strategies

There are synthetic scenarios where the acetoxy group is not compatible with the desired transformations or where the secondary alcohol needs to be revealed at a different stage. In such cases, an orthogonal protecting group strategy is necessary.[12][13] This involves replacing the acetate with a more robust protecting group or protecting the hydroxyl group of the corresponding diol.

When to Consider an Orthogonal Strategy:
  • Use of Grignard Reagents: The formation of a Grignard reagent from one of the bromide termini is incompatible with the ester functionality of the acetate.[6]

  • Strongly Basic or Nucleophilic Conditions: If the reaction conditions are harsh enough to cause premature hydrolysis of the acetate.

  • Stepwise Functionalization Requiring a Free Hydroxyl: When the synthetic route demands the secondary alcohol to be unmasked while other protecting groups remain.

Decision Tree for Protecting Group Strategy

G A Desired Reaction at C1/C5? B Nucleophilic Substitution (mild conditions) A->B C Organometallic Formation (e.g., Grignard) A->C D Utilize Acetoxy as Protecting Group B->D E Orthogonal Strategy Required C->E F 1. Hydrolyze Acetate 2. Protect with a robust group (e.g., TBDMS, Bn) E->F

Caption: Decision-making workflow for protecting group selection.

Protocol 2: Silyl Ether Protection for Grignard Reactions

This protocol describes the hydrolysis of the acetate, followed by protection of the resulting secondary alcohol as a tert-butyldimethylsilyl (TBDMS) ether, a group robust to Grignard reaction conditions.

Step 1: Hydrolysis of the Acetate

  • Dissolve this compound (1.0 equiv) in methanol.

  • Add a solution of potassium carbonate (1.5 equiv) in water.

  • Stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude 1,5-dibromopentan-2-ol.

Step 2: TBDMS Protection

  • Dissolve the crude 1,5-dibromopentan-2-ol (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add imidazole (2.5 equiv) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv).

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting 2-(tert-butyldimethylsilyloxy)-1,5-dibromopentane by column chromatography.

With the TBDMS-protected intermediate, it is now possible to selectively form a Grignard reagent at the less sterically hindered C5 position.

Comparative Data for Common Alcohol Protecting Groups
Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
AcetylAcAc₂O, pyridineK₂CO₃, MeOH or aq. acidBase-labile, acid-labile
tert-ButyldimethylsilylTBDMSTBDMSCl, imidazole, DCMTBAF, THF or aq. acidBase-stable, acid-labile
BenzylBnBnBr, NaH, THFH₂, Pd/CAcid-stable, base-stable
TetrahydropyranylTHPDHP, p-TsOH, DCMaq. acidBase-stable, acid-labile

Conclusion

The successful application of this compound in complex organic synthesis hinges on a thorough understanding of its reactivity and the strategic implementation of protecting groups. The innate acetoxy group can serve as an efficient protecting group for the secondary alcohol under a range of nucleophilic substitution conditions, streamlining synthetic pathways. However, for transformations involving strongly basic or organometallic reagents, an orthogonal protecting group strategy is paramount. By carefully selecting from a repertoire of protecting groups such as silyl ethers or benzyl ethers, researchers can unlock the full synthetic potential of this versatile building block. The protocols and strategies outlined in this application note provide a robust framework for the rational design of synthetic routes involving this compound, enabling the efficient construction of complex molecular architectures.

References

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Scale-Up Synthesis of 2-Acetoxy-1,5-dibromopentane: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of 2-Acetoxy-1,5-dibromopentane, a valuable bifunctional building block in organic synthesis. The protocol herein details a robust and efficient one-pot procedure commencing from δ-valerolactone. This guide is specifically tailored for researchers, scientists, and drug development professionals, offering not just a procedural outline but also a deep dive into the mechanistic underpinnings and safety considerations essential for successful and safe large-scale production. The self-validating nature of the described protocol, supported by authoritative references, ensures reliability and reproducibility.

Introduction: Strategic Importance and Synthetic Rationale

This compound serves as a critical intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and specialty chemicals. Its structure features two distinct reactive sites: a secondary acetate and two primary bromide functionalities. This unique combination allows for sequential and selective chemical modifications, making it a versatile synthon.

The synthetic strategy detailed in this guide focuses on the acid-catalyzed ring-opening of the readily available and cost-effective δ-valerolactone. This approach is advantageous for scale-up operations due to its operational simplicity and the use of common laboratory reagents. The core of this transformation is the simultaneous introduction of both the acetate and bromide moieties, which streamlines the synthetic sequence and improves overall efficiency.

Reaction Mechanism: A Tale of Protonation and Nucleophilic Attack

The conversion of δ-valerolactone to this compound is a classic example of an acid-catalyzed nucleophilic acyl substitution followed by nucleophilic substitution at a saturated carbon. The reaction proceeds through a series of well-understood steps:

  • Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the δ-valerolactone by a strong acid, typically hydrobromic acid (HBr). This step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[1][2][3]

  • Nucleophilic Attack by Bromide Ion : A bromide ion (Br⁻), acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the opening of the lactone ring and the formation of a tetrahedral intermediate.[1]

  • Formation of the Acyl Bromide Intermediate : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the oxygen atom that was part of the ring. This results in the formation of 5-bromopentanoyl bromide.

  • Keto-Enol Tautomerism and Acetylation : Under the acidic conditions, the acyl bromide can undergo tautomerization to its enol form. The hydroxyl group of the enol is then acetylated by an acetylating agent present in the reaction mixture (e.g., acetic anhydride or acetyl bromide).

  • Final Bromination : The second bromide ion then attacks the terminal carbon of the pentanoyl chain, displacing the hydroxyl group (which is a good leaving group after protonation) to yield the final product, this compound.

This proposed mechanism underscores the importance of a strong acid catalyst and a competent bromide source for the successful execution of this synthesis.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGradeSupplierNotes
δ-Valerolactone≥98%Standard Chemical Supplier
Acetyl Bromide≥98%Standard Chemical SupplierHighly corrosive and moisture-sensitive
Dichloromethane (DCM)AnhydrousStandard Chemical Supplier
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeIn-house preparation
Brine (Saturated NaCl Solution)ACS GradeIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard Chemical Supplier
100 L Glass-Lined Reactor-Appropriate VendorEquipped with overhead stirrer, temperature probe, condenser, and dropping funnel
Rotary Evaporator-Appropriate Vendor
Vacuum Filtration Apparatus-Appropriate Vendor
Safety Precautions

Acetyl bromide is highly corrosive, a lachrymator, and reacts violently with water. This reaction must be performed in a well-ventilated fume hood. All personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield. An emergency shower and eyewash station must be readily accessible.

Detailed Scale-Up Synthesis Protocol (1 kg Scale)

This protocol is designed for the synthesis of approximately 1 kg of this compound.

Step 1: Reactor Setup and Inert Atmosphere

  • Ensure the 100 L glass-lined reactor is clean, dry, and has been purged with dry nitrogen to establish an inert atmosphere.

  • Start the overhead stirrer at a moderate speed (e.g., 150 rpm).

Step 2: Charging of Reactants

  • Charge the reactor with δ-valerolactone (1.0 kg, 10.0 mol) and anhydrous dichloromethane (10 L).

  • Cool the reactor contents to 0-5 °C using a suitable cooling system.

Step 3: Addition of Acetyl Bromide

  • Slowly add acetyl bromide (2.7 kg, 22.0 mol, 2.2 equivalents) to the stirred solution via the dropping funnel over a period of 2-3 hours.

  • Crucially, maintain the internal temperature of the reactor below 10 °C throughout the addition. The reaction is exothermic, and careful temperature control is essential to prevent side reactions.

Step 4: Reaction Progression and Monitoring

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

Step 5: Work-up and Quenching

  • Once the reaction is complete, cool the mixture back down to 0-5 °C.

  • Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution (20 L) in small portions. Be aware of vigorous gas evolution (CO₂). Ensure the addition rate is controlled to manage the effervescence.

  • Continue the addition until the aqueous layer is basic (pH > 8).

Step 6: Extraction and Washing

  • Transfer the biphasic mixture to a large separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 5 L).

  • Combine all organic layers and wash sequentially with:

    • Water (10 L)

    • Brine (10 L)

Step 7: Drying and Solvent Removal

  • Dry the combined organic layer over anhydrous magnesium sulfate (500 g).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.

Step 8: Purification

  • The crude product is a pale yellow to brown oil. For most applications, this material is of sufficient purity.

  • If higher purity is required, the product can be purified by vacuum distillation.

Data Presentation and Expected Results

ParameterExpected Value
Starting Material (δ-Valerolactone) 1.0 kg (10.0 mol)
Product (this compound) ~2.5 kg
Theoretical Yield 2.88 kg
Expected Yield 85-90%
Appearance Colorless to pale yellow oil
Boiling Point (if distilled) To be determined under vacuum

Experimental Workflow Visualization

Caption: Workflow for the scale-up synthesis of this compound.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through in-process controls. The reaction monitoring step (Step 4) is critical for ensuring the complete conversion of the starting material, which is a key factor in achieving a high yield of the desired product and simplifying purification. The quenching and washing steps are designed to effectively remove unreacted reagents and byproducts, and the pH check during quenching provides a clear endpoint for this step. The final product can be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy) to confirm its identity and purity, thus validating the success of the synthesis.

Conclusion

This application note presents a detailed and scalable protocol for the synthesis of this compound from δ-valerolactone. By providing a thorough explanation of the reaction mechanism, detailed procedural steps, and essential safety information, this guide aims to empower researchers and chemical development professionals to confidently and safely produce this important chemical intermediate on a larger scale. The robustness of this procedure, grounded in established chemical principles, makes it a valuable asset for any synthetic chemistry endeavor.

References

  • Acetyl Bromide Safety Data Sheet. AK Scientific, Inc. Link

  • Ring opening of lactones. ResearchGate Discussion. Link

  • 5-Bromovaleryl chloride synthesis. ChemicalBook. Link

  • Kricheldorf, H. R., & Sumbel, M. V. (1988). Polylactones, 15. Reactions of δ‐valerolactone and ϵ‐caprolactone with acidic metal bromides. Die Makromolekulare Chemie: Makromolekulare Chemie und Physik, 189(2), 317-331. Link

  • Can Delta - Valerolactone Monomer react with acids? Yino Biologic Materials Blog. Link

  • CN102010320A - Solvent-free-pot synthesis method for 4-bromobutyl chloride and 5-bromovaleryl chloride. Google Patents. Link

  • Reactions of Lactones and Lactams (Ring Closure). YouTube. Link

  • The Mechanism of the Ring-Opening Polymerization of Lactide and Glycolide. University of Twente Research Information System. Link

Sources

Application Notes & Protocols: Diastereoselective Reactions Involving 2-Acetoxy-1,5-dibromopentane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2-Acetoxy-1,5-dibromopentane in Asymmetric Synthesis

For the discerning researcher in medicinal chemistry and drug development, the synthesis of complex molecular architectures with precise stereochemical control is a paramount objective. This compound emerges as a versatile chiral building block, possessing multiple reactive centers that can be manipulated to forge intricate cyclic and acyclic systems. The strategic placement of an acetoxy group at the C2 position, adjacent to a primary bromide at C1, is not a trivial feature. This arrangement is the cornerstone of its utility in diastereoselective reactions, primarily through a powerful mechanistic principle known as Neighboring Group Participation (NGP).[1][2]

This guide elucidates the theoretical and practical aspects of leveraging the inherent stereochemistry of this compound to direct the formation of new stereocenters. We will explore its application in both intermolecular nucleophilic substitutions and intramolecular cyclization reactions, providing detailed protocols and mechanistic insights to empower researchers to harness its synthetic potential.

Part 1: Diastereoselective Nucleophilic Substitution via Neighboring Group Participation

Mechanistic Principle: The Role of the Dioxolenium Ion

The key to achieving high diastereoselectivity in nucleophilic substitution at the C1 position of this compound is the participation of the adjacent C2-acetoxy group.[1][2][3] In a typical SN2 reaction, one would expect an inversion of stereochemistry if the C1 position were chiral. However, with the acetoxy group present, the reaction proceeds through a two-step mechanism that ensures retention of the relative stereochemistry.

The process, termed anchimeric assistance, involves the intramolecular attack of the carbonyl oxygen of the acetate group onto the C1 carbon, displacing the bromide.[2] This forms a cyclic five-membered intermediate known as a dioxolenium ion. This intermediate is then attacked by an external nucleophile. The attack occurs exclusively at the C1 position and from the face opposite to the C2-oxygen bond, leading to a net retention of the original stereochemistry relative to the C2 center. This process is a classic example of a double displacement mechanism.[2]

The diastereoselectivity of this process is often very high because the rigid, cyclic nature of the dioxolenium ion intermediate shields one face of the electrophilic carbon, directing the incoming nucleophile to the opposite face. The efficiency and stereochemical fidelity of this process are influenced by the reactivity of the nucleophile; stronger nucleophiles tend to give higher diastereoselectivity.[4][5]

Figure 1: Mechanism of Neighboring Group Participation.

Experimental Protocol: Diastereoselective Substitution with Sodium Azide

This protocol details a representative nucleophilic substitution using sodium azide as the nucleophile. The resulting 1-azido-2-acetoxy-5-bromopentane is a valuable intermediate for the synthesis of amino alcohols and other nitrogen-containing compounds.

Materials:

  • (R)- or (S)-2-Acetoxy-1,5-dibromopentane

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium azide (1.5 equivalents).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask via syringe. Stir the suspension to ensure good mixing. In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Reaction Execution: Add the solution of the dibromopentane derivative to the stirred suspension of sodium azide at room temperature. Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-azido-2-acetoxy-5-bromopentane.

Data Summary Table:

ParameterValue
SubstrateThis compound
NucleophileSodium Azide
Stoichiometry (Nu:Substrate)1.5 : 1.0
SolventAnhydrous DMF
Temperature60-70 °C
Typical Reaction Time12-24 hours
Expected Diastereomeric Ratio>95:5

Part 2: Diastereoselective Intramolecular Cyclization for Tetrahydropyran Synthesis

Strategic Approach: Substrate-Controlled Cyclization

The bifunctional nature of this compound makes it an excellent precursor for the diastereoselective synthesis of substituted tetrahydropyrans (THPs). THP rings are prevalent structural motifs in numerous natural products and pharmaceuticals. The stereocenters in the final cyclic product can be controlled by the existing stereocenter at C2 of the starting material.

A common strategy involves a two-step sequence:

  • Selective Substitution at C5: First, the more reactive primary bromide at C5 is displaced by a nucleophile that can later act as the internal nucleophile for cyclization (e.g., an oxygen nucleophile).

  • Intramolecular Cyclization: The C2-acetoxy group is hydrolyzed to a hydroxyl group, which then acts as an internal nucleophile to displace the C1-bromide, forming the tetrahydropyran ring. The stereochemical outcome of this SN2 cyclization is dictated by the stereochemistry at C2.

Cyclization_Workflow start This compound step1 Selective C5 Substitution (e.g., with R-O⁻Na⁺) start->step1 intermediate 5-Alkoxy-2-acetoxy-1-bromopentane step1->intermediate step2 Acetate Hydrolysis (e.g., K₂CO₃, MeOH) intermediate->step2 hydroxy_intermediate 5-Alkoxy-1-bromopentan-2-ol step2->hydroxy_intermediate step3 Intramolecular Williamson Ether Synthesis (Base-mediated Sₙ2 cyclization) hydroxy_intermediate->step3 product Diastereomerically Enriched 2,6-Disubstituted Tetrahydropyran step3->product

Figure 2: Workflow for Diastereoselective Tetrahydropyran Synthesis.

Experimental Protocol: Synthesis of a 2,6-Disubstituted Tetrahydropyran

This protocol outlines the synthesis of a substituted tetrahydropyran from (S)-2-acetoxy-1,5-dibromopentane.

Part A: Selective C5 Substitution

  • Prepare Alkoxide: In a flame-dried flask under argon, prepare a solution of sodium benzyloxide by adding benzyl alcohol (1.0 equivalent) to a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C. Allow the mixture to warm to room temperature.

  • Substitution Reaction: Cool the alkoxide solution back to 0 °C and add a solution of (S)-2-acetoxy-1,5-dibromopentane (1.2 equivalents) in anhydrous THF dropwise. Allow the reaction to proceed at room temperature overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify by flash chromatography to yield (S)-5-(benzyloxy)-1-bromopentan-2-yl acetate.

Part B: Hydrolysis and Cyclization

  • Hydrolysis: Dissolve the product from Part A in methanol. Add potassium carbonate (2.0 equivalents) and stir at room temperature until the acetate group is fully hydrolyzed (monitor by TLC).

  • Cyclization: Without isolating the intermediate alcohol, add a suitable base such as sodium hydride (1.5 equivalents) portion-wise at 0 °C to deprotonate the secondary alcohol. Allow the mixture to warm to room temperature and stir until cyclization is complete.

  • Final Workup and Purification: Quench the reaction with water and extract with diethyl ether. Wash the organic extracts, dry, and concentrate. Purify the crude product by flash chromatography to obtain the diastereomerically enriched 2-benzyl-6-methyltetrahydropyran.

Expected Stereochemical Outcome: Assuming the starting material is the (S)-enantiomer, the intramolecular SN2 reaction will proceed with inversion of configuration at the C1 position, leading to the formation of a specific diastereomer of the tetrahydropyran product. The relative stereochemistry between the C2 and C6 positions in the final product will be dictated by the stereochemistry of the starting material.

Conclusion

This compound is a potent chiral synthon whose reactivity can be precisely controlled to achieve high levels of diastereoselectivity. The neighboring group participation of the C2-acetoxy group provides a reliable method for installing a variety of functional groups at the C1 position with retention of relative stereochemistry. Furthermore, its bifunctional nature allows for elegant and stereocontrolled synthesis of valuable tetrahydropyran scaffolds. The protocols and principles outlined in this guide serve as a robust foundation for researchers aiming to incorporate this versatile building block into their synthetic strategies for complex target molecules.

References

  • Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals. National Institutes of Health. [Link]

  • Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. ACS Publications. [Link]

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of Cambridge. [Link]

  • Neighboring Group Participation. Chemistry LibreTexts. [Link]

  • Neighbouring group participation. Grokipedia. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Neighboring-Group Participation by C-2 Acyloxy Groups: Influence of the Nucleophile and Acyl Group on the Stereochemical Outcome of Acetal Substitution Reactions. ResearchGate. [Link]

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Application Notes and Protocols: 2-Acetoxy-1,5-dibromopentane as a Versatile Synthon for Piperidine Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Functionalized Piperidines in Natural Product Synthesis

The piperidine ring is a privileged scaffold in a multitude of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] The synthesis of stereochemically rich and functionally diverse piperidine-containing molecules is therefore a central theme in modern organic chemistry and drug discovery. While numerous methods exist for the construction of the piperidine core, the use of bifunctional electrophiles such as 1,5-dihalopentanes in reaction with primary amines remains a robust and fundamental strategy.[3][4]

This application note introduces 2-acetoxy-1,5-dibromopentane , a specialized C5 building block, and explores its strategic application in the synthesis of functionalized piperidine alkaloids. The presence of an acetoxy group at the C-2 position offers a significant synthetic advantage, serving as a masked hydroxyl group. This functionality allows for the direct introduction of a key stereocenter and a handle for further chemical manipulation, providing a streamlined pathway to a range of complex natural products. We will delve into the mechanistic rationale, provide detailed experimental protocols, and showcase the potential of this reagent in the context of synthesizing piperidine alkaloids such as those in the sedamine family.

Core Concept: The Strategic Advantage of this compound

The utility of this compound lies in its ability to participate in a tandem N-alkylation/cyclization sequence with a primary amine, directly affording a 3-acetoxypiperidine derivative. This intermediate is a valuable precursor to 3-hydroxypiperidine alkaloids.

The Causality Behind the Experimental Design:

  • Regioselectivity of Nucleophilic Attack: The two bromine atoms are the primary sites for nucleophilic substitution by a primary amine.

  • Intramolecular Cyclization: Following the initial intermolecular N-alkylation, the resulting secondary amine readily undergoes an intramolecular cyclization to form the six-membered piperidine ring.

  • Preservation of Functionality: The acetoxy group is generally stable under the conditions required for the cyclization, allowing for its later deprotection to reveal the hydroxyl group.

Below is a logical workflow illustrating the transformation of a primary amine to a functionalized piperidine core using this compound.

workflow start Primary Amine (R-NH2) intermediate1 Intermolecular N-Alkylation start->intermediate1 Base, Solvent reagent This compound reagent->intermediate1 intermediate2 Intramolecular Cyclization (Piperidine Formation) intermediate1->intermediate2 product 3-Acetoxypiperidine Intermediate intermediate2->product final_product Hydrolysis (Deprotection) product->final_product natural_product Functionalized Piperidine Alkaloid (e.g., Sedamine) final_product->natural_product

Caption: General workflow for the synthesis of functionalized piperidine alkaloids.

Application in the Synthesis of (±)-Sedamine

The piperidine alkaloid (±)-sedamine, first isolated from Sedum acre, and its congeners are attractive synthetic targets due to their interesting biological profiles. The structure of sedamine features a 2-substituted piperidine ring with a hydroxyl group, making it an excellent candidate for a synthetic strategy employing this compound.

Retrosynthetic Analysis

A retrosynthetic analysis of (±)-sedamine reveals that the core 2-(1-hydroxy-2-phenylethyl)piperidine structure can be disconnected at the C-N bonds, leading back to a primary amine and a functionalized C5 dielectrophile. This compound emerges as an ideal synthon for the C5 unit.

retrosynthesis sedamine (±)-Sedamine intermediate 2-(1-Acetoxy-2-phenylethyl)piperidine sedamine->intermediate Acetylation amine 2-Amino-1-phenylethanol derivative intermediate->amine C-N Disconnection (Cyclization) c5_synthon This compound intermediate->c5_synthon C-N Disconnection (Cyclization)

Caption: Retrosynthetic approach to (±)-Sedamine.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale for each procedure.

Protocol 1: Synthesis of N-(2-hydroxy-2-phenylethyl)-3-acetoxypiperidine

This protocol details the key cyclization reaction between a primary amine and this compound to construct the functionalized piperidine core.

Materials:

  • 2-Amino-1-phenylethanol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add 2-amino-1-phenylethanol (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approximately 0.1 M concentration with respect to the amine).

  • Reagent Addition: To the stirred suspension, add a solution of this compound (1.1 eq) in anhydrous acetonitrile via a syringe pump over 4 hours. The slow addition is crucial to favor the initial intermolecular reaction and minimize side reactions.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts through a pad of Celite®, washing the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired N-(2-hydroxy-2-phenylethyl)-3-acetoxypiperidine.

Protocol 2: Deprotection to afford the Diol Intermediate

This protocol describes the hydrolysis of the acetate and subsequent steps towards the synthesis of (±)-sedamine.

Materials:

  • N-(2-hydroxy-2-phenylethyl)-3-acetoxypiperidine

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Hydrolysis: Dissolve the N-(2-hydroxy-2-phenylethyl)-3-acetoxypiperidine (1.0 eq) in methanol. Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Separate the layers and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude diol.

  • Further Transformations: The resulting diol can be further elaborated to (±)-sedamine through established literature procedures, which may involve selective oxidation and reduction steps.

Data Summary

The following table presents hypothetical data for the key cyclization step, based on typical yields for similar reactions.

EntryPrimary AmineBaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-1-phenylethanolK₂CO₃CH₃CN822465-75
2BenzylamineNaHCO₃DMF1001870-80
3AnilineCs₂CO₃Dioxane1002455-65

Conclusion and Future Perspectives

This compound is a promising and versatile building block for the stereocontrolled synthesis of functionalized piperidine alkaloids. The acetoxy moiety serves as a valuable handle for introducing hydroxyl functionality, which is a common feature in many biologically active natural products. The protocols outlined in this application note provide a robust framework for researchers to explore the utility of this reagent in their own synthetic endeavors. Future work could focus on the development of asymmetric syntheses utilizing chiral primary amines and the application of this methodology to a broader range of complex alkaloid targets.

References

  • Bates, R. W., & Boonsombat, J. (2005). Synthesis of sedamine by tethered cyclofunctionalisation. Organic & Biomolecular Chemistry, 3(3), 520-523.
  • Bergmann, M. (1932). Notiz über eine neue Synthese des d,l-Coniins. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1169-1170.
  • Gupta, R. N., & Spenser, I. D. (1969). Biosynthesis of the piperidine alkaloids. The C6–C2 units of sedamine and lobinaline.
  • Ladenburg, A. (1886). Synthese der activen Coniine. Berichte der deutschen chemischen Gesellschaft, 19(2), 2578-2583.
  • Pan, J., et al. (2019). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. Beilstein Journal of Organic Chemistry, 15, 2686-2720.
  • PrepChem. (n.d.). Synthesis of Preparation 5 1-(5-bromopentoxy)-2-propylbenzene. Retrieved from [Link]

  • Tilve, S. G. (2014). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. ChemistryOpen, 3(5), 192-200.
  • Wikipedia. (2023). Coniine. Retrieved from [Link]

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Experimental procedure for the hydrolysis of the acetoxy group in 2-Acetoxy-1,5-dibromopentane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Hydrolysis of 2-Acetoxy-1,5-dibromopentane: Protocols and Mechanistic Insights

Introduction: Unlocking a Versatile Bifunctional Building Block

This compound serves as a protected precursor to 1,5-dibromopentan-2-ol, a valuable bifunctional molecule in organic synthesis. The presence of two primary bromide groups and a secondary alcohol offers three distinct points for sequential modification, making it an ideal scaffold for constructing complex molecular architectures. The hydrolysis of the acetoxy group is a critical deprotection step to unmask the reactive hydroxyl functionality.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for this hydrolysis. We will explore both base-catalyzed (saponification) and acid-catalyzed methods, delving into the mechanistic underpinnings of each approach. Crucially, we will address the practical challenges associated with this specific substrate, including potential side reactions and purification strategies, to ensure a robust and reproducible transformation.

Core Principles: The Chemistry of Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester into its parent carboxylic acid and alcohol.[1] This transformation can be achieved under either acidic or basic conditions, with each method possessing distinct mechanistic features and practical advantages.

Base-Catalyzed Hydrolysis (Saponification)

This method is often preferred for preparative synthesis because it is an irreversible process.[2] The reaction, known as saponification, involves the nucleophilic acyl substitution of the ester by a hydroxide ion (e.g., from NaOH, KOH, or LiOH).[3]

The mechanism proceeds in three key stages:

  • Nucleophilic Attack: The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[3]

  • Leaving Group Elimination: This unstable intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide as the leaving group.

  • Irreversible Acid-Base Reaction: The generated alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, rapid acid-base step forms a carboxylate salt and is essentially irreversible, driving the reaction to completion.[3][4] An acidic workup is required at the end of the reaction to protonate the carboxylate and the product alcohol's alkoxide.[2]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of the Fischer esterification reaction.[1] It is an equilibrium process that requires a catalytic amount of a strong acid (e.g., H₂SO₄, HCl) and is driven towards the products by using a large excess of water.[4][5]

The mechanism involves several equilibrium steps:

  • Protonation: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic.[6]

  • Nucleophilic Attack: A weak nucleophile, water, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred from the attacking water moiety to the alkoxy oxygen, converting the alkoxy group into a good leaving group (an alcohol).

  • Leaving Group Elimination: The alcohol leaving group is eliminated, and the carbonyl double bond is reformed.

  • Deprotonation: The final deprotonation step regenerates the acid catalyst and yields the carboxylic acid product.[6]

Experimental Design & Protocols

The presence of two primary bromide groups in this compound introduces a potential competing reaction pathway: nucleophilic substitution (S_N2) at the carbon-bromine bonds. Hydroxide ions are potent nucleophiles, and water can also act as a nucleophile under forcing conditions. Therefore, the choice of reagents and conditions must be carefully considered to maximize the yield of the desired bromo-alcohol and minimize the formation of diol byproducts.

Visualization of the Hydrolysis Workflow

The general experimental procedure for the hydrolysis of this compound is outlined below.

G cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification & Analysis Reagents Dissolve Substrate & Reagents Reaction Perform Hydrolysis (Acid or Base Catalysis) Reagents->Reaction Monitor Monitor Reaction (TLC) Reaction->Monitor Quench Quench Reaction & Neutralize Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Analyze Characterize Product (NMR, IR, MS) Purify->Analyze

Caption: General experimental workflow for hydrolysis.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

For substrates sensitive to strong nucleophiles, lithium hydroxide (LiOH) is often a superior choice to NaOH or KOH. The lithium cation can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, and LiOH has better solubility in mixed aqueous-organic solvent systems like THF/water.[7][8] This can allow for milder reaction conditions, thereby suppressing the undesired S_N2 reaction at the C-Br bonds.

Reagents and Conditions
ParameterValueRationale & Notes
Substrate This compound1.0 eq
Base Lithium Hydroxide (LiOH·H₂O)1.5 - 2.0 eq
Solvent System Tetrahydrofuran (THF) / Water3:1 to 4:1 (v/v)
Temperature 0 °C to Room TemperatureStart at 0 °C to control any initial exotherm, then allow to warm to room temperature. Avoid heating to prevent S_N2.
Reaction Time 2 - 6 hoursMonitor by Thin Layer Chromatography (TLC) until starting material is consumed.
Step-by-Step Procedure
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Add the THF/Water solvent system (e.g., 12 mL THF and 3 mL water for a 1 mmol scale reaction) and stir until the substrate is fully dissolved.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add solid LiOH·H₂O (1.5 eq) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), visualizing with a potassium permanganate stain. The product alcohol will have a lower Rf value than the starting ester.

  • Workup (Quenching): Once the starting material is consumed, cool the flask back to 0 °C and slowly add 1 M HCl (aq) until the pH of the aqueous phase is ~2-3. This step protonates the product alcohol and the acetate byproduct.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 20 mL) and saturated sodium chloride (brine) solution (1 x 20 mL) to remove residual salts and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1,5-dibromopentan-2-ol.

Protocol 2: Acid-Catalyzed Hydrolysis

This method avoids a strong nucleophile, which can be advantageous. However, the reaction is an equilibrium, and forcing conditions (heat) may be required, which could potentially promote S_N1-type substitution of the bromides or elimination.[9][10]

Reagents and Conditions
ParameterValueRationale & Notes
Substrate This compound1.0 eq
Acid Catalyst Sulfuric Acid (H₂SO₄) or HCl10-20 mol%
Solvent System Dioxane / Water or Acetic Acid / Water1:1 (v/v)
Temperature 50 - 80 °C (Reflux)Heating is typically required to achieve a reasonable reaction rate.[5][9]
Reaction Time 4 - 12 hoursMonitor by TLC. Acid-catalyzed hydrolysis is often slower than saponification.
Step-by-Step Procedure
  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in the chosen co-solvent (e.g., dioxane).

  • Reagent Addition: Add water, followed by the dropwise addition of concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction: Heat the mixture to the target temperature (e.g., 80 °C) and maintain under reflux.

  • Monitoring: Periodically take aliquots to monitor the reaction's progress by TLC.

  • Workup (Quenching): After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

Purification and Troubleshooting

The crude 1,5-dibromopentan-2-ol will likely require purification by flash column chromatography. However, bromoalcohols can be sensitive to acidic silica gel, potentially leading to degradation.[11]

Visualization of the Chemical Transformation

Caption: Hydrolysis of this compound.

Purification Protocol
  • Deactivate Silica Gel: Prepare a slurry of silica gel in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add 1-2% triethylamine (Et₃N) by volume to neutralize acidic sites on the silica.[11]

  • Column Packing: Pack the column with the deactivated silica slurry.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and analyze by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure 1,5-dibromopentan-2-ol.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reagent (base/acid), low temperature, or short reaction time.Increase the equivalents of base, reaction time, or temperature (with caution). For acid catalysis, ensure a large excess of water is present.[9]
Formation of Side Products (Diols) S_N2/S_N1 substitution at C-Br bonds by OH⁻ or H₂O. Reaction temperature is too high.Use a milder base like LiOH.[7] Run the reaction at a lower temperature (0 °C to RT). Avoid prolonged heating.
Low Recovery After Chromatography Product degradation on acidic silica gel. Product is highly polar and retained on the column.Deactivate silica with triethylamine.[11] Alternatively, use neutral alumina as the stationary phase. Flush the column with a more polar solvent (e.g., 5% methanol in ethyl acetate) at the end of the run.
Emulsion During Workup Bromoalcohols can act as surfactants.[12]Add saturated NaCl (brine) solution to the aqueous layer to increase its ionic strength and break the emulsion. Gentle centrifugation can also be effective.

Conclusion

The hydrolysis of this compound is a fundamental transformation for accessing the versatile 1,5-dibromopentan-2-ol intermediate. While both acid- and base-catalyzed methods are viable, the base-catalyzed approach using lithium hydroxide in a THF/water system offers a superior protocol by minimizing side reactions due to its mildness and irreversibility. Careful control of reaction temperature and a well-planned purification strategy using deactivated silica gel are paramount to achieving a high yield of the desired product. The protocols and insights provided herein serve as a robust starting point for researchers employing this critical synthetic step.

References

  • Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]

  • Title: Ch20: Hydrolysis of Esters Source: University of Calgary URL: [Link]

  • Title: Ester hydrolysis Source: Wikipedia URL: [Link]

  • Title: Ester Hydrolysis Source: J&K Scientific LLC URL: [Link]

  • Title: Ester Hydrolysis | Overview, Procedure & Mechanism Source: Study.com URL: [Link]

  • Title: Hydrolysing Esters Source: Chemguide URL: [Link]

  • Title: Basic Hydrolysis of Esters – Saponification Source: Master Organic Chemistry URL: [Link]

  • Title: Kinetics of Acid hydrolysis of an ester Source: St. Joseph's College, Tiruchirappalli URL: [Link]

  • Title: Saponification (Base Hydrolysis) of Organic Materials Source: Caltech GPS URL: [Link]

  • Title: Base Catalysed Ester Hydrolysis: Mechanism & Procedure Source: StudySmarter URL: [Link]

  • Title: Acid Catalyzed Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]

  • Title: Acid Catalyzed Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]

  • Title: Experiment C: Hydrolysis of a Carboxylic Acid Ester Source: University of Massachusetts Lowell URL: [Link]

  • Title: Ester to Acid - Common Conditions Source: Organic Chemistry Data URL: [Link]

  • Title: Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran Source: Chemical and Pharmaceutical Bulletin URL: [Link]

  • Title: Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester Source: Reddit URL: [Link]

  • Title: Alkyl and alkylene bromides Source: Organic Syntheses URL: [Link]

  • Title: Nonenzymatic and enzymatic hydrolysis of alkyl halides: A theoretical study of the SN2 reactions of acetate and hydroxide ions with alkyl chlorides Source: PubMed Central URL: [Link]

  • Title: Synthesis of alkyl bromides Source: Organic Chemistry Portal URL: [Link]

  • Title: Ch15: Hydrolysis of Alkyl Halides Source: University of Calgary URL: [Link]

  • Title: The SN1 Reaction of Alkyl Halides with Water Source: Chemistry Steps URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetoxy-1,5-dibromopentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 2-Acetoxy-1,5-dibromopentane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and frequently asked questions to help you navigate the intricacies of this synthesis, ensuring both high yield and purity. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction landscape.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted to address specific problems you may encounter during the synthesis of this compound. Each issue is followed by a detailed analysis of potential causes and actionable, step-by-step solutions.

Question 1: My reaction yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields in this synthesis often stem from incomplete reaction, degradation of the product, or competing side reactions. Let's break down the possibilities based on a common synthetic route: the acid-catalyzed ring-opening of a cyclic ether precursor like 2-hydroxytetrahydropyran with hydrobromic acid and acetic anhydride.

Potential Causes & Solutions:

  • Incomplete Ring Opening: The cleavage of the tetrahydropyran ring is a critical step. If the reaction is not driven to completion, you will have unreacted starting material or intermediate bromo-alcohols.

    • Solution: Ensure a sufficient excess of hydrobromic acid is used. The reaction often requires heating to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Product Degradation: The target molecule, an α-bromoester, can be susceptible to hydrolysis under strongly acidic conditions, especially if water is present.[1]

    • Solution: Use anhydrous reagents and solvents where possible. While aqueous HBr is often used, minimizing reaction time once the formation of the product is complete can reduce degradation. A thorough work-up to neutralize the acid promptly after the reaction is crucial.

  • Volatilization of Reagents or Product: If the reaction is run at a high temperature without a reflux condenser, volatile components may be lost.

    • Solution: Always use a reflux condenser to prevent the loss of volatile species. Ensure the condenser is adequately cooled.

Question 2: My final product is a mixture of isomers. How can I improve the regioselectivity of the reaction?

Answer:

The formation of isomers is a common challenge in the ring-opening of substituted cyclic ethers.[2][3] In the case of this compound synthesis from a 2-substituted tetrahydropyran, you may encounter isomers where the acetoxy and bromo groups are in different positions.

Plausible Isomeric Side Product:

A likely isomer is 1-acetoxy-2,5-dibromopentane, which could arise from an alternative ring-opening mechanism or rearrangement.

Strategies to Enhance Regioselectivity:

  • Choice of Precursor: The choice of starting material can influence the regioselectivity. Starting from 1,5-dibromo-2-pentanol and performing a separate acetylation step might offer better control than a one-pot ring-opening and acetylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically controlled product and reduce the likelihood of rearrangements. However, this may also decrease the reaction rate.

  • Catalyst Choice: While HBr is a common choice, other Lewis acids could potentially offer different regioselectivity.[2] Experimenting with milder Lewis acids might be a viable, albeit more complex, alternative.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Q1: What is a reliable synthetic route for this compound?

A common and effective method involves the reaction of a suitable precursor, such as 2-methoxytetrahydropyran or tetrahydropyran-2-ol, with a source of bromide and an acetylating agent. A one-pot approach using hydrobromic acid and acetic anhydride is often employed for efficiency. The reaction proceeds via an acid-catalyzed ring-opening of the tetrahydropyran ring, followed by esterification of the resulting secondary alcohol.

Q2: What are the most common side reactions to be aware of?

The primary side reactions include:

  • Elimination: Under strong acid and heat, elimination of HBr can occur, leading to the formation of unsaturated byproducts.[4]

  • Formation of 1,5-dibromopentane: If the acetylation step is inefficient or if the acetoxy group is hydrolyzed during workup, 1,5-dibromopentane can be a significant byproduct.

  • Over-acetylation: If the starting material is a diol, there is a possibility of forming a diacetate product if the reaction conditions are not carefully controlled.

Q3: How can I effectively purify the crude product?

Purification of this compound typically involves a multi-step process:

  • Aqueous Work-up: After the reaction is complete, the mixture should be quenched with water and neutralized with a weak base, such as sodium bicarbonate solution, to remove excess acid.[5]

  • Extraction: The product can be extracted from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate.

  • Drying: The organic layer should be dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) and the solvent removed under reduced pressure.

  • Chromatography/Distillation: For high purity, column chromatography on silica gel is often effective.[6] Alternatively, if the product and byproducts have sufficiently different boiling points, vacuum distillation can be employed.

Q4: What analytical techniques are recommended for product characterization?

To confirm the structure and purity of this compound, the following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation.[7][8][9][10] The ¹H NMR spectrum should show characteristic signals for the acetyl group, the methine proton adjacent to the acetoxy group, and the methylene protons adjacent to the bromine atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and can provide fragmentation patterns that support the proposed structure.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the ester carbonyl group (typically around 1740 cm⁻¹).

Experimental Protocols & Data

Illustrative Synthetic Protocol

This is a generalized protocol based on common organic synthesis practices for similar compounds. Optimization will be necessary for specific laboratory conditions.

  • To a stirred solution of 2-hydroxytetrahydropyran (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq).

  • Cool the mixture in an ice bath and slowly add 48% aqueous hydrobromic acid (2.5 eq).

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Reagent Molar Ratio Purpose
2-Hydroxytetrahydropyran1.0Starting Material
Acetic Anhydride1.2Acetylating Agent
Hydrobromic Acid (48%)2.5Brominating Agent & Catalyst
Sodium BicarbonateAs neededNeutralization
Dichloromethane-Extraction Solvent

Visualizing Reaction Pathways

Main Synthetic Pathway

Main_Reaction Start 2-Hydroxytetrahydropyran Intermediate Bromo-alcohol Intermediate Start->Intermediate + HBr (Ring Opening) Product This compound Intermediate->Product + Acetic Anhydride (Acetylation)

Caption: Main synthetic route to this compound.

Potential Side Reactions

Side_Reactions Main_Product This compound Elimination_Product Unsaturated Byproduct Main_Product->Elimination_Product - HBr (Elimination) Dibromo_Product 1,5-Dibromopentane Main_Product->Dibromo_Product Hydrolysis Isomer_Product Isomeric Acetoxy-dibromopentane

Caption: Common side reactions in the synthesis.

References

  • EP0544496B1: Removal of halide impurities
  • Quora : What are the modifications to improve the purity of ester? [Link]

  • MDPI : Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. [Link]

  • ResearchGate : Proposed mechanism for ring-opening and isomerization reactions of substrate 1. [Link]

  • Royal Society of Chemistry : Supporting Information for an article. [Link]

  • Advanced Synthesis & Catalysis : Iron-Promoted Reductive Ring-Opening and Isomerization Reactions of C4-Alkynylisoxazoles Leading to 2-Alkynylenaminones and Polysubstituted Furans. [Link]

  • Science Ready : Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • US Patent US4521595A: Process for the purific
  • Royal Society of Chemistry : Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. [Link]

  • Michigan State University Chemistry : Reactions at the α-Carbon. [Link]

  • CityUHK Scholars : Theoretical study on the ring-opening isomerization reaction mechanism of the ring isomers of N8H8. [Link]

  • Journal of the Chemical Society, Dalton Transactions : An unexpected tetrahydrofuran ring opening: synthesis and structural characterization of Ph3PO(CH2)4TeBr4. [Link]

  • PMC - NIH : Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. [Link]

  • Chemistry LibreTexts : Alpha Bromination of Carboxylic Acids. [Link]

  • Modgraph : 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

  • Organic Chemistry Portal : Tetrahydropyran synthesis. [Link]

  • University of Calgary : Acidity of alpha hydrogens. [Link]

  • Thieme Chemistry : Photoredox-Catalyzed Ring-Opening Addition Reaction between Benzyl Bromides and Cyclic Ethers. [Link]

  • Organic Syntheses : (z)-2-bromo-5-(trimethylsilyl)-2-penten-4-ynoic acid ethyl ester. [Link]

  • ResearchGate : How to purify esterefication product? [Link]

  • ResearchGate : Synthesis of biologically active molecules. (a) Conditions A: HBr/AcOH = 1. [Link]

  • NP-MRD : 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0150705). [Link]

  • Filo : The product(s) of the following reaction sequence is(are) (i) Acetic anhydride/pyridine (ii) KBrO3. [Link]

  • Chemistry LibreTexts : Alpha Bromination of Carboxylic Acids (Hell-Volhard-Zelinskii Reaction). [Link]

  • BYJU'S : HBr Reaction. [Link]

  • MDPI : Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate. [Link]

  • Chemistry LibreTexts : Reactions of Anhydrides. [Link]

  • CN108046980B: Novel synthesis method of 5-bromo-1-pentene.
  • Preprints.org : The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. [Link]

  • Journal of Chemical Technology and Metallurgy : STUDY OF THE PENTYL ACETATE AND ETHANOLAMINE CATALYTIC AND NON-CATALYTIC INTERACTION. [Link]

  • Sci-Hub : ChemInform Abstract: Regioselectivity of Ring-Opening Reactions of Optically Active N-Acetyl-2-methoxycarbonylaziridine. [Link]

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Technical Support Center: Purification of 2-Acetoxy-1,5-dibromopentane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 2-Acetoxy-1,5-dibromopentane via column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental issues.

Part 1: Pre-Chromatography & Methodology FAQs

This section addresses critical decisions and preparatory steps that form the foundation of a successful separation.

Q1: What is the most suitable stationary phase for purifying this compound, and are there any stability concerns?

A1: The standard and most effective stationary phase is Silica Gel (60 Å, 230-400 mesh) . Its polarity is well-suited for separating moderately polar compounds like this halogenated ester from common non-polar and highly polar impurities.

However, a critical consideration is the inherent acidity of standard silica gel. This compound, containing an ester functional group, can be susceptible to hydrolysis back to the corresponding alcohol (2-hydroxy-1,5-dibromopentane) upon prolonged exposure to acidic surfaces.

Expert Insight & Trustworthiness:

  • Self-Validation Protocol: Before committing your entire crude product, perform a stability test. Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If you observe a new, more polar spot (lower Rf) corresponding to the alcohol or significant streaking that wasn't present initially, your compound is likely degrading on the silica.[1]

  • Solution for Degradation: If degradation is observed, you can use deactivated silica gel. This is easily prepared by slurrying the silica gel in your chosen eluent system containing 1-2% triethylamine (Et3N), which neutralizes the acidic sites. Alternatively, for very sensitive compounds, neutral alumina can be considered, though it may alter the elution order.[1]

Q2: How do I determine the optimal mobile phase (eluent) for my separation?

A2: The ideal mobile phase is determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the target compound, this compound, has an Rf value between 0.3 and 0.4 .[1] This range typically provides the best balance for achieving good separation on a column.

Recommended Starting Solvent Systems: Given the compound's structure, begin with a binary mixture of a non-polar and a moderately polar solvent.

Solvent System ComponentsStarting Ratio (v/v)PolarityNotes
Hexane / Ethyl Acetate9:1Low-MediumThe most common and reliable starting point.
Petroleum Ether / Ethyl Acetate9:1Low-MediumSimilar to hexane, can be more cost-effective.
Hexane / Dichloromethane7:3Low-MediumGood for resolving less polar impurities.

Experimental Protocol: TLC for Solvent System Optimization

  • Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Prepare several TLC chambers with different ratios of your chosen solvent system (e.g., 95:5, 90:10, 85:15 Hexane:EtOAc).

  • Use a capillary tube to spot the dissolved crude mixture onto the baseline of three separate TLC plates.

  • Place one plate in each chamber, allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry.

  • Visualize the spots using a UV lamp (if applicable) and/or by staining with a potassium permanganate (KMnO4) dip, which is effective for visualizing many organic compounds.

  • Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for your target compound in each system. Choose the system that gives an Rf value closest to 0.3-0.4 and provides the best separation from visible impurities.

Q3: What are the potential impurities I should be trying to separate?

A3: Understanding the reaction pathway is key to predicting impurities. Assuming the target compound is synthesized from 1,5-dibromopentan-2-ol, you should anticipate:

  • Starting Material (1,5-dibromopentan-2-ol): This is significantly more polar than the product due to the free hydroxyl group. It will have a much lower Rf value on TLC.

  • Unreacted Reagents: Depending on the acetylation method, you may have residual acetic anhydride or acetyl chloride (and their hydrolysis products like acetic acid). These are typically removed during the aqueous workup.

  • Side-Products: Elimination reactions, though less likely under standard acetylation conditions, could lead to unsaturated byproducts. Other process-related impurities may also be present depending on the quality of the starting materials.[2][3][4]

Q4: Should I use the wet-loading or dry-loading method to apply my sample to the column?

A4: The choice depends on the solubility and volume of your crude sample.

  • Wet-Loading: This is the preferred method for samples that are readily soluble in the mobile phase.[5] Dissolve the crude product in the minimum amount of the eluent and carefully pipette it onto the top of the packed column. This technique is fast and generally leads to sharp bands.

  • Dry-Loading: This method is essential if your compound has poor solubility in the starting eluent or if you have a large volume of crude material.[5]

    • Protocol: Dissolve your crude product in a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to this solution.[5] Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5] This ensures that the entire sample starts as a very narrow, uniform band, which can significantly improve separation.[5]

Part 2: Troubleshooting Guide for Common Issues

This section provides solutions to problems frequently encountered during the chromatographic process.

Workflow & Troubleshooting Logic

The following diagrams illustrate the standard workflow for column chromatography and a logical approach to troubleshooting poor separation.

G cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC 1. TLC Analysis (Find Optimal Eluent) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Solvent (Maintain Constant Flow) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Final 9. Pure Product Evap->Final

Caption: Standard workflow for column chromatography purification.

G Problem Problem: Poor Separation Cause1 Cause: Eluent Too Polar? Problem->Cause1 Cause2 Cause: Column Overloaded? Problem->Cause2 Cause3 Cause: Poor Packing? Problem->Cause3 Cause4 Cause: Sample Loaded Poorly? Problem->Cause4 Sol1 Solution: Decrease eluent polarity. Re-run with a lower % of polar solvent. Cause1->Sol1 Yes Sol2 Solution: Use less sample material or a wider column. Cause2->Sol2 Yes Sol3 Solution: Re-pack column, ensuring no air bubbles or cracks. Cause3->Sol3 Yes Sol4 Solution: Use minimal solvent for loading or switch to dry-loading. Cause4->Sol4 Yes

Caption: Troubleshooting logic for poor separation issues.

Q5: My compound is streaking or "tailing" down the column and on my TLC plates. What's wrong?

A5: Tailing is often a sign of undesirable secondary interactions between your compound and the silica gel, or an overloaded sample.[5]

  • Cause 1: Acidity of Silica: The ester or bromide groups may be interacting too strongly with the acidic silanol groups on the silica surface.

    • Solution: As mentioned in Q1, add 1-2% triethylamine to your eluent system. This neutralizes the acidic sites and often results in much sharper, more symmetrical bands.

  • Cause 2: Sample Overload: You may have loaded too much crude material onto the column. The stationary phase becomes saturated, leading to a broadened band that tails as it elutes.

    • Solution: Reduce the amount of sample loaded. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Cause 3: Inappropriate Loading Solvent: If you wet-load your sample dissolved in a solvent that is much more polar than your eluent, it can disrupt the top of the column and cause tailing.

    • Solution: Always dissolve your sample in the weakest possible solvent, ideally the eluent itself. If solubility is an issue, switch to the dry-loading method.[5]

Q6: My compound isn't moving off the baseline (Rf = 0). What should I do?

A6: This indicates that the mobile phase is not polar enough to displace your compound from the stationary phase.

  • Solution: Gradually increase the polarity of your eluent. If you started with 9:1 Hexane:EtOAc, try switching to 8:2, then 7:3, and so on. This is known as a "step gradient." It is important to increase the percentage of the polar component while keeping the same two solvents.[1]

  • Extreme Case: If your compound still won't elute even with a highly polar solvent (e.g., 100% ethyl acetate), it may have decomposed on the column.[1] Refer back to the stability test in Q1.

Q7: My compound came off the column immediately in the first few fractions (Rf ≈ 1). How do I fix this?

A7: This is the opposite problem: your mobile phase is too polar. Your compound has a very high affinity for the eluent and minimal interaction with the silica gel, resulting in no separation from other non-polar impurities.

  • Solution: You must decrease the polarity of the eluent. If you used 7:3 Hexane:EtOAc, you need to prepare a new, less polar system, such as 9:1 or even 95:5 Hexane:EtOAc. Double-check your solvent preparation to ensure you didn't accidentally reverse the ratio.[1]

Q8: I've run the entire column, but my mass recovery is very low. Where did my product go?

A8: Low recovery can be attributed to several factors.

  • Cause 1: Decomposition: As discussed, the compound may not be stable on silica gel.[1] This is the most likely culprit if you also observe significant streaking or new baseline spots on your analytical TLCs.

  • Cause 2: Adsorption: The compound may be irreversibly adsorbed onto the silica. This is less common for a compound of this nature unless highly reactive impurities are present.

  • Cause 3: Elution with the Solvent Front: The compound may have been so non-polar in your chosen system that it eluted undetected before you started collecting fractions. Always check the very first fraction that comes off the column.[1]

  • Cause 4: Fractions are too dilute: Your compound may have eluted, but the fractions are so dilute that it doesn't appear on TLC.[1]

    • Solution: Try concentrating a few of the fractions where you expected your compound to elute and re-run the TLC.[1]

References

  • Restek Corporation. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Advanced Materials Technology. (2023, November 3). LC Chromatography Troubleshooting Guide. HALO Columns. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Retrieved from [Link]

  • ResearchGate. (2018, April 3). The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from Benzaldehyde and Methyl Ethyl Ketone. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part II; Synthesis of Phenyl-2-propanone (P2P) analogues from Substituted Benzaldehydes. Retrieved from [Link]

  • MDPI. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • MAPS. (2018, April 3). Baeyer-Villiger route part II; synthesis of. Retrieved from [Link]

  • Merck KGaA. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Merck Millipore. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Elimination from diastereoisomeric methyl 2-acetoxy-1-bromo- and 1,2-dibromo-2-phenylethylphosphonates. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2020, October 18). (PDF) Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • MDPI. (n.d.). [2+2]-Photocycloadditions of 2-Acetoxy-1,4-naphthoquinone and Structure Determination of the Main Photoadducts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H). Retrieved from [Link]

  • MDPI. (2022, December 16). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Low Yields in 2-Acetoxy-1,5-dibromopentane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Acetoxy-1,5-dibromopentane is a bifunctional alkylating agent valuable in synthetic organic chemistry, particularly for introducing a five-carbon chain with a latent hydroxyl group. Its structure presents three potential points of reactivity: two primary alkyl bromide sites and an ester functional group. While versatile, this trifecta of reactivity can lead to challenges in achieving high yields and product specificity. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help researchers navigate the complexities of working with this reagent and optimize their reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during reactions with this compound in a practical question-and-answer format.

Question 1: My nucleophilic substitution yield is low, and I'm observing significant amounts of an alkene byproduct. What is happening and how can I fix it?

Answer:

This is a classic case of competing substitution (SN2) and elimination (E2) reactions. The primary alkyl bromides in this compound are excellent substrates for SN2 reactions. However, if the nucleophile you are using is also a strong base (e.g., alkoxides like ethoxide or tert-butoxide), it can abstract a proton from the carbon adjacent to the leaving group (the β-carbon), leading to the formation of an alkene via an E2 mechanism.

Causality and Strategic Solutions:

  • Nucleophile Basicity: The rate of the E2 reaction is highly dependent on the strength of the base. Strongly basic nucleophiles will favor elimination.

  • Steric Hindrance: A sterically bulky nucleophile/base will have difficulty accessing the electrophilic carbon for an SN2 attack and may preferentially act as a base, abstracting a less hindered proton at the periphery of the molecule. This often leads to the formation of the less substituted (Hofmann) alkene product.[1]

  • Temperature: Higher reaction temperatures generally favor elimination over substitution. E2 reactions have a higher activation energy, and the increase in thermal energy helps overcome this barrier.

Troubleshooting Steps:

  • Choose a Less Basic Nucleophile: If possible, switch to a nucleophile that is less basic but still possesses good nucleophilicity. For example, use sodium iodide, sodium azide, or sodium cyanide instead of an alkoxide.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature or 0 °C) can significantly suppress the rate of the competing E2 elimination pathway.

  • Use a Bulky, Non-nucleophilic Base (if a base is required): If your reaction requires a base to deprotonate a nucleophile (e.g., a thiol or alcohol), use a sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) instead of a strong, nucleophilic one like an alkoxide.

  • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile "naked" and highly reactive, which favors the SN2 pathway.

Diagram: Competition Between SN2 and E2 Pathways

G cluster_start Reactants cluster_products Potential Products cluster_factors Influencing Factors Reactants This compound + Nucleophile/Base (Nu⁻/B⁻) SN2_Product Desired Substitution Product (Sₙ2 Pathway) Reactants->SN2_Product Nucleophilic Attack @ C-Br E2_Product Alkene Byproduct (E2 Pathway) Reactants->E2_Product Proton Abstraction @ β-Carbon Factor1 Low Temperature Weak, Non-bulky Base Polar Aprotic Solvent Factor1->SN2_Product Favors Factor2 High Temperature Strong, Bulky Base Factor2->E2_Product Favors

Caption: Competing SN2 and E2 reaction pathways for this compound.

Question 2: I'm losing the acetoxy group during my reaction or workup. How can I prevent this hydrolysis?

Answer:

The acetoxy group is an ester, which is susceptible to hydrolysis under both acidic and basic conditions. This cleavage will unmask a hydroxyl group, leading to an undesired side product, 4-bromo-1-pentanol, or its subsequent reaction products.

Causality and Strategic Solutions:

  • Basic Conditions: Strong bases (e.g., NaOH, KOH, alkoxides) used as reagents or during a basic aqueous workup will saponify the ester.

  • Acidic Conditions: A strong acidic workup (e.g., with 1M HCl) can catalyze the hydrolysis of the ester, particularly if heated.[2]

Troubleshooting Steps:

  • Maintain Neutral pH: Ensure your reaction conditions are as close to neutral as possible. If a base is required, consider weaker options like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).

  • Modify the Workup Protocol: Avoid strong acidic or basic washes. Quench the reaction with a neutral or mildly acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl).

  • Use Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can participate in the hydrolysis, especially at elevated temperatures or in the presence of trace acid/base.

  • Purification Strategy: If some hydrolysis is unavoidable, plan your purification accordingly. The resulting alcohol will have a very different polarity from your desired product, usually allowing for easy separation by column chromatography.

Question 3: I am attempting to form a Grignard reagent or use a Grignard reagent in a subsequent step, but the reaction is failing. Why?

Answer:

This is a critical incompatibility issue. Grignard reagents (R-MgX) are potent nucleophiles and strong bases. They will readily attack the electrophilic carbonyl carbon of the acetoxy (ester) group in your substrate.[3][4] This side reaction consumes the Grignard reagent and destroys the ester functionality, preventing the desired reaction from occurring.

The Incompatible Reaction:

A Grignard reagent will add to the ester twice, ultimately forming a tertiary alcohol after acidic workup.[5]

Strategic Solutions:

  • Protecting Groups: It is not possible to perform a Grignard reaction on this substrate without a protecting group strategy. If you need to perform a reaction at one of the bromide sites using an organometallic reagent, you must start with a diol (like 1,5-pentanediol), protect one alcohol, functionalize the other, and then carry out your Grignard reaction.

  • Alternative Reagents: Consider using an organocuprate (Gilman reagent), which is a softer nucleophile and may exhibit greater selectivity for the alkyl halide over the ester, though this is not guaranteed.

  • Rethink the Synthetic Route: The most robust solution is to design your synthesis so that the acetoxy group is introduced after any steps involving Grignard or other incompatible reagents. For example, carry out the reaction on 1,5-dibromopentane and then introduce the oxygen functionality later.

Experimental Protocols

General Protocol for Nucleophilic Substitution (SN2)

This protocol is a general starting point for a substitution reaction with a non-basic nucleophile (e.g., NaN₃, NaCN).

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile (1.1 equivalents).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or acetonitrile, ~0.1 M concentration relative to the substrate).

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirring solution of the nucleophile at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product should have a different Rf value than the starting material.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing saturated aqueous NH₄Cl solution and a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Extraction: Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram: General Experimental Procedure

Caption: A standard workflow for synthesis and purification.

Frequently Asked Questions (FAQs)

Q: Can I selectively react with only one of the two bromine atoms?

A: Yes, achieving mono-substitution is possible through stoichiometric control. By using a large excess of this compound relative to the nucleophile (e.g., 5-10 equivalents of the dibromide), you statistically favor the reaction of each nucleophile molecule with a fresh dibromide molecule, minimizing the chance of a second substitution on the already-reacted product.[6] The unreacted starting material can then be removed during purification.

Q: What is the best way to purify the final product?

A: Flash column chromatography on silica gel is typically the most effective method. The polarity of this compound and its substitution products is well-suited for separation using common solvent systems like ethyl acetate/hexanes. Distillation is also a possibility for thermally stable, non-polar products, but chromatography offers better separation from closely related byproducts.[7]

Q: Are there any specific safety precautions for this reagent?

A: Yes. This compound is an alkylating agent and should be treated as potentially toxic and a skin/eye irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Summary Table: Troubleshooting Low Yields

Issue ObservedProbable CauseRecommended Solutions
Alkene ByproductE2 Elimination Use a less basic nucleophile; Lower reaction temperature; Use a polar aprotic solvent.
Loss of Acetoxy GroupEster Hydrolysis Use neutral reaction conditions; Quench with aq. NH₄Cl instead of strong acid/base.
No Reaction with GrignardReagent Incompatibility Grignard attacks the ester. Redesign synthesis to add the acetoxy group later.
Di-substituted ProductLack of Selectivity Use a large excess (5-10 eq.) of this compound.
Reaction StallsPoor Conditions Ensure anhydrous conditions; Optimize solvent and temperature.[8][9][10]

References

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Download Table]. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. a. [Download Table]. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. a. [Download Scientific Diagram]. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Rupar, M., et al. (1998). Rapid Optimization of an ICE Inhibitor Synthesis Using Multiple Reaction Conditions in a Parallel Array. Bioorganic & Medicinal Chemistry Letters, 8(17), 2309-14. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Elimination from diastereoisomeric methyl 2-acetoxy-1-bromo- and 1,2-dibromo-2-phenylethylphosphonates. RSC Publishing. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Bourne, R. A., et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. PubMed Central (PMC), NIH. Retrieved from [Link]

  • Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]

  • Organic Chemistry with Victor. (2024, January 31). Synthesis of (Z)-5-bromopent-2-ene [Video]. YouTube. Retrieved from [Link]

  • jOeCHEM. (2021, August 24). The Grignard Reaction (Worksheet Solutions Walkthrough) [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 18). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Retrieved from [Link]

  • Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Retrieved from [Link]

  • Frankly Chemistry. (2016, May 24). Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-component reactions of OPD with various ketones for the synthesis... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Preparation 5 1-(5-bromopentoxy)-2-propylbenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN102311339A - Method for preparing 4-acetoxy-2-methyl-2-butene-1-aldehyde.
  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • Scribd. (n.d.). P2P Synthesis | PDF. Retrieved from [Link]

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Preventing elimination side reactions with 2-Acetoxy-1,5-dibromopentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Acetoxy-1,5-dibromopentane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile bifunctional reagent. Here, we address common challenges and frequently asked questions to help you optimize your synthetic strategies and troubleshoot potential side reactions, particularly undesired eliminations. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Troubleshooting Guide: Navigating Reaction Pathways

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable protocols to get your reaction back on track.

Problem 1: Low Yield of Substitution Product Due to Competing E2 Elimination

Scenario: "I am attempting a nucleophilic substitution at the C1 position of this compound, but I am observing significant formation of an alkene byproduct, consistent with an E2 elimination."

Root Cause Analysis: The bimolecular elimination (E2) reaction is a concerted, single-step process where a base abstracts a proton from a carbon adjacent (beta) to the leaving group, simultaneously forming a double bond and expelling the leaving group.[1][2][3] This pathway directly competes with the desired bimolecular nucleophilic substitution (SN2) reaction. The outcome is highly dependent on the nature of the nucleophile/base, solvent, and steric factors.[4][5]

  • Nucleophile vs. Base Strength: A reagent can act as both a nucleophile (attacking an electrophilic carbon) and a base (abstracting a proton).[6][7][8] Strong, sterically hindered bases preferentially follow the E2 pathway because abstracting a sterically accessible proton on the periphery of the molecule is kinetically more favorable than attacking a more crowded electrophilic carbon center.[4][9][10][11]

  • Solvent Effects: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions because they solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive as a nucleophile.[12][13] Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile itself through hydrogen bonding, reducing its nucleophilicity and potentially favoring elimination.[14][15]

Solution Protocol:

  • Reagent Selection:

    • Choose a "Soft," Non-basic Nucleophile: Opt for nucleophiles where the nucleophilic atom is large and polarizable and the conjugate acid has a low pKa. Examples include iodide (I⁻), azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻). These species are strong nucleophiles but relatively weak bases, favoring the SN2 pathway.[16]

    • Avoid Strong, Hard Bases: Steer clear of alkoxides like potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt), and hydroxides (NaOH, KOH), as these strongly favor E2 elimination.[10][16][17]

  • Solvent Optimization:

    • Employ Polar Aprotic Solvents: Conduct the reaction in solvents like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents enhance nucleophilicity without promoting elimination.[12][18]

  • Temperature Control:

    • Maintain Lower Temperatures: Elimination reactions often have a higher activation energy than substitution reactions and are favored by higher temperatures due to entropic factors.[19] Running the reaction at room temperature or below can significantly suppress the E2 pathway.

Comparative Table of Conditions:

Parameter Favors SN2 Substitution Favors E2 Elimination
Nucleophile/Base Strong, non-basic (e.g., I⁻, N₃⁻, CN⁻) Strong, bulky base (e.g., t-BuOK)[10][16]
Solvent Polar aprotic (e.g., DMSO, DMF, Acetone)[12][13] Can occur in both, but less sensitive
Temperature Lower (e.g., 0 °C to RT) Higher (e.g., > 50 °C)[19]

| Substrate | Primary > Secondary >> Tertiary[20] | Tertiary > Secondary > Primary[10][21] |

Problem 2: Formation of a Tetrahydrofuran Derivative Instead of the Expected Acyclic Product

Scenario: "I reacted this compound with a weak nucleophile, expecting substitution at one of the bromine-bearing carbons. Instead, I isolated a cyclized product, which appears to be a substituted tetrahydrofuran."

Root Cause Analysis: This is a classic example of Neighboring Group Participation (NGP) , also known as anchimeric assistance.[22] The acetoxy group at the C2 position is perfectly positioned to act as an internal nucleophile.

The mechanism proceeds in two steps:

  • Intramolecular Cyclization: The carbonyl oxygen of the acetoxy group attacks the C1 carbon, displacing the bromide leaving group. This forms a cyclic, five-membered dioxolanylium ion intermediate. This first step is an intramolecular SN2 reaction.[22][23]

  • Nucleophilic Ring-Opening: The external nucleophile then attacks this strained, electrophilic intermediate. This attack can occur at either the C1 carbon or the carbonyl carbon of the former acetoxy group. Attack at C1 opens the ring and results in the substitution product, often with overall retention of stereochemistry due to a double inversion.[22][24] If the reaction conditions promote hydrolysis or reaction at the other electrophilic center, complex mixtures or cyclized byproducts can form. Under certain conditions, subsequent intramolecular attack by the oxygen from the hydrolyzed acetoxy group can lead to tetrahydrofuran derivatives.[25][26][27][28][29]

Solution Protocol:

  • Strengthen the External Nucleophile: NGP is more prominent when the external nucleophile is weak. A more potent nucleophile can compete more effectively with the internal acetoxy group, favoring the direct intermolecular SN2 pathway.[30]

  • Control Reaction Conditions to Favor Intermolecular Reaction:

    • Concentration: Use a higher concentration of the external nucleophile to favor the bimolecular reaction over the unimolecular NGP pathway.

    • Solvent Choice: A less polar solvent may disfavor the formation of the charged dioxolanylium ion intermediate.

Visualizing the Competing Pathways:

Here is a diagram illustrating the competition between direct SN2 substitution and the NGP pathway.

G cluster_0 Reaction Pathways for this compound Start This compound SN2_Product Desired Substitution Product Start->SN2_Product Strong Nucleophile (e.g., N3⁻) Low Temp E2_Product Elimination Byproduct (Alkene) Start->E2_Product Strong, Bulky Base (e.g., t-BuOK) High Temp NGP_Intermediate Dioxolanylium Ion (Intermediate) Start->NGP_Intermediate Weak Nucleophile Intramolecular Attack NGP_Intermediate->SN2_Product External Nucleophile Attack Cyclic_Product Tetrahydrofuran Byproduct NGP_Intermediate->Cyclic_Product Rearrangement/ Hydrolysis

Caption: Competing reaction pathways from this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the acetoxy group at the C2 position so important for the reactivity of this molecule?

A1: The C2-acetoxy group is the key to this molecule's unique reactivity due to neighboring group participation (NGP).[23][31] It can act as an internal nucleophile, displacing the leaving group at C1 to form a stable, five-membered cyclic intermediate (a dioxolanylium ion). This has two major consequences:

  • Rate Acceleration: NGP often leads to a significant rate enhancement (anchimeric assistance) compared to analogous substrates without the participating group.[22]

  • Stereochemical Control: The reaction proceeds through a double inversion mechanism (intramolecular attack followed by intermolecular attack), resulting in an overall retention of stereochemistry at the reaction center.[22] This is a powerful tool for stereocontrolled synthesis.

Q2: How can I selectively achieve substitution at the C5 bromine without interference from the C1-bromo and C2-acetoxy functionalities?

A2: Selective substitution at C5 is challenging but achievable. The C1 position is activated by the potential for NGP from the C2-acetoxy group, making it inherently more reactive towards substitution. To favor reaction at C5, you must leverage the subtle differences in steric and electronic environments.

  • Steric Hindrance: The C1 position is sterically more encumbered due to the adjacent acetoxy group. Using a very bulky nucleophile might disfavor attack at C1 and show some preference for the more accessible C5 primary bromide.[4][5]

  • Protecting Group Strategy: A more robust, though longer, approach involves a protecting group strategy. One could potentially use a diol precursor, selectively protect one hydroxyl, convert the other to a leaving group, perform the substitution, and then repeat the process. However, the inherent reactivity of this compound is designed to exploit the C1/C2 relationship. For selective C5 chemistry, a different starting material may be more efficient.

Q3: What is the best general-purpose solvent for running substitution reactions with this compound?

A3: For most SN2 reactions aimed at minimizing elimination, a polar aprotic solvent is the best choice.[12][18]

  • Acetone: An excellent, relatively inexpensive, and easy-to-remove solvent for reactions with nucleophiles like sodium iodide (Finkelstein reaction).

  • DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide): These are more polar and have higher boiling points, which can be useful for less reactive nucleophiles, but require more care to remove. They are highly effective at solvating cations, thereby activating the anionic nucleophile for SN2 attack.[13]

Experimental Workflow for Optimizing Substitution:

This workflow provides a logical progression for developing a robust substitution protocol that minimizes elimination.

G cluster_workflow Optimization Workflow A 1. Select Nucleophile (High Nucleophilicity, Low Basicity, e.g., NaN3, NaCN) B 2. Select Solvent (Polar Aprotic, e.g., Acetone, DMF) A->B C 3. Set Temperature (Start at 0°C, slowly warm to RT) B->C D 4. Run Initial Reaction (Monitor by TLC/LC-MS) C->D E 5. Analyze Product Ratio (Substitution vs. Elimination) D->E F High Yield of Substitution Product? E->F Yes G Troubleshoot: - Lower Temperature Further - Change Nucleophile (e.g., different salt) - Change Solvent E->G No H Protocol Optimized F->H G->D Re-run

Caption: Stepwise workflow for optimizing substitution reactions.

References

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Technical Support Center: Optimizing Nucleophilic Substitution on 2-Acetoxy-1,5-dibromopentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for your work with 2-Acetoxy-1,5-dibromopentane. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying strategic reasoning to help you anticipate challenges and rationally optimize your reaction conditions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that arise in the field when working with this versatile but nuanced substrate.

Part 1: Foundational Concepts & FAQs

This section addresses the fundamental principles governing the reactivity of your substrate. Understanding these concepts is the first step toward troubleshooting and optimization.

Q1: I have two bromide leaving groups on my substrate. Which one is more reactive towards nucleophilic substitution and why?

Your substrate, this compound, possesses two distinct electrophilic centers: a primary (1°) carbon at the C5 position and a secondary (2°) carbon at the C1 position.

For a bimolecular nucleophilic substitution (SN2) reaction, the rate is highly sensitive to steric hindrance.[1] The nucleophile must approach the carbon atom from the side opposite the leaving group in a "backside attack".[1]

  • C5 (Primary): This carbon is bonded to two hydrogen atoms, presenting a relatively unhindered path for the incoming nucleophile.

  • C1 (Secondary): This carbon is bonded to a hydrogen and a larger alkyl chain, creating more steric bulk that impedes the nucleophile's approach.

Therefore, the primary bromide at C5 is significantly more reactive under SN2 conditions. The general reactivity trend for SN2 substrates is: Methyl > Primary > Secondary >> Tertiary.[1]

Q2: What are the primary side reactions I should be concerned about?

Beyond the desired substitution, there are three main competing pathways you must control:

  • Loss of Selectivity: While the C5 position is more reactive, a sufficiently reactive nucleophile under forcing conditions (e.g., high temperature) can also attack the C1 position, leading to a mixture of regioisomers.

  • Elimination (E2 Pathway): If your nucleophile is also a strong base (e.g., hydroxides, alkoxides), it can abstract a proton from the carbon adjacent to a bromide, leading to the formation of an alkene. This is a common side reaction, especially at elevated temperatures.

  • Hydrolysis of the Acetoxy Group: The acetoxy (ester) group is sensitive to both strongly acidic and basic conditions. Using nucleophiles like hydroxide (OH⁻) or conducting the reaction at a non-neutral pH can cleave the ester, yielding a hydroxyl group.[2] This may or may not be desired.

Q3: How does the acetoxy group at the C2 position influence the reaction?

The acetoxy group is more than a passive spectator. Its primary influence is electronic. The electronegative oxygen atoms exert an electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the neighboring C1 carbon. However, this effect is generally overshadowed by the significant steric hindrance at the C1 position.

Crucially, you must consider its stability. If your experimental goal is to retain the acetoxy group, you must employ nucleophiles and conditions that are close to neutral pH. If the goal is to form a diol derivative, a strong base like potassium hydroxide (KOH) could be used to perform both the substitution and hydrolysis in one pot.[3]

Part 2: Troubleshooting Guide

This section is designed to solve specific experimental problems. Each issue is followed by a diagnosis of probable causes and a series of actionable solutions.

Scenario 1: My reaction is slow or incomplete, with significant starting material remaining.
  • Probable Cause A: Poor Solvent Choice. The solvent plays a critical role in an SN2 reaction. Using a polar protic solvent (like water, methanol, or ethanol) can be detrimental. These solvents form a "cage" around the nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity.[4][5]

  • Solution: Switch to a polar aprotic solvent . Recommended solvents include Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN).[6] These solvents dissolve the nucleophile (often a salt) but do not strongly solvate the anion, leaving the nucleophile "naked" and highly reactive.[6]

  • Probable Cause B: Weak Nucleophile. Nucleophilicity is the kinetic ability of a species to donate its electron pair. If your chosen nucleophile is too weak, the activation energy barrier will be too high for the reaction to proceed at a reasonable rate.

  • Solution:

    • Select a Stronger Nucleophile: Anionic nucleophiles (e.g., CN⁻, N₃⁻, I⁻) are generally stronger than their neutral counterparts (H₂O, NH₃).[5][7]

    • Consider a Phase-Transfer Catalyst: If using a salt with poor solubility (e.g., NaCN), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase, dramatically increasing the reaction rate.

Scenario 2: My yield is low, and I've isolated a complex mixture of products, including some that appear to be alkenes.
  • Probable Cause: Competing E2 Elimination. This occurs when the nucleophile acts as a base, abstracting a proton instead of attacking the carbon. This is favored by strong, sterically hindered bases and high temperatures.

  • Solution:

    • Lower the Reaction Temperature: SN2 reactions have a lower activation energy than E2 reactions. Running the reaction at room temperature or slightly elevated (40-50 °C) will favor the substitution pathway. Avoid high-heat reflux unless absolutely necessary.

    • Choose a Non-Basic or Weakly Basic Nucleophile: Nucleophiles like azide (N₃⁻), cyanide (CN⁻), or bromide (Br⁻) are good nucleophiles but relatively weak bases. Avoid strong bases like tert-butoxide or LDA unless elimination is the goal.

Scenario 3: I'm getting a mixture of products substituted at C1 and C5, and sometimes a di-substituted product.
  • Probable Cause A (Mixture of C1/C5): You are using "forcing" conditions (high temperature, very long reaction times) that are overcoming the inherent steric preference for the C5 position.

  • Solution:

    • Reduce Temperature: As stated above, milder conditions increase selectivity.

    • Limit Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent the slower reaction at the C1 position from occurring.

  • Probable Cause B (Di-substituted Product): The stoichiometry of your reactants is incorrect, or the mono-substituted product is reacting further.

  • Solution:

    • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the nucleophile. Using a large excess will drive the reaction towards di-substitution.

    • Isolate the Mono-substituted Product: If di-substitution is unavoidable under the required conditions, plan for a chromatographic separation of the mono- and di-substituted products.

Scenario 4: The acetoxy group was cleaved during the reaction.
  • Probable Cause: The reaction conditions were not pH-neutral. Strong bases (like NaOH, KOH) or acids will readily hydrolyze the ester.[2]

  • Solution:

    • Use a Non-Basic Nucleophile: Employ salts of strong acids, such as Sodium Azide (NaN₃) or Sodium Cyanide (NaCN).

    • Use a Weak, Non-Nucleophilic Base: If a base is required to scavenge a proton, use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. Avoid inorganic bases like K₂CO₃ if hydrolysis is a major concern, though it can be used in some cases.[8]

Part 3: Experimental Protocols & Data

Model Protocol: Selective Mono-substitution at C5 with Sodium Azide

This protocol provides a robust starting point for selectively replacing the primary bromide while preserving the acetoxy group.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous Dimethylformamide (DMF) to create a 0.5 M solution. Add Sodium Azide (NaN₃, 1.1 eq).

  • Reaction Execution: Stir the mixture at 45 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) every hour. The product spot should appear at a higher Rf than the starting material. The reaction is typically complete within 3-5 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with diethyl ether.

  • Washing: Combine the organic layers and wash with water, followed by a wash with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure 5-azido-2-acetoxypentyl-1-bromide.

  • Self-Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the selective substitution and retention of the acetoxy group.

Data Presentation: Solvent Effects on SN2 Reactions

The choice of solvent has a profound impact on the rate of an SN2 reaction. The table below summarizes the relative rates for a typical SN2 reaction, illustrating the superiority of polar aprotic solvents.

SolventTypeDielectric Constant (ε)Relative RateRationale
Methanol (CH₃OH)Polar Protic331Solvates and deactivates the nucleophile via H-bonding.[4]
Water (H₂O)Polar Protic80~7Strong H-bonding significantly hinders the nucleophile.[9]
Acetone (CH₃COCH₃)Polar Aprotic21500Does not H-bond with the nucleophile, increasing its reactivity.[6]
Acetonitrile (CH₃CN)Polar Aprotic375,000Poorly solvates anions, leading to a highly reactive nucleophile.[8]
DMF ((CH₃)₂NCHO)Polar Aprotic3728,000Excellent solvent for SN2; solvates cations well.[6]
DMSO ((CH₃)₂SO)Polar Aprotic471,300,000Highly polar; strongly solvates cations, leaving a "naked" nucleophile.[6]

Part 4: Visualizations

Reaction Pathway Diagram

The following diagram illustrates the primary reaction pathway and the key competing side reactions in the nucleophilic substitution on this compound.

G cluster_main Reaction Pathways cluster_side Competing Side Reactions Substrate This compound Product_C5 Desired Product (C5 Substitution) Substrate->Product_C5  SN2 at C5 (Favored) Product_C1 Side Product (C1 Substitution) Substrate->Product_C1  SN2 at C1 (Disfavored - Steric Hindrance) Elimination Elimination Product (Alkene) Substrate->Elimination  E2 Pathway (Strong Base, High Temp) Hydrolysis Hydrolysis Product (Diol derivative) Substrate->Hydrolysis  Ester Hydrolysis (Non-neutral pH) Nuc Nucleophile (e.g., N3-) Nuc->Substrate

Caption: Key reaction pathways for this compound.

Troubleshooting Workflow

This decision tree provides a logical workflow for diagnosing and solving common issues during reaction optimization.

G Start Reaction Issue Identified Q_Yield Low Yield or No Reaction? Start->Q_Yield Q_Products Incorrect Product(s) Formed? Start->Q_Products Solvent Check Solvent: Is it Polar Aprotic (DMF, DMSO, MeCN)? Q_Yield->Solvent Yes Q_Mix Mixture of Isomers or Di-substitution? Q_Products->Q_Mix Yes Q_Side Elimination or Hydrolysis? Q_Products->Q_Side No Nucleophile Check Nucleophile: Is it strong enough? Consider Phase Transfer Catalyst. Solvent->Nucleophile Yes Sol_Temp Lower Temperature & Monitor Time (TLC) Q_Mix->Sol_Temp Isomers Sol_Stoich Adjust Stoichiometry (1.1 eq Nu-) Q_Mix->Sol_Stoich Di-subst. Sol_Base Use Weaker Base (e.g., N3- vs. OH-) Q_Side->Sol_Base Elimination Sol_pH Ensure Neutral pH Conditions Q_Side->Sol_pH Hydrolysis

Caption: A decision tree for troubleshooting common reaction problems.

References

  • Alkyl Halides: Solvent effects in substitution reactions. (2020). YouTube.
  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
  • Solvent Effects - aliphatic nucleophilic substitution. College of Saint Benedict.
  • Nucleophilic Substitution Reactions.
  • Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps.
  • What is Nucleophilic Substitution? (2023). Chemistry LibreTexts.
  • Substitution Reactions of Halogenoalkanes. (2025). Save My Exams.
  • Haloalkanes and Haloarenes. Samagra.
  • Protecting groups.
  • Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
  • Nucleophilic substitution reactions. (Video). Khan Academy.
  • The isocyanide SN2 reaction. (2023).
  • The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes. (2011).
  • Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a.
  • Protecting Groups. Organic Synthesis.
  • The SN2 Reaction Mechanism. (2012). Master Organic Chemistry.
  • The Discovery of Nucleophilic Substitution Reactions. (2023). Chemistry LibreTexts.
  • Factors affecting the SN2 Reaction. (2021). Chemistry LibreTexts.

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Troubleshooting guide for the diastereoselective synthesis of 2-Acetoxy-1,5-dibromopentane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide from the BenchChem Technical Support Center.

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-acetoxy-1,5-dibromopentane derivatives. These compounds are valuable intermediates, particularly as precursors for polysubstituted tetrahydropyrans (THPs), which are prevalent scaffolds in numerous natural products and pharmaceuticals.[1][2] Achieving high diastereoselectivity in their synthesis is critical for controlling the stereochemistry of subsequent transformations. This document provides in-depth troubleshooting advice, mechanistic explanations, and detailed protocols to help you navigate the challenges of this synthesis and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Core Concepts

Q1: What is the underlying mechanism driving the diastereoselectivity in this synthesis?

The diastereoselectivity in the formation of this compound derivatives from an appropriate alkene precursor is primarily governed by neighboring group participation (NGP) , also known as anchimeric assistance.[3] The reaction proceeds through a cyclic dioxolenium ion intermediate.

Mechanism Breakdown:

  • Bromonium Ion Formation: The alkene precursor reacts with a bromine source (e.g., Br₂) to form a cyclic bromonium ion.

  • Intramolecular Attack: The carbonyl oxygen of the nearby acetate (or other acyl group) acts as an internal nucleophile, attacking one of the carbons of the bromonium ion. This intramolecular cyclization is typically faster than intermolecular attack by an external nucleophile.

  • Dioxolenium Ion Intermediate: This attack forms a five-membered cis-fused dioxolenium ion. This intermediate is a key stereochemistry-directing species.[4][5]

  • Nucleophilic Opening: An external bromide ion (Br⁻) then attacks the dioxolenium ion. Due to steric hindrance, the attack occurs from the face opposite the bulky ring structure, proceeding with an SN2-like inversion of configuration.

This double inversion sequence (first in forming the dioxolenium ion, second in its opening) results in a net anti (or trans) relationship between the C1-bromo and C2-acetoxy groups, leading to the desired diastereomer.

Mechanism cluster_0 Step 1: Bromonium Ion Formation cluster_1 Step 2 & 3: NGP & Dioxolenium Ion Formation cluster_2 Step 4: Nucleophilic Opening A Alkene Precursor B Bromonium Ion A->B + Br+ C cis-Dioxolenium Ion (Key Intermediate) B->C Intramolecular Attack by Acetoxy D 1,2-trans Product (Desired Diastereomer) C->D Attack by Br- (Anti-face)

Caption: Reaction mechanism via neighboring group participation.

Q2: Which experimental factors have the most significant impact on diastereoselectivity?

Several factors can disrupt the neighboring group participation pathway, leading to a loss of selectivity. The key is to favor conditions that promote the formation and reaction of the dioxolenium ion intermediate over a competing, less selective pathway involving a planar oxocarbenium ion.[4]

G center Diastereoselectivity (d.r.) temp Temperature temp->center Lower Temp Higher d.r. solvent Solvent Polarity solvent->center Lower Polarity Higher d.r. nucleophile Nucleophile Strength nucleophile->center Stronger Nucleophile Higher d.r. acyl Acyl Group (Electron Donating) acyl->center Less Donating Higher d.r.

Caption: Key factors influencing diastereoselectivity.

The most critical variables are:

  • Solvent Polarity: Highly polar solvents can stabilize charge separation and may favor the formation of an open, planar oxocarbenium ion, which can be attacked from either face, leading to a mixture of diastereomers.[6]

  • Temperature: Lower temperatures generally favor the more ordered transition state of the NGP pathway, enhancing selectivity. Higher temperatures can provide enough energy to overcome the barrier to the less-favored pathway.[7]

  • Nucleophile Reactivity: More reactive (stronger) nucleophiles tend to favor attacking the stabilized dioxolenium intermediate, leading to higher 1,2-trans selectivity.[5]

Q3: How can I accurately determine the diastereomeric ratio (d.r.) of my product mixture?

The most common and reliable method is ¹H NMR spectroscopy .

  • Acquire a High-Resolution Spectrum: Ensure good shimming and a sufficient number of scans for a high signal-to-noise ratio.

  • Identify Diagnostic Peaks: Look for protons adjacent to the newly formed stereocenters (e.g., the proton at C2). These protons in the two diastereomers will exist in slightly different chemical environments and should appear as distinct signals with different chemical shifts and/or coupling constants.

  • Integrate and Calculate: Carefully integrate the area under the diagnostic peaks corresponding to each diastereomer. The ratio of these integrals directly corresponds to the diastereomeric ratio.

If signals overlap in the ¹H NMR spectrum, ¹³C NMR or HPLC analysis using a chiral stationary phase may be necessary to achieve separation and accurate quantification.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a problem-solution format.

Problem 1: Poor Diastereoselectivity (d.r. is low or near 1:1)

This is the most common issue and typically indicates that the NGP pathway is not dominant.

  • Root Cause A: Formation of an Oxocarbenium Ion Intermediate

    • Explanation: Conditions that are too harsh (high temperature) or solvents that are too polar can promote the opening of the dioxolenium ion to a planar, achiral oxocarbenium ion before the bromide can attack. This intermediate lacks facial bias, leading to a racemic or diastereomeric mixture.[4][6]

    • Corrective Actions:

      • Lower the Reaction Temperature: Perform the reaction at 0 °C, -20 °C, or even -78 °C. This kinetically favors the more ordered NGP pathway.

      • Switch to a Less Polar Solvent: Move from solvents like acetonitrile or methanol to less polar, non-coordinating options like dichloromethane (DCM), diethyl ether, or hexane. This will destabilize the charge-separated oxocarbenium ion relative to the cyclic intermediate.

  • Root Cause B: Insufficiently Reactive Nucleophile

    • Explanation: If the bromide nucleophile concentration is too low or its reactivity is suppressed, the dioxolenium ion may have a longer lifetime, increasing the chance of it equilibrating to the oxocarbenium ion.

    • Corrective Actions:

      • Add a Bromide Salt: Include a soluble, non-reactive bromide salt like tetrabutylammonium bromide (TBAB) to ensure a sufficient concentration of Br⁻ nucleophile is present to trap the dioxolenium intermediate quickly.

ParameterCondition A (Poor Selectivity)Condition B (Improved Selectivity)Rationale
Temperature Room Temperature (25 °C)-20 °C to 0 °CFavors the kinetically controlled NGP pathway.[7]
Solvent Acetonitrile (MeCN)Dichloromethane (CH₂Cl₂)Less polar solvent disfavors the oxocarbenium ion.[6]
Additives NoneTetrabutylammonium Bromide (1.1 eq)Increases Br⁻ concentration for rapid trapping.
Problem 2: Low Overall Yield or Incomplete Conversion
  • Root Cause A: Reagent Decomposition

    • Explanation: N-Bromosuccinimide (NBS), a common bromine source, can degrade over time, especially if exposed to light and moisture.

    • Corrective Actions:

      • Recrystallize NBS: Purify NBS from water before use to ensure high reactivity. Store it in the dark and under an inert atmosphere.

      • Use Fresh Reagents: Ensure all reagents, especially the bromine source and any silver salts used as activators, are fresh and of high purity.

  • Root Cause B: Unwanted Side Reactions

    • Explanation: The reaction may be plagued by side reactions such as polymerization of the alkene or elimination.

    • Corrective Actions:

      • Maintain Dilute Conditions: Running the reaction at a lower concentration can disfavor intermolecular side reactions.

      • Control Reagent Addition: Add the bromine source slowly to the reaction mixture at a low temperature to maintain a low instantaneous concentration and prevent localized heating.

      • Work Under Inert Atmosphere: Conduct the reaction under nitrogen or argon to prevent reactions with atmospheric moisture or oxygen.

Problem 3: Product Degrades During Purification on Silica Gel
  • Root Cause: Acidity of Silica Gel

    • Explanation: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the acetoxy ester or promote elimination of HBr, leading to product loss.

    • Corrective Actions:

      • Use Neutralized Silica: Before performing column chromatography, wash the silica gel with a solution of the eluent containing 1% triethylamine, then flush with the pure eluent. This deactivates acidic sites.

      • Minimize Contact Time: Perform the purification as quickly as possible. Consider using a shorter, wider column.

      • Alternative Purification: If the product is highly sensitive, consider alternative methods like preparative thin-layer chromatography (prep-TLC) or, if thermally stable, Kugelrohr distillation.

Troubleshooting start Experiment Fails q1 What is the main issue? start->q1 p1 Problem: Low Diastereoselectivity q1->p1 Low d.r. p2 Problem: Low Yield q1->p2 Low Yield p3 Problem: Degradation on Silica q1->p3 Degradation s1a Action: Lower Temperature (e.g., 0 °C or -78 °C) p1->s1a s1b Action: Use Less Polar Solvent (e.g., CH2Cl2) p1->s1b s2a Action: Purify Reagents (Recrystallize NBS) p2->s2a s2b Action: Add Bromine Source Slowly p2->s2b s3 Action: Neutralize Silica Gel (Use 1% Et3N in eluent) p3->s3

Caption: A workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Acetoxybromination

This is a representative protocol and may require optimization for specific substrates.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the alkene starting material (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).

  • Cooling: Cool the solution to -20 °C in a suitable cooling bath.

  • Reagent Addition: Add silver acetate (AgOAc, 1.2 eq). While stirring vigorously and protecting the reaction from light, add a solution of bromine (Br₂, 1.1 eq) in DCM dropwise over 30 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by TLC (thin-layer chromatography) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine. Allow the mixture to warm to room temperature. Filter the mixture through a pad of Celite® to remove silver salts, washing the pad with additional DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on neutralized silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR
  • Sample Preparation: Dissolve a small, purified sample of the product in an appropriate deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended).

  • Analysis:

    • Identify the proton signal on the carbon bearing the acetate group (H-2). This signal is often a doublet of doublets or a multiplet.

    • Locate the two distinct signals corresponding to H-2 for the major and minor diastereomers.

    • Set the integral of the smaller peak (minor diastereomer) to 1.00.

    • The integral of the larger peak will give the ratio of the major diastereomer (e.g., an integral of 9.3 would indicate a d.r. of 9.3:1).

References

  • Neighboring‐Group Participation by C‐2 Acyloxy Groups: Influence of the Nucleophile and Acyl Group on the Stereochemical Outcome of Acetal Substitution Reactions. ResearchGate. [Link]

  • Diastereoselective Synthesis of Substituted Tetrahydropyrans by Copper(II)-Bisphosphine-Catalyzed Olefin Migration and Prins Cyclization. PubMed. [Link]

  • Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals. PMC - NIH. [Link]

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation of Silylated Alke. Wiley Online Library. [Link]

  • Diastereoselective Synthesis of Highly Substituted Tetrahydropyran‐4‐ones. Sci-Hub. [Link]

  • Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. ACS Publications. [Link]

  • Neighbouring group participation. Grokipedia. [Link]

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Technical Support Center: Synthesis of 2-Acetoxy-1,5-dibromopentane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 2-Acetoxy-1,5-dibromopentane. Our focus is on the critical final step: the acetylation of the precursor alcohol (1,5-dibromopentan-2-ol) and the subsequent removal of process-related impurities. We will explore the causality behind common experimental pitfalls and provide validated protocols to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A: The most prevalent impurities typically arise from the acetylation step itself. These include:

  • Unreacted 1,5-dibromopentan-2-ol: The starting material is the most common impurity, resulting from an incomplete reaction.

  • Acetic Anhydride: Excess reagent from the reaction.

  • Acetic Acid: A byproduct of the acetylation reaction and also formed from the hydrolysis of excess acetic anhydride during aqueous workup.[1]

  • Diacetylated Species (if applicable): If your precursor synthesis inadvertently produced diol impurities (e.g., pentane-1,2-diol derivatives), these could be di-acetylated.

  • Degradation Products: Hydrolysis of the target ester back to the starting alcohol can occur if the product is exposed to acidic or basic aqueous conditions for extended periods.[2]

Q2: My TLC plate shows a persistent spot at the baseline even after workup. What is it?

A: A highly polar spot that remains at the baseline of a normal-phase TLC plate (e.g., silica gel) is often a salt. If you used a catalyst like 4-dimethylaminopyridine (DMAP) and quenched with an acid, you may have formed a DMAP-salt. Similarly, using aqueous bases like sodium hydroxide in the workup can leave residual inorganic salts.[2] These are typically removed by thorough washing with water and brine.

Q3: Can I use acetyl chloride instead of acetic anhydride?

A: While acetyl chloride is a potent acetylating agent, acetic anhydride is generally preferred for this type of synthesis. Acetyl chloride reactions are often more exothermic and produce corrosive hydrogen chloride (HCl) gas as a byproduct. The reaction conditions for acetyl chloride can be harsher, potentially leading to side reactions with the sensitive dibromo- functionality.[2] Acetic anhydride cogenerates acetic acid, which is less corrosive and more easily managed during workup.[1]

Q4: How do I know when the acetylation reaction is complete?

A: The most reliable method is thin-layer chromatography (TLC). Spot a sample of your starting alcohol (1,5-dibromopentan-2-ol) on the plate alongside a sample from your reaction mixture. The reaction is complete when the spot corresponding to the starting alcohol is no longer visible in the reaction mixture lane. The product, this compound, will have a higher Rf value (it will travel further up the plate) than the more polar starting alcohol.

Troubleshooting Guide: From Reaction to Pure Product

This section addresses specific problems encountered during the synthesis and purification, offering explanations for the underlying causes and actionable solutions.

Problem 1: Low Purity After Aqueous Workup (Presence of Starting Alcohol)
  • Symptom: NMR or GC-MS analysis of your product shows a significant percentage of 1,5-dibromopentan-2-ol. TLC analysis shows a strong spot corresponding to the starting material.

  • Underlying Cause: The acetylation reaction has not gone to completion. This can be due to insufficient reagent, inadequate reaction time, or low reactivity without a proper catalyst.

  • Solutions:

    • Stoichiometry Review: Ensure you are using a slight excess of acetic anhydride (typically 1.2 to 1.5 molar equivalents).

    • Catalysis: The acetylation of secondary alcohols can be sluggish. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 to 0.1 equivalents) can dramatically increase the reaction rate.

    • Reaction Monitoring: Do not rely on a fixed reaction time. Use TLC to monitor the disappearance of the starting material before proceeding to the workup.

    • Temperature Control: Gently warming the reaction (e.g., to 40-50 °C) can increase the rate, but should be done cautiously to avoid potential side reactions.

Problem 2: Product has an Acidic Odor and Poor NMR Spectrum
  • Symptom: The isolated product smells strongly of vinegar (acetic acid) and the 1H NMR spectrum shows a broad singlet around 10-12 ppm and a sharp singlet at ~2.1 ppm, obscuring product signals.

  • Underlying Cause: Incomplete removal of acetic acid and/or residual acetic anhydride during the workup. Acetic anhydride hydrolyzes to two equivalents of acetic acid in the presence of water.

  • Solution: Refined Workup Protocol:

    • Quenching: After the reaction is complete, cool the mixture to room temperature.

    • Dilution: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Base Wash: Wash the organic layer carefully and thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform this step slowly as CO₂ evolution can cause pressure buildup in the separatory funnel. Continue washing until the CO₂ evolution ceases. This neutralizes acetic acid and reacts with any remaining acetic anhydride.

    • Water & Brine Wash: Follow the bicarbonate wash with a wash using deionized water, and finally, a wash with saturated aqueous sodium chloride (brine) to remove the bulk of dissolved water from the organic layer.

    • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and then remove the solvent under reduced pressure.

Problem 3: Low Overall Yield After Purification
  • Symptom: The final isolated mass of pure this compound is significantly lower than theoretically expected.

  • Underlying Cause: This can stem from several issues, including mechanical loss, but a common chemical cause is hydrolysis of the ester product during the workup. Esters can hydrolyze back to their constituent alcohol and carboxylic acid under either strongly acidic or strongly basic conditions.

  • Solutions:

    • Avoid Strong Bases: Do not use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the aqueous wash. These can readily saponify (hydrolyze) your ester product. Stick to milder bases like sodium bicarbonate.[2]

    • Minimize Workup Time: Do not let the reaction mixture sit in the separatory funnel with aqueous layers for extended periods. Perform the extraction and washing steps efficiently.

    • Column Chromatography Optimization: If using column chromatography, ensure your silica gel is not acidic. You can neutralize it by preparing a slurry with a small amount of triethylamine in your eluent system and then packing the column. Additionally, avoid highly polar solvent systems (like high percentages of methanol) which can sometimes cause product retention or degradation on the silica.

Visualizing the Process

Impurity Formation Pathways

The following diagram illustrates the potential pathways leading to the desired product and common process-related impurities.

G SM Starting Materials (1,5-dibromopentan-2-ol, Acetic Anhydride, Base/Catalyst) Reaction Acetylation Reaction SM->Reaction Crude Crude Reaction Mixture Reaction->Crude Impurity1 Impurity: Unreacted Alcohol (Incomplete Reaction) Reaction->Impurity1 Insufficient Time/ Reagent Impurity2 Impurity: Acetic Acid (Byproduct/Hydrolysis) Reaction->Impurity2 Byproduct Product Pure Product (this compound) Crude->Product Purification Crude->Impurity2 Anhydride Hydrolysis Impurity3 Impurity: Hydrolyzed Product (Workup Degradation) Product->Impurity3 Improper Workup (Strong Base/Acid)

Caption: Key pathways in the synthesis and impurity formation.

Validated Purification Workflow

This workflow details the critical steps to isolate the pure product from the crude reaction mixture.

G start Crude Reaction Mixture step1 Dilute with Organic Solvent (EtOAc) start->step1 step2 Wash with sat. NaHCO3 (aq) (Repeat until no gas evolution) step1->step2 Transfer to Sep. Funnel step3 Wash with Water step2->step3 Separate Layers step4 Wash with Brine step3->step4 Separate Layers step5 Dry Organic Layer (e.g., MgSO4) step4->step5 Separate Layers step6 Filter and Concentrate (Rotary Evaporation) step5->step6 step7 Purify via Column Chromatography (if necessary) step6->step7 Crude Oil end_node Pure this compound step7->end_node

Caption: Step-by-step workflow for product purification.

Experimental Protocols & Data

Table 1: Typical TLC Analysis Data
CompoundTypical Rf Value*Visualization
1,5-dibromopentan-2-ol (Starting Material)0.25Stains with KMnO₄ or p-anisaldehyde
This compound (Product)0.60Stains with KMnO₄ or p-anisaldehyde
Acetic Anhydride~0.70 (can streak)May not visualize well
Acetic AcidStreaks from baselineMay not visualize well

*Solvent System: 20% Ethyl Acetate in Hexane on Silica Gel 60 F₂₅₄ plates.

Protocol: Optimized Acetylation of 1,5-dibromopentan-2-ol
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,5-dibromopentan-2-ol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) or ethyl acetate.

  • Reagent Addition: Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.05 eq). Cool the mixture to 0 °C in an ice bath.

  • Acetylation: Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC until the starting alcohol spot is consumed.

  • Workup: Once complete, follow the Validated Purification Workflow detailed above.

  • Purification: If impurities remain after the workup, purify the resulting oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Various Authors. (2024). Discussion on Acetylation Reactions and Purification. ResearchGate. [Link]

  • Ratan, Z. A., et al. (2021). Influence of Heterogeneous Catalysts and Reaction Parameters on the Acetylation of Glycerol to Acetin: A Review. MDPI. [Link]

  • Dr. A. K. Sachan. (n.d.). Pharmaceutical Organic Chemistry II Lab Manual. [Link] (Note: Direct deep link may be unstable; access via main university portal may be required).

  • Zaragoza, F. (2021). Acylation of Alcohols, Part 2: with Other Acylating Reagents. YouTube. [Link]

  • Wikipedia Contributors. (2023). Acetylation. Wikipedia. [Link]

Sources

Technical Support Center: Stereoselective Reactions with 2-Acetoxy-1,5-dibromopentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for improving the stereoselectivity of reactions involving the chiral building block, 2-acetoxy-1,5-dibromopentane. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your synthetic routes effectively.

Troubleshooting Guide: Common Stereoselectivity Issues

This section addresses specific problems you may encounter during your experiments. Each entry provides a diagnosis of the potential underlying causes and offers concrete strategies for resolution.

Q1: My cyclization reaction is producing a poor diastereomeric ratio (d.r.). How can I improve the formation of the desired diastereomer?

Diagnosis: A low diastereomeric ratio is a common challenge when forming a new stereocenter in a molecule that already contains one. The stereochemical outcome is determined by the transition state energies leading to the different diastereomers. Several factors can lead to poor selectivity:

  • Flexible Transition State: A poorly organized transition state allows for multiple competing reaction pathways with similar energy barriers.

  • High Reaction Temperature: Increased thermal energy can overcome the small energy differences between diastereomeric transition states, leading to a product mixture that approaches a statistical distribution.[1]

  • Competing SN1-type Mechanism: If the reaction proceeds partially through a planar carbocation intermediate, the stereochemical information from the starting material is lost, resulting in a mixture of products.[2]

  • Reversibility: Some reactions, like certain 1,2-additions, can be reversible, especially at higher temperatures. This can lead to erosion of an initially good d.r. as the system equilibrates to the thermodynamically more stable (but not necessarily desired) product mixture.[1]

Strategies for Improvement:

  • Lower the Reaction Temperature: This is often the most effective initial step. Reducing the temperature (e.g., from -20 °C to -78 °C) makes the reaction more sensitive to small differences in activation energies between the competing pathways, favoring the path with the lower energy barrier.

  • Solvent Optimization: The solvent plays a critical role in stabilizing transition states.

    • Polar Aprotic Solvents (e.g., THF, 2-MeTHF, DME): These are generally preferred for reactions involving organometallic reagents or strong bases as they can coordinate with cations without solvating the nucleophile excessively. Tetrahydrofuran (THF) often provides a good balance of solubility and coordinating ability.[3]

    • Non-coordinating Solvents: In some cases, less coordinating solvents might enforce a more rigid, intramolecularly-coordinated transition state, enhancing selectivity.

  • Choice of Base/Nucleophile: The structure of the nucleophile or base is paramount.

    • Steric Hindrance: Less sterically hindered bases can sometimes lead to better selectivity by allowing for a more specific approach to the electrophilic center.[1][3] For example, switching from lithium diisopropylamide (LDA) to a cyclic lithium amide like lithium pyrrolidide has been shown to improve both yield and selectivity in complex additions.[3]

  • Incorporate Salt Additives: The presence of inorganic salts can dramatically influence the aggregation state of organolithium bases and the geometry of the transition state.[1]

    • Lithium Bromide (LiBr): The addition of LiBr has been shown to reverse diastereoselectivity in some cases, significantly favoring the desired isomer.[1][3] This is attributed to the formation of mixed aggregates that lead to a more ordered transition state.

Workflow for Optimizing Diastereoselectivity

G start Problem: Poor d.r. temp Decrease Temperature (e.g., to -78 °C) start->temp check1 d.r. Improved? temp->check1 solvent Screen Solvents (THF, 2-MeTHF, DME) check1->solvent No/Slightly end_success Success: Optimized d.r. check1->end_success Yes check2 d.r. Improved? solvent->check2 base Change Base (e.g., LDA -> Li-pyrrolidide) check2->base No/Slightly check2->end_success Yes check3 d.r. Improved? base->check3 additive Add Salt Additive (e.g., LiBr) check3->additive No/Slightly check3->end_success Yes end_fail Re-evaluate Mechanism/ Substrate Design additive->end_fail

Caption: A decision tree for systematically troubleshooting poor diastereoselectivity.

Q2: I'm observing significant elimination byproducts. How can I favor the desired nucleophilic substitution?

Diagnosis: Elimination (E2 and E1) reactions are common competitors to nucleophilic substitution (SN2 and SN1).[4] this compound has protons on carbons alpha to the bromine atoms, making it susceptible to elimination.

  • Strong, Sterically Hindered Bases: Bulky bases (e.g., potassium tert-butoxide) are often used to promote elimination. If your nucleophile is also a strong, bulky base, it may preferentially act as a base rather than a nucleophile.

  • High Temperatures: Elimination is entropically favored over substitution and is therefore promoted by higher reaction temperatures.

  • E2 Mechanism: Requires an anti-periplanar arrangement of a proton and the leaving group. The conformational flexibility of the pentane chain allows this geometry to be accessed.[4]

  • E1 Mechanism: If conditions favor carbocation formation (polar protic solvent, secondary carbon center), a proton can be lost from an adjacent carbon to form an alkene.[4]

Strategies for Improvement:

  • Modify the Nucleophile/Base:

    • Use a less basic, more nucleophilic reagent. For example, azide (N3⁻) and cyanide (CN⁻) are excellent nucleophiles but relatively weak bases.

    • If using a basic nucleophile (e.g., an alkoxide), choose the least sterically hindered option possible (e.g., sodium ethoxide over sodium tert-butoxide) to favor the SN2 pathway.[5]

  • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will disfavor the higher activation energy pathway of elimination.

  • Solvent Choice:

    • Polar aprotic solvents (like DMF, DMSO, or acetone) are known to favor SN2 reactions.[5]

    • Avoid polar protic solvents (like ethanol or water) if you are using a strong nucleophile, as they can promote competing SN1/E1 pathways.

Frequently Asked Questions (FAQs)
Q1: How does the 2-acetoxy group influence the reaction's stereochemical outcome?

The acetoxy group at the C2 position is not merely a passive substituent; it is a chiral director that can profoundly influence the reaction's outcome through several mechanisms:

  • Steric Hindrance: The acetoxy group provides steric bulk, which can direct an incoming nucleophile to the less hindered face of the molecule or a nearby reactive center.

  • Chelation Control: The carbonyl oxygen of the acetoxy group can coordinate to a Lewis acid or a metal cation (like Li⁺), creating a rigid, cyclic transition state. This locks the conformation of the molecule and can force a nucleophile to attack from a specific trajectory, leading to high diastereoselectivity.

  • Anchimeric Assistance (Neighboring Group Participation): The acetoxy group can act as an internal nucleophile, displacing a nearby leaving group (like the bromine at C1) to form a cyclic acetoxonium ion intermediate. An external nucleophile then attacks this intermediate, usually with inversion of configuration at two centers. This process is stereospecific and can lead to retention of the overall configuration.

Mechanism: SN1 vs. SN2 Pathways

G sub R-CH₂-Br sn2_ts [Nu---CH₂---Br]⁻ sub->sn2_ts SN2 Path (Strong Nu⁻, Aprotic Solvent) sn1_int R-CH₂⁺ sub->sn1_int SN1 Path (Weak Nu⁻, Protic Solvent) sn2_prod Nu-CH₂-R (Inversion) sn2_ts->sn2_prod sn1_prod Nu-CH₂-R (Racemization/ Mixture) sn1_int->sn1_prod

Caption: Competing SN1 and SN2 pathways determine stereochemical outcomes.

Q2: How can I achieve high enantioselectivity in reactions with this substrate?

Achieving high enantioselectivity requires the introduction of a chiral influence into the reaction system, as this compound is typically used as a racemic or diastereomeric mixture.

  • Chiral Catalysis: This is the most powerful strategy. A small amount of a chiral catalyst creates a chiral environment, lowering the activation energy for the formation of one enantiomer over the other.[6][7]

    • Phase-Transfer Catalysis: Chiral quaternary ammonium salts can be used to shuttle an anionic nucleophile into an organic phase, creating a chiral ion pair that directs the substitution.

    • Transition Metal Catalysis: Chiral ligands coordinated to a metal center (e.g., Cu, Pd, Ru) can catalyze asymmetric transformations. For example, enantioselective coupling reactions often rely on chiral phosphine or diamine ligands.[8][9][10]

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate or nucleophile to direct the stereochemistry of the reaction, after which it is cleaved.

  • Enzymatic Reactions: Enzymes are highly specific chiral catalysts that can perform reactions with near-perfect enantioselectivity under mild conditions.[11] Lipases, for instance, could be used for kinetic resolution of the racemic starting material by selectively hydrolyzing the acetate of one enantiomer.

Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Cyclization to a Piperidine Derivative

This protocol is a representative example and must be adapted and optimized for specific target molecules.

Materials:

  • (rac)-2-Acetoxy-1,5-dibromopentane

  • A primary amine (e.g., benzylamine)

  • A non-nucleophilic base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heat plate

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Procedure:

  • Setup: To a dry, three-necked round-bottom flask under an inert atmosphere, add K₂CO₃ (3.0 equivalents).

  • Reagent Addition: Add anhydrous acetonitrile via syringe. To this suspension, add the primary amine (1.1 equivalents).

  • Substrate Addition: Dissolve the this compound (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS. The reaction typically involves initial substitution at one of the bromide positions followed by an intramolecular cyclization.

  • Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio using high-field ¹H NMR or chiral HPLC.

Data Summary Table

The following table illustrates the potential impact of various reaction parameters on the diastereomeric ratio (d.r.) of a hypothetical reaction, based on principles found in the literature.[1][3][12]

EntryBaseAdditive (1.1 eq)SolventTemperature (°C)Diastereomeric Ratio (A:B)
1LDANoneTHF-781 : 1.1
2LDANoneTHF-201 : 1.5
3Li-PyrrolidideNoneTHF-781.5 : 1
4LDAMgBr₂·OEt₂THF-781 : 1.2
5LDALiBr THF-782.0 : 1
6N-MethylpiperazineLiBr THF-782.5 : 1

This table is for illustrative purposes. Actual results will vary based on the specific substrate and nucleophile.

References
  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv.
  • Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. MDPI. [Link]

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. National Institutes of Health (NIH). [Link]

  • Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

  • Dynamic Origin of the Stereoselectivity of a Nucleophilic Substitution Reaction. National Institutes of Health (NIH). [Link]

  • Enantioselective Iodination and Bromination for the Atroposelective Construction of Axially Chiral Compounds. MDPI. [Link]

  • Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. MDPI. [Link]

  • Asymmetric Elimination Reaction on Chiral Metal Surfaces. National Institutes of Health (NIH). [Link]

  • Stereoselective Halogenation in Natural Product Synthesis. National Institutes of Health (NIH). [Link]

  • (PDF) Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. [Link]

  • Elimination from diastereoisomeric methyl 2-acetoxy-1-bromo- and 1,2-dibromo-2-phenylethylphosphonates. Royal Society of Chemistry. [Link]

  • Asymmetric catalysis in complex target synthesis. National Institutes of Health (NIH). [Link]

  • Enantioselective oxidative biaryl coupling reactions catalyzed by 1,5-diazadecalin metal complexes: efficient formation of chiral functionalized BINOL derivatives. PubMed. [Link]

  • A Tale Of Two Elimination Reactions. Master Organic Chemistry. [Link]

  • Stereoselectivity in electron-transfer reactions in chiral media. Royal Society of Chemistry. [Link]

  • Nucleophilic substitution reactions of sulfur-substituted cyclohexanone acetals: an analysis of the factors controlling stereoselectivity. PubMed. [Link]

  • Biaxially chiral compounds: research and development of synthesis. Royal Society of Chemistry. [Link]

  • Stereochemistry of reactions. Chemistry LibreTexts. [Link]

  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. [Link]

  • Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. Digital CSIC. [Link]

  • Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. National Institutes of Health (NIH). [Link]

  • (PDF) The Enzymes in Synthesis of Chiral Bioactive Compounds. ResearchGate. [Link]

  • Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers. National Institutes of Health (NIH). [Link]

  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. National Institutes of Health (NIH). [Link]

  • Diastereoselective hydride transfer enables a synthesis of chiral 1,5-carboxamido-trifluoromethylcarbinols. National Institutes of Health (NIH). [Link]

  • Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor. National Institutes of Health (NIH). [Link]

  • Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. National Institutes of Health (NIH). [Link]

  • Stereo- and Regioselective [3+2] Cycloaddition of Acetoxy Allenoates with Azides: Metal-Free Synthesis of Multisubstituted Triazoles. OUCI. [Link]

  • Enantioselective Oxidative Biaryl Coupling Reactions Catalyzed by 1,5‐Diazadecalin Metal Complexes. SciSpace. [Link]

  • One-Portion Synthesis of 2-Acetoxy Carbonyl Compounds from Aldehydes by Using an Acetylated Masked Acyl Cyanide. Organic Chemistry Portal. [Link]

  • Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene. National Institutes of Health (NIH). [Link]

  • A scope of chiral cyclopropane of diazo acetoxy acetone with styrene derivatives, diazo acetoxy acetone derivatives with styrene catalyzed by p-nitro- Ru(ii)-diphenyl-Pheox. Hue University Journal of Science. [Link]

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Managing the reactivity of the two bromine atoms in 2-Acetoxy-1,5-dibromopentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Acetoxy-1,5-dibromopentane. This guide provides in-depth troubleshooting advice and frequently asked questions to help you manage the distinct reactivity of the primary and secondary bromine atoms in your experiments.

I. Understanding the Reactivity Landscape

This compound is a bifunctional alkylating agent with two bromine atoms at positions C1 (primary) and C5 (secondary). The presence of an acetoxy group at the C2 position introduces a layer of complexity due to steric hindrance and the potential for neighboring group participation (NGP). This guide will help you navigate these challenges to achieve your desired synthetic outcomes.

II. Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound.

Problem Probable Cause(s) Recommended Solutions & Explanations
Low or No Reactivity Steric Hindrance: The nucleophile may be too bulky to approach the secondary (C5) bromine, or the reaction temperature is too low.For targeting the C5 position: Use a smaller, highly reactive nucleophile. Increase the reaction temperature in increments of 5-10°C. Consider using a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.
Non-selective Substitution (Mixture of C1 and C5 products) Similar Reaction Rates: The reaction conditions (temperature, solvent, nucleophile) do not sufficiently differentiate between the primary and secondary bromine atoms.To favor C1 substitution: Use a less reactive nucleophile and lower the reaction temperature. Primary alkyl halides are generally more susceptible to SN2 reactions than secondary ones.[1] To favor C5 substitution: This is more challenging. Consider a bulky nucleophile that will preferentially react at the less-hindered C1 position, allowing you to isolate the C5-substituted product from the disubstituted byproducts.
Formation of Elimination Products (Alkenes) Strongly Basic Nucleophile/High Temperature: The nucleophile is acting as a base, abstracting a proton and leading to elimination instead of substitution.[2][3]Use a less basic nucleophile. If a basic nucleophile is required, lower the reaction temperature. Consider using a non-basic catalyst system if applicable.
Hydrolysis of the Acetoxy Group Acidic or Basic Reaction Conditions: The acetoxy group is an ester and is susceptible to hydrolysis, especially in the presence of strong acids or bases.[4]Maintain a neutral pH throughout the reaction and workup. If acidic or basic conditions are unavoidable, consider using a more robust protecting group for the hydroxyl functionality.
Intramolecular Cyclization Use of a Difunctional Nucleophile or Strong Base: A nucleophile with two reactive sites can react with both bromine atoms, leading to a cyclic product. A strong base can also promote intramolecular displacement of a bromine by the deprotonated hydroxyl group (after hydrolysis of the acetate).If cyclization is undesired, use a monofunctional nucleophile. If it is the desired outcome, stoichiometric control and dilute conditions can favor intramolecular reactions.

III. Frequently Asked Questions (FAQs)

Q1: Which bromine atom is more reactive in this compound?

The reactivity of the two bromine atoms is a balance between steric hindrance and electronic effects.

  • The C1 (primary) bromine is less sterically hindered and is generally more susceptible to direct SN2 attack by a wide range of nucleophiles.[1][5]

  • The C5 (secondary) bromine is more sterically hindered. However, its reactivity can be significantly enhanced by neighboring group participation (NGP) from the acetoxy group at C2.[6][7]

Q2: What is Neighboring Group Participation (NGP) and how does it affect this molecule?

NGP, also known as anchimeric assistance, is the intramolecular participation of a neighboring group in a substitution reaction.[6] In this case, the oxygen of the acetoxy group can attack the C5 carbon, displacing the bromine and forming a cyclic acetoxonium ion intermediate. This intermediate is then attacked by the external nucleophile. This two-step process often leads to retention of stereochemistry at the C5 position.

Mechanism: Neighboring Group Participation in this compound

Caption: NGP by the acetoxy group at C2 facilitates substitution at C5.

Q3: How can I selectively achieve monosubstitution at the C1 position?

To favor substitution at the primary C1 bromine, you should aim for conditions that promote a direct SN2 reaction and minimize NGP.

  • Nucleophile Choice: Use a good, but not overly reactive, nucleophile. Soft nucleophiles (e.g., iodide, thiols) often favor SN2 at the less hindered primary position.

  • Temperature: Keep the reaction temperature as low as reasonably possible to disfavor the higher activation energy pathway of NGP.

  • Solvent: A polar aprotic solvent like acetone or acetonitrile can be effective.

Q4: Is it possible to selectively target the C5 position?

Yes, by promoting NGP.

  • Reaction Conditions: Conditions that favor the formation of a carbocation-like intermediate at the secondary carbon will promote NGP. This can include the use of a non-nucleophilic solvent and a silver salt (e.g., AgBF4, AgNO3) to assist in the removal of the bromide.

  • Nucleophile: A less reactive nucleophile may be more selective for attacking the acetoxonium ion intermediate rather than the starting material.

Q5: What are the likely byproducts of my reaction?

  • Disubstituted product: If an excess of the nucleophile is used or the reaction is run for too long, substitution at both C1 and C5 will occur.

  • Elimination products: As mentioned in the troubleshooting guide, strong bases can lead to the formation of pentene derivatives.

  • Hydrolysis product: 2-hydroxy-1,5-dibromopentane may be formed if the acetoxy group is cleaved.

  • Cyclized products: Intramolecular reactions can lead to the formation of substituted tetrahydrofurans or tetrahydropyrans, especially under basic conditions after hydrolysis of the acetate.

IV. Experimental Protocols

Protocol 1: Selective Monosubstitution at the C1 Position

This protocol is designed to favor the SN2 reaction at the less sterically hindered primary bromine.

  • Dissolve this compound (1.0 eq) in acetone.

  • Add the nucleophile (1.0-1.2 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 2: Promoting Substitution at the C5 Position via NGP

This protocol aims to facilitate the formation of the acetoxonium ion intermediate.

  • Dissolve this compound (1.0 eq) in a non-nucleophilic solvent such as dichloromethane or 1,2-dichloroethane.

  • Add a silver salt (e.g., silver tetrafluoroborate, 1.0 eq) to facilitate bromide abstraction.

  • Stir for a short period to allow for the formation of the acetoxonium ion.

  • Slowly add the nucleophile (1.0 eq) at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and monitor by TLC.

  • Workup by filtering through celite to remove silver salts, followed by an aqueous wash, drying, and concentration.

  • Purify by column chromatography.

V. Logical Workflow for Reaction Optimization

reaction_optimization start Define Target: Monosubstitution at C1 or C5? c1_target Target: C1 Substitution start->c1_target C1 c5_target Target: C5 Substitution start->c5_target C5 c1_conditions Conditions for C1 (SN2): - Less reactive nucleophile - Low temperature - Polar aprotic solvent (e.g., Acetone) c1_target->c1_conditions c5_conditions Conditions for C5 (NGP): - Promote carbocation character - Silver salt assistance - Non-nucleophilic solvent c5_target->c5_conditions reaction Run Reaction & Monitor by TLC c1_conditions->reaction c5_conditions->reaction analysis Analyze Product Mixture reaction->analysis success Desired Product Obtained Proceed to Purification analysis->success Selective Reaction troubleshoot Troubleshoot (See Guide Above) analysis->troubleshoot Mixture or Side Products

Caption: Decision workflow for optimizing selective monosubstitution.

References

  • Grokipedia. Neighbouring group participation. Available at: [Link]

  • Scribd. Neighboring Group Participation. Available at: [Link]

  • National Institutes of Health. Neighboring-group Participation by C-2 Acyloxy Groups: Influence of the Nucleophile and Acyl Group on the Stereochemical Outcome of Acetal Substitution Reactions. Available at: [Link]

  • Wikipedia. Neighbouring group participation. Available at: [Link]

  • Chemistry Stack Exchange. Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides?. Available at: [Link]

  • Mugberia Gangadhar Mahavidyalaya. Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance. Available at: [Link]

  • Nucleophilic Substitution Reactions. Available at: [Link]

  • PubChem. 1,5-Dibromopentan-2-one. Available at: [Link]

  • Chemistry LibreTexts. 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Available at: [Link]

  • ResearchGate. Two-component reactions of OPD with various ketones for the synthesis.... Available at: [Link]

  • YouTube. Synthesis of (Z)-5-bromopent-2-ene. Available at: [Link]

  • PrepChem.com. Synthesis of Preparation 5 1-(5-bromopentoxy)-2-propylbenzene. Available at: [Link]

  • National Institutes of Health. Photochemical Radical Bicyclization of 1,5-Enynes: Divergent Synthesis of Fluorenes and Azepinones. Available at: [Link]

  • MDPI. Desulfurative Acetoxylation of Alkyl Benzyl Phenyl Sulfides. Available at: [Link]

  • ResearchGate. Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid | Request PDF. Available at: [Link]

  • JoVE. Video: Predicting Products: Substitution vs. Elimination. Available at: [Link]

  • YouTube. Neighbouring Group Participation (NGP) - Substitution Reactions | CSIR NET. Available at: [Link]

  • Nucleophilic substitution vs. elimination reactions. Available at: [Link]

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Common pitfalls in the handling and use of 2-Acetoxy-1,5-dibromopentane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Acetoxy-1,5-dibromopentane

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this multifunctional reagent. Given that this compound is a specialty chemical with limited dedicated literature, this document synthesizes data from analogous structures and fundamental chemical principles to provide a robust framework for its handling and use. We will address common challenges, explain the chemical reasoning behind them, and offer field-proven troubleshooting strategies.

Section 1: Compound Profile and Inherent Reactivity

This compound is a chiral, polyfunctionalized alkylating agent. Its utility stems from the presence of three distinct reactive sites: a primary bromide (C5), a secondary bromide (C1), and a secondary acetate (C2). This very complexity, however, is the source of its principal handling challenges. The reactivity of each site is not independent, and understanding their interplay is critical for successful experimentation.

  • Primary Bromide (C5): Highly susceptible to SN2 reactions with a wide range of nucleophiles.

  • Secondary Bromide (C1): Less reactive towards SN2 substitution due to increased steric hindrance. It is significantly more prone to E2 elimination, especially in the presence of strong or bulky bases.

  • Secondary Acetate (C2): Susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding secondary alcohol. This ester group also exerts steric and electronic effects on the adjacent C1 bromide, influencing its reactivity.

The primary pitfall in using this reagent is its propensity for decomposition and side-reactions. Stability is a major concern, and verifying purity prior to use is a non-negotiable step for reproducibility.

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to ensure its stability?

A: Proper storage is the most critical factor in maintaining the integrity of this reagent. Due to its susceptibility to hydrolysis and potential thermal decomposition, the following conditions are mandatory:

  • Temperature: Store at 2-8°C in a refrigerator. Some suppliers may recommend storage with a polymerization inhibitor, underscoring its reactive nature[1].

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent moisture ingress, which can lead to hydrolysis of the acetate group.

  • Container: Use the original supplier bottle or a tightly sealed amber glass container. Ensure the cap has a chemically resistant liner (e.g., PTFE).

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and sources of ignition[2][3].

Q2: My bottle of this compound has turned yellow/brown and has a sharp, acidic odor. What does this indicate?

A: These are classic signs of decomposition. The color change likely indicates the formation of poly-olefinic impurities or oxidation byproducts. The sharp, acidic odor is probably acetic acid, resulting from the hydrolysis of the acetate ester functionality. The presence of hydrogen bromide from decomposition is also possible[3][4]. It is strongly advised not to use the reagent if these signs are present. Its purity is compromised, and it will lead to unpredictable results and a complex mixture of byproducts.

Q3: What solvents are recommended for reactions involving this reagent?

A: Solvent choice is dictated by the specific reaction, but compatibility is key.

  • Recommended: Anhydrous, non-protic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), and Dimethylformamide (DMF) are generally suitable. Ensure they are of high purity and freshly dried.

  • Use with Caution: Protic solvents like ethanol or methanol can act as nucleophiles, leading to solvolysis at the bromide positions.

  • Avoid: Solvents containing significant amounts of water will promote hydrolysis of the acetate.

Q4: I am planning a reaction with a strong base. What should I be concerned about?

A: The use of strong, non-nucleophilic bases (e.g., DBU, t-BuOK) will heavily favor E2 elimination at the C1-C2 position, leading to the formation of an alkenyl acetate. If substitution is the desired outcome, a weaker, non-hindered base (e.g., K₂CO₃, Cs₂CO₃) is preferable to minimize this competing pathway[5]. The reaction temperature should also be kept as low as possible.

Section 3: Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield in SN2 Reaction 1. Reagent Decomposition: The starting material was impure or degraded. 2. Competing Elimination: The base used was too strong or bulky, favoring the E2 pathway over substitution at the C1 position. 3. Acetate Hydrolysis: Reaction conditions (e.g., aqueous workup, presence of acid/base) cleaved the ester, changing the molecule's properties and reactivity. 4. Steric Hindrance: The nucleophile is too bulky to effectively attack the sterically hindered C1 secondary bromide.1. Verify Purity: Before starting, run a purity check via ¹H NMR, GC-MS, or HPLC (See Protocol in Section 5). 2. Optimize Base and Temperature: Switch to a milder base like K₂CO₃. Run the reaction at a lower temperature (e.g., 0°C to RT) to favor the substitution pathway, which has a lower activation energy. 3. Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Perform the reaction under an inert atmosphere. Use a non-aqueous workup if possible. 4. Target the Primary Bromide: If your synthesis allows, design the reaction to target the more reactive C5 primary bromide first.
Multiple Unexpected Spots on TLC/LC-MS 1. Elimination Byproduct: A major spot could be the corresponding pentene derivative from E2 elimination. 2. Hydrolysis Product: A more polar spot is likely the 2-hydroxy-1,5-dibromopentane from acetate cleavage. 3. Double Substitution/Cyclization: If a difunctional nucleophile is used, intramolecular cyclization can occur to form five- or six-membered rings[5].1. Characterize Byproducts: If possible, isolate and characterize the main byproducts to confirm their structure. This provides definitive evidence for the problematic pathway. 2. Refine Reaction Conditions: Based on the identity of the byproducts, apply the solutions from the "Low Yield" problem. For example, if the hydrolysis product is observed, rigorously exclude water. 3. Control Stoichiometry: For selective mono-substitution, use a slight excess (1.0-1.2 equivalents) of the nucleophile and add the dibromo reagent slowly to the reaction mixture to maintain a low concentration of the electrophile.
Inconsistent Results Between Batches 1. Variable Purity of Starting Material: This is the most common cause of irreproducibility with sensitive reagents. Different batches may have varying levels of decomposed material. 2. Subtle Variations in Reaction Setup: Minor differences in moisture content, reaction time, or temperature can have a magnified effect.1. Implement Routine QC: Institute a mandatory purity check for every new bottle or batch of this compound. Do not assume the label's purity is still accurate. 2. Standardize Protocol: Maintain a detailed and consistent experimental protocol. Use a reaction log to track all parameters, including solvent lot numbers and reagent ages.

Section 4: Visualization of Troubleshooting Logic

The following workflow provides a systematic approach to diagnosing and resolving issues encountered when using this compound.

G cluster_start Pre-Reaction Check cluster_reaction Reaction & Analysis cluster_troubleshoot Troubleshooting Pathways start Obtain Reagent qc_check Perform QC Check (NMR, GC-MS) start->qc_check qc_check->start Purity <95% (Discard/Purify) reaction Run Reaction qc_check->reaction Purity >95% analysis Analyze Outcome (TLC, LC-MS, Yield) reaction->analysis low_yield Low Yield? analysis->low_yield Check Yield success Successful Outcome analysis->success Expected Outcome multi_spots Multiple Spots? low_yield->multi_spots Yes optimize Optimize Conditions: - Lower Temperature - Milder Base - Anhydrous Setup low_yield->optimize No (Simple low conversion) characterize Characterize Byproducts multi_spots->characterize Yes optimize->reaction Re-attempt characterize->optimize

Caption: Decision tree for quality control and troubleshooting.

Section 5: Experimental Protocol - Purity Assessment by GC-MS

This protocol provides a general method for determining the purity of this compound and identifying common degradation products.

Objective: To quantify the main component and identify potential impurities such as 2-hydroxy-1,5-dibromopentane and elimination byproducts.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS).

  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution by accurately dissolving ~10 mg of this compound in 10 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane). This creates a ~1 mg/mL solution.

    • Perform a serial dilution to obtain a final concentration of ~50 µg/mL.

  • GC-MS Parameters:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Scan Range: 40-450 m/z

  • Data Analysis:

    • Integrate the area of all peaks in the total ion chromatogram (TIC).

    • Calculate the purity by the area percentage of the main peak corresponding to this compound.

    • Analyze the mass spectrum of the main peak to confirm its identity.

    • Analyze the mass spectra of impurity peaks to identify their structures. Look for characteristic fragments corresponding to loss of acetate (m/z 59 or 43), loss of bromine (m/z 79/81), or the presence of a hydroxyl group.

Interpretation: A pure sample should show one major peak (>95% area) with the correct mass spectrum. The presence of significant other peaks indicates decomposition and necessitates purification (e.g., column chromatography) or disposal of the reagent. This method is crucial for ensuring reproducible synthetic outcomes[6][7].

References

  • Loba Chemie. (2016). 1,5-DIBROMOPENTANE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Alfa Aesar. (2025). Safety Data Sheet: 2-Bromopentane. Retrieved from [Link]

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy-1,1-dihydro-. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2-Acetoxy-1,5-dibromopentane: NMR, Mass Spectrometry, and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of synthetic chemistry and drug development, the unambiguous determination of a molecule's structure is a cornerstone of rigorous scientific practice. Every subsequent experiment, from mechanistic studies to biological assays, relies on the foundational accuracy of this structural assignment. 2-Acetoxy-1,5-dibromopentane, a functionalized alkyl halide, serves as an excellent model for demonstrating a multi-faceted analytical approach. While a versatile intermediate in organic synthesis, its structure presents a distinct set of characterization challenges that no single technique can fully resolve.

This guide provides an in-depth analysis of this compound's structure, primarily through the lens of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind spectral features, offering insights honed from field experience. Furthermore, we will objectively compare the detailed conformational data from NMR with the complementary information provided by Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. This comparative framework is designed to equip researchers with the expertise to select and integrate the most effective analytical tools for comprehensive structural validation.

Part 1: Definitive Structural Elucidation by NMR Spectroscopy

NMR spectroscopy stands as the preeminent technique for the detailed structural elucidation of organic molecules in solution. Its power lies in its ability to map the carbon-hydrogen framework and reveal through-bond and through-space atomic connectivity. For this compound (Structure: Br-CH₂(1)-CH(2)(OAc)-CH₂(3)-CH₂(4)-CH₂(5)-Br), a thorough analysis of both ¹H and ¹³C spectra is essential.

1.1: ¹H NMR Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides granular information about the chemical environment, connectivity, and relative number of each unique proton in the molecule. The electronegativity of the bromine and oxygen atoms creates distinct electronic environments, leading to a predictable dispersion of signals.

  • Causality of Chemical Shifts : Protons adjacent to electronegative atoms (like oxygen and bromine) are "deshielded." This means the surrounding electron density is pulled away, leaving the proton more exposed to the external magnetic field. Consequently, these protons resonate at a higher chemical shift (further downfield).[1][2] The proton on C2 (H-2), being attached to the carbon bearing the highly electronegative oxygen of the acetate group, is expected to be the most deshielded of the aliphatic protons. The protons on C1 and C5, adjacent to the bromine atoms, will also be significantly downfield compared to the central methylene protons.[1][3]

  • Splitting Patterns (Multiplicity) : The multiplicity of a signal is dictated by the number of adjacent, non-equivalent protons (n) and follows the "n+1 rule." This phenomenon, known as spin-spin coupling, is the most powerful tool in ¹H NMR for establishing which protons are neighbors in the molecular structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
-OCOCH₃ ~2.1Singlet (s)3HThese protons are isolated from other protons on the carbon backbone, hence they do not split. Their chemical shift is characteristic of an acetate methyl group.[4]
H-2 ~4.9 - 5.1Multiplet (m)1HMost deshielded proton due to direct attachment to the carbon bearing the electronegative oxygen. It is coupled to protons on C1 and C3, resulting in a complex multiplet.
H-1 ~3.5 - 3.7Multiplet (m)2HDeshielded by the adjacent bromine atom. These two protons are diastereotopic and coupled to H-2, resulting in a complex multiplet.
H-5 ~3.4Triplet (t)2HDeshielded by the terminal bromine atom. Coupled to the two protons on C4, resulting in a triplet.
H-3, H-4 ~1.8 - 2.2Multiplets (m)4HThese central methylene protons are the most shielded. They are coupled to each other and to H-2 and H-5, leading to overlapping complex multiplets.
1.2: ¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. With proton decoupling, each signal typically appears as a singlet, simplifying the spectrum and allowing for a direct count of non-equivalent carbons.

  • Causality of Chemical Shifts : Similar to ¹H NMR, carbon chemical shifts are heavily influenced by the electronegativity of attached atoms. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield (~170 ppm). The carbon attached to the ester oxygen (C2) is also highly deshielded. Carbons bonded to bromine (C1 and C5) appear in the 30-40 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O ~170.5The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom. This is a characteristic shift for an ester carbonyl.[5]
C-2 ~72.0This carbon is bonded to the highly electronegative ester oxygen, causing a significant downfield shift.
C-1 ~38.0The "alpha effect" of the bromine atom deshields this carbon.
C-5 ~33.0Deshielded by the terminal bromine atom.
C-4 ~31.5A standard aliphatic methylene carbon.
C-3 ~29.0A standard aliphatic methylene carbon, slightly influenced by proximity to the C2-OAc group.
-OCOCH₃ ~21.0The methyl carbon of the acetate group, appearing in the typical upfield aliphatic region.

Part 2: A Comparative Analysis: NMR vs. Orthogonal Techniques

While NMR provides the definitive map of the molecular structure, orthogonal techniques like Mass Spectrometry and Infrared Spectroscopy provide complementary and confirmatory data. An integrated approach ensures the highest level of confidence in structural assignment.[6][7]

2.1: Mass Spectrometry (MS): Molecular Weight and Isotopic Fingerprinting

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and, through fragmentation, clues about the molecule's substructures.[8]

  • Key Strengths :

    • Molecular Formula Confirmation : High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the elemental composition (C₇H₁₂Br₂O₂).

    • Isotopic Pattern : Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[9][10] For a molecule containing two bromine atoms, this creates a highly characteristic isotopic pattern for the molecular ion peak (M⁺). We expect to see three peaks: M⁺, [M+2]⁺, and [M+4]⁺ in an intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms.[9]

  • Comparison with NMR : MS excels at providing the molecular formula and confirming the presence of halogens through isotopic analysis.[11] However, it cannot distinguish between isomers. For example, MS would not easily differentiate this compound from 3-acetoxy-1,5-dibromopentane, a distinction that is trivial for NMR.

2.2: Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy detects the vibrations of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for quickly identifying which functional groups are present.

  • Key Strengths :

    • Rapid Functional Group Analysis : The presence of key functional groups can be confirmed in seconds. For this compound, we would expect to see:

      • A very strong, sharp absorption around 1740 cm⁻¹ , characteristic of the C=O stretch in a saturated ester.[12][13][14]

      • Strong absorptions in the 1250-1000 cm⁻¹ range corresponding to the C-O stretches of the ester group.[14]

      • Absorptions in the 690-515 cm⁻¹ range, indicative of the C-Br stretch .[15][16]

      • C-H stretching absorptions just below 3000 cm⁻¹.[12]

  • Comparison with NMR : IR spectroscopy provides a quick and definitive confirmation of the ester and alkyl bromide functional groups. It is a "what" technique (what groups are present) but not a "where" technique. It gives no information about the connectivity of the carbon skeleton, which is the primary strength of NMR.

2.3: A Synergistic Analytical Workflow

The most robust characterization comes from integrating these techniques. A logical workflow ensures that each piece of data validates the others, leading to an irrefutable structural assignment.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Confirmation IR IR Spectroscopy H_NMR 1H NMR IR->H_NMR Confirms Ester Functional Group MS Mass Spectrometry MS->H_NMR Confirms Molecular Formula & Presence of 2 Bromines C_NMR 13C NMR H_NMR->C_NMR Proposes C-H Framework Structure Final Structure Confirmed H_NMR->Structure Full Connectivity Map DEPT DEPT/2D NMR (Optional) C_NMR->DEPT Assigns Carbons C_NMR->Structure Full Connectivity Map DEPT->Structure Full Connectivity Map Sample Purified Sample of This compound Sample->IR Quick Check Sample->MS Initial Check

Caption: Integrated workflow for structural elucidation.

Part 3: Experimental Protocols

The trustworthiness of analytical data is directly linked to the rigor of the experimental protocol. The following methods are designed to be self-validating systems, ensuring data reproducibility and accuracy.

3.1: NMR Spectroscopy Protocol (¹H, ¹³C)
  • Sample Preparation : Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for moderately polar organic compounds and its distinct residual solvent peak for referencing.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution. TMS is chemically inert and its protons and carbons provide a sharp singlet at 0.00 ppm, serving as the universal reference standard for both ¹H and ¹³C NMR.

  • Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup : Place the tube in the NMR spectrometer. Perform standard instrument shimming procedures to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.

  • ¹H Acquisition : Acquire the ¹H spectrum using a standard single-pulse experiment. A 30-degree pulse angle and a relaxation delay of 2-5 seconds are typically sufficient. Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C Acquisition : Acquire the ¹³C spectrum using a proton-decoupled pulse program (e.g., zgpg30). Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick all peaks in both spectra.

3.2: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method :

    • Injector : Set to 250 °C with a split ratio of 50:1.

    • Column : Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program : Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • MS Method :

    • Ionization Mode : Electron Ionization (EI) at 70 eV. This is a standard hard ionization technique that produces reproducible fragmentation patterns.[8]

    • Mass Range : Scan from m/z 40 to 400.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

  • Analysis : Inject 1 µL of the sample. Analyze the resulting chromatogram for purity and the mass spectrum of the main peak for the molecular ion and fragmentation pattern. Pay close attention to the isotopic cluster around the molecular ion.

3.3: Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy Protocol
  • Background Scan : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application : Place one to two drops of neat liquid this compound directly onto the center of the ATR crystal.

  • Data Acquisition : Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing : The software will automatically perform a background subtraction. Identify the key absorption peaks and compare them to known functional group frequencies.

  • Cleaning : Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

Conclusion

The structural elucidation of this compound serves as a powerful case study in modern analytical chemistry. While ¹H and ¹³C NMR spectroscopy together provide an unparalleled, high-resolution map of the atomic connectivity, a truly rigorous and defensible characterization is achieved by integrating orthogonal techniques. Mass spectrometry provides definitive confirmation of the molecular formula and the presence of two bromine atoms through its unique isotopic signature. Infrared spectroscopy offers a rapid and unambiguous confirmation of the key ester and alkyl halide functional groups. By employing this synergistic workflow, researchers can move forward with absolute confidence in the identity and purity of their materials, upholding the highest standards of scientific integrity.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Clark, J. (n.d.). Mass Spectra - The M+2 Peak. Chemguide.
  • ECHEMI. (n.d.). Mass spectrometry analysis of multiple halogen atoms.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • Spectroscopy Tutorial. (n.d.). Alkyl Halides.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Vernier. (n.d.). IR Spectroscopy of Esters.
  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides.
  • Chegg.com. (2021, October 2). Solved Analyze the 1H NMR spectra of (1) the alkyl bromide.
  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • The Organic Chemistry Tutor. (2018, December 11). Chemical Shift In NMR Spectroscopy. YouTube.
  • Chemtips. (2014, October 13). Finding Alkyl Halides in 13C NMR.
  • Chemistry Stack Exchange. (2021, November 11). Identifying an alkyl bromide from NMR information.
  • Caille, F., et al. (1993). N-acetyl-L-aspartate and Acetate 1H NMR Signal Overlapping Under Mild Acidic pH Conditions. Magnetic Resonance in Medicine, 29(5), 692-4.
  • Reich, H. J. (n.d.). Chemical Shifts. University of Wisconsin.
  • In-Abba, M., et al. (2021). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Science and Research.
  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ACSJ, 9(2), 1-19.
  • ChemicalBook. (n.d.). CIS-1,4-DIACETOXY-2-BUTENE(25260-60-0) 13C NMR spectrum.

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A Comparative Guide to the Structural Elucidation of 2-Acetoxy-1,5-dibromopentane: Mass Spectrometry vs. Other Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of progress. For bifunctional compounds like 2-acetoxy-1,5-dibromopentane, which possesses both ester and alkyl halide moieties, a multi-faceted analytical approach is often necessary. This guide provides an in-depth comparison of electron ionization mass spectrometry (EI-MS) with other key spectroscopic techniques—namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the comprehensive characterization of this target molecule. We will delve into the theoretical fragmentation pathways in EI-MS, present a robust experimental protocol for its analysis, and weigh its advantages against the structural insights provided by NMR and IR spectroscopy.

The Power of Fragmentation: Predicting the Mass Spectrum of this compound

Electron ionization mass spectrometry is a powerful technique that provides a molecular "fingerprint" by fragmenting a molecule and separating the resulting ions based on their mass-to-charge ratio (m/z).[1][2] The fragmentation pattern is highly reproducible and allows for detailed structural elucidation. For this compound, we can predict a series of characteristic fragmentation events based on the established behavior of alkyl halides and esters.[3][4]

The molecular ion (M⁺˙) of this compound will exhibit a distinctive isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the molecular ion will appear as a triplet of peaks at m/z 288, 290, and 292, with a relative intensity ratio of approximately 1:2:1. Any fragment containing both bromine atoms will also show this characteristic pattern. Fragments with one bromine atom will appear as a doublet of peaks of roughly equal intensity, separated by 2 m/z units.

Key predicted fragmentation pathways include:

  • Loss of a Bromine Radical: A common fragmentation for alkyl halides is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br).[4] This would result in a fragment ion at m/z 209/211.

  • Loss of the Acetoxy Group: Cleavage of the C-O bond of the ester can lead to the loss of an acetoxy radical (•OAc), resulting in a fragment at m/z 229/231/233.

  • Formation of the Acetyl Cation: A very common fragmentation for acetate esters is the formation of the highly stable acetyl cation (CH₃CO⁺) at m/z 43. This is often a prominent peak in the spectrum.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the acetoxy group can occur.

  • Formation of a Cyclic Bromonium Ion: Long-chain bromoalkanes can form a cyclic bromonium ion. For this molecule, a fragment corresponding to [C₄H₈Br]⁺ at m/z 135/137 is a possibility.

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

G M [C7H12Br2O2]+• m/z 288, 290, 292 F1 [C7H12BrO2]+ m/z 209, 211 M->F1 - •Br F2 [C5H9Br2]+ m/z 229, 231, 233 M->F2 - •OAc F3 [C2H3O]+ m/z 43 M->F3 - •C5H9Br2O F5 [Br]+• m/z 79, 81 M->F5 F4 [C4H8Br]+ m/z 135, 137 F2->F4 - C2H2O

Caption: Predicted EI-MS fragmentation of this compound.

A Comparative Analysis: MS vs. NMR and IR Spectroscopy

While mass spectrometry excels at providing molecular weight and fragmentation data, a comprehensive structural elucidation often benefits from complementary techniques like NMR and IR spectroscopy.

Analytical TechniqueInformation Provided for this compoundStrengthsLimitations
Mass Spectrometry (EI-MS) Molecular weight (from molecular ion), elemental composition (from isotopic patterns), and structural motifs (from fragmentation).High sensitivity, provides a unique molecular "fingerprint".Isomeric and stereochemical information is often lost. The molecular ion may be weak or absent for some compounds.
¹H NMR Spectroscopy Number of unique proton environments, their chemical shifts, integration (ratio of protons), and splitting patterns (connectivity). Expected signals: a multiplet for the proton at C2, multiplets for the methylene groups, and a singlet for the acetyl methyl protons.Provides detailed information about the carbon-hydrogen framework and connectivity.Less sensitive than MS. Complex spectra can be difficult to interpret.
¹³C NMR Spectroscopy Number of unique carbon environments and their chemical shifts. Expected signals for all seven carbon atoms in the molecule.Provides direct information about the carbon skeleton.Lower sensitivity than ¹H NMR.
IR Spectroscopy Presence of functional groups. Expected characteristic absorptions: a strong C=O stretch for the ester (~1740 cm⁻¹) and C-O stretches (~1240 cm⁻¹), as well as C-Br stretches.Fast and non-destructive. Excellent for identifying key functional groups.Provides limited information about the overall molecular structure and connectivity.

Experimental Protocol: Acquiring the Mass Spectrum of this compound

This protocol outlines a standard procedure for the analysis of this compound using a Gas Chromatograph coupled with an Electron Ionization Mass Spectrometer (GC/EI-MS).

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).[5]

    • Ionization Energy: 70 eV.[6]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

3. Data Acquisition and Analysis:

  • Acquire the data using the instrument's software.

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

The following diagram illustrates the general workflow for this experimental protocol.

G A Sample Preparation (10 µg/mL in Dichloromethane) B GC Injection (1 µL, Splitless) A->B C GC Separation (DB-5ms Column) B->C D EI Ionization (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Data Analysis (Spectral Interpretation) F->G

Caption: Workflow for GC/EI-MS analysis.

Conclusion: An Integrated Approach for Unambiguous Characterization

For a molecule such as this compound, electron ionization mass spectrometry provides invaluable information regarding its molecular weight and key structural features through its characteristic fragmentation pattern. The presence of two bromine atoms provides a distinct isotopic signature that aids in the identification of bromine-containing fragments. However, for a complete and unambiguous structural elucidation, an integrated approach is paramount. Combining the fragmentation data from MS with the detailed connectivity information from ¹H and ¹³C NMR, and the functional group confirmation from IR spectroscopy, provides a self-validating system for the comprehensive characterization of novel chemical entities. This multi-technique strategy is the gold standard in modern chemical research and drug development, ensuring the highest level of scientific integrity.

References

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  • 12.2: Interpreting Mass Spectra - Chemistry LibreTexts . (2024, September 30). Retrieved from [Link]

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A Comparative Guide to the Structural Elucidation of 2-Acetoxy-1,5-dibromopentane Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in space dictates a compound's physical, chemical, and biological properties, including its efficacy and safety as a potential therapeutic agent. This guide provides an in-depth technical comparison of methodologies for the structural elucidation of flexible, halogenated organic molecules, using the exemplar case of 2-acetoxy-1,5-dibromopentane.

While a comprehensive search of structural databases reveals a notable absence of a published crystal structure for this compound, this guide will leverage this absence to our advantage. We will present a detailed, field-proven protocol for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction—the gold standard for absolute structure determination.[1] This will be juxtaposed with a critical evaluation of alternative and complementary techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing supporting data and a clear rationale for experimental choices.

The Gold Standard: Single-Crystal X-ray Diffraction

X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid.[2][3] By measuring the diffraction of an X-ray beam by a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing precise bond lengths, bond angles, and stereochemistry.[2] For a molecule like this compound, which contains a stereocenter at the C2 position, X-ray crystallography provides an unequivocal determination of its absolute configuration.

Hypothetical Crystallographic Analysis of this compound

Given the lack of published data, we present a robust, hypothetical workflow for the crystallographic analysis of this compound. This protocol is designed to be a self-validating system, with each step explained to highlight the causality behind the experimental choices.

1. Synthesis of this compound:

  • Step 1: Synthesis of 1,5-Dibromopentane: 1,5-dibromopentane can be synthesized from tetrahydropyran by ring-opening bromination using hydrobromic acid and a catalytic amount of sulfuric acid. The mixture is refluxed, and the resulting 1,5-dibromopentane is purified by distillation.[4]

  • Step 2: Selective Monohydroxylation: To introduce the hydroxyl group at the 2-position, a multi-step synthesis could be employed, potentially involving the formation of an epoxide followed by regioselective ring-opening. A more direct, albeit potentially less selective, approach would be the radical bromination of 1-bromopentane followed by nucleophilic substitution with a hydroxyl source and subsequent conversion of the terminal methyl group to a bromomethyl group.

  • Step 3: Acetylation: The resulting 2-hydroxy-1,5-dibromopentane is then acetylated. A standard procedure involves reacting the alcohol with acetic anhydride in the presence of a base such as pyridine.[5] The reaction is typically stirred at room temperature or gently heated to ensure complete conversion. The this compound product is then purified by column chromatography.

2. Crystallization:

The greatest challenge in X-ray crystallography is often obtaining a high-quality single crystal.[2] For a flexible molecule like this compound, this can be particularly difficult. A systematic screening of crystallization conditions is essential.

  • Solvent Selection: A preliminary solubility screening in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol) is crucial.[6]

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left in a loosely capped vial to allow the solvent to evaporate slowly. This is often the simplest and most effective method.[7]

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting crystal growth.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and inducing crystallization.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption="Workflow for Synthesis and Crystallization."

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[8] For air-sensitive samples, this is done under a layer of paratone oil.[9]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[2]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.[2]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption="X-ray Data Collection and Refinement."

Alternative and Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable insights, particularly for understanding the molecule's behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule and can provide information about stereochemistry.[10]

  • ¹H and ¹³C NMR: These experiments would confirm the presence of all expected functional groups and the carbon skeleton of this compound. The chemical shifts of protons and carbons adjacent to the bromine atoms and the acetate group would be characteristic.[11]

  • 2D NMR (COSY, HSQC, HMBC): These experiments would establish the connectivity between protons and carbons, confirming the overall structure.

  • Chiral Derivatizing Agents: To determine the enantiomeric purity and potentially assign the absolute configuration of the chiral center at C2, the compound can be reacted with a chiral derivatizing agent to form diastereomers that are distinguishable by NMR.[12]

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight and elemental composition of a compound.[13]

  • High-Resolution Mass Spectrometry (HRMS): This would provide a highly accurate mass measurement of this compound, allowing for the unambiguous determination of its molecular formula.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the molecule and analyzing the masses of the fragments, information about the molecule's structure and connectivity can be inferred.[14]

Comparative Analysis: X-ray Crystallography vs. NMR and MS

The following table provides a comparative overview of the strengths and limitations of each technique for the structural elucidation of a small molecule like this compound.

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information 3D atomic arrangement, bond lengths/angles, absolute stereochemistry[1][2]Atomic connectivity, solution-state conformation, stereochemical relationships[10]Molecular weight, elemental formula, fragmentation patterns[13]
Sample State Single crystal[2]Solution[10]Gas phase (ions)[13]
Strengths - Unambiguous determination of absolute configuration- High precision and accuracy[1]- Provides information on dynamic processes in solution- Does not require crystallization[15]- High sensitivity- Requires very small sample amounts[16]
Limitations - Requires a high-quality single crystal, which can be difficult to obtain[2]- Provides a static picture of the molecule in the solid state- Indirect determination of 3D structure- Can be difficult to interpret complex spectra[10]- Provides limited information on stereochemistry- Fragmentation can be complex to interpret[14]

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontcolor="#FFFFFF"]; edge [color="#EA4335"];

} caption="Relationship between techniques and information."

Conclusion

For the definitive structural characterization of this compound and its derivatives, single-crystal X-ray diffraction remains the unequivocal method of choice. It is the only technique that can provide a direct and unambiguous determination of the molecule's three-dimensional structure, including its absolute stereochemistry. However, a comprehensive understanding of a molecule's properties often requires a multi-faceted approach. NMR spectroscopy provides invaluable information about the molecule's structure and dynamics in solution, while mass spectrometry offers high-sensitivity determination of molecular weight and formula. By leveraging the strengths of each of these techniques, researchers and drug development professionals can gain a complete and robust understanding of their target molecules, paving the way for more informed and successful research endeavors.

References

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A Comparative Guide to the Quantification of 2-Acetoxy-1,5-dibromopentane: GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical synthesis and drug development, the rigorous characterization of intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. 2-Acetoxy-1,5-dibromopentane is a key bifunctional alkylating agent, often employed in the synthesis of complex molecular scaffolds. Its purity and concentration must be precisely controlled, as residual amounts or the presence of related impurities can significantly impact the yield, purity, and toxicological profile of the final active pharmaceutical ingredient (API). Given its structural features—a thermally sensitive acetate ester and two bromine atoms—the selection of an appropriate analytical method is a critical decision.

This guide provides an in-depth, objective comparison of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). As a senior application scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices, empowering researchers to select and implement the method best suited for their specific analytical challenge. The methodologies described herein are designed as self-validating systems, incorporating principles outlined by the International Conference on Harmonisation (ICH) to ensure data integrity and reliability.[1][2][3]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale

Gas chromatography is a premier technique for analyzing volatile and semi-volatile compounds.[4] For this compound, its moderate boiling point makes it a suitable candidate for GC analysis. The primary challenge, however, is the presence of the acetoxy group, which can be susceptible to thermal degradation in a hot GC inlet, potentially leading to the formation of elimination byproducts and inaccurate quantification.

The choice of a Mass Spectrometry (MS) detector is deliberate and crucial for several reasons. Unlike a Flame Ionization Detector (FID), which offers universal response but little structural information, an MS detector provides unparalleled specificity and sensitivity.[5] It allows for the unequivocal identification of the analyte based on its unique mass spectrum and fragmentation pattern. This is particularly vital when analyzing for trace-level impurities, where co-eluting peaks could interfere with quantification using a less specific detector.[5][6]

Experimental Protocol: GC-MS

This protocol is designed to minimize thermal stress on the analyte while maximizing sensitivity and resolution.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent, such as Dichloromethane or Ethyl Acetate. The choice of solvent is critical; it must fully dissolve the analyte without causing degradation and be chromatographically clean.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) from a certified reference standard of this compound.

  • Instrumentation & Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • MS Detector: Agilent 5977B MSD or equivalent.

    • Injector: Split/Splitless inlet. A low injection temperature (e.g., 200 °C) is chosen to mitigate thermal degradation. A split injection (e.g., 50:1) is suitable for assay-level quantification, while a splitless injection is preferred for trace analysis.

    • Column: A mid-polarity column, such as a VF-624ms or DB-624 (30 m x 0.25 mm, 1.4 µm film thickness), is ideal. These columns provide good selectivity for halogenated compounds.[4][5]

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 220 °C.

      • Hold: Hold at 220 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity. Key ions for this compound should be determined by injecting a concentrated standard in full scan mode first. Likely ions would include fragments corresponding to the loss of the acetoxy group and bromine atoms.

  • System Suitability Test (SST):

    • Before analysis, inject a mid-level standard solution five times.

    • The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.

    • This step validates that the chromatographic system is performing with adequate precision on the day of analysis.[1]

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample/ Reference Standard B Dissolve & Dilute (Dichloromethane) A->B C Inject into GC (200°C Inlet) B->C Filtered Sample D Separate on DB-624ms (Temp Programmed) C->D E Detect by MS (SIM Mode) D->E F Integrate Peak Area E->F G Quantify vs. Calibration Curve F->G H Report Result (mg/mL or %w/w) G->H

Caption: Workflow for GC-MS quantification of this compound.

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

Principle & Rationale

HPLC is an exceptionally robust and versatile technique, often favored in pharmaceutical quality control for its reproducibility and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[7][8] For this compound, HPLC circumvents the primary risk associated with GC—thermal degradation.

The method employs a reversed-phase (RP) separation, where the analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[8][9] Detection is achieved using a UV-Vis detector. While the compound lacks a strong chromophore, the carbonyl of the ester and the bromine atoms allow for sufficient absorbance at low UV wavelengths (e.g., 210 nm), enabling sensitive detection.[10][11] A Diode Array Detector (DAD) is preferred over a variable wavelength detector as it can provide peak purity information, adding a layer of trust to the specificity of the method.

Experimental Protocol: HPLC-UV

This protocol is designed for robust, routine analysis with excellent precision.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the test sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase (or a compatible solvent like Acetonitrile).

    • Prepare a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL) from a certified reference standard.

    • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and instrument.[8]

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II LC or equivalent with a DAD.

    • Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm particle size) is a robust starting point, offering excellent retention and peak shape for moderately polar compounds.

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 65:35 v/v). The exact ratio should be optimized to achieve a retention time of approximately 5-10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detector: DAD set to a wavelength of 210 nm.

  • System Suitability Test (SST):

    • Inject a mid-level standard solution six times.

    • The %RSD of the peak area should be ≤ 1.0%.

    • The tailing factor for the analyte peak should be ≤ 2.0.

    • Theoretical plates (column efficiency) should be ≥ 2000.

    • These criteria confirm the system's precision, peak symmetry, and separation efficiency.[1][12]

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample/ Reference Standard B Dissolve & Dilute (Acetonitrile/Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject 10 µL into HPLC C->D Filtered Sample E Separate on C18 Column (Isocratic, 30°C) D->E F Detect by DAD (210 nm) E->F G Integrate Peak Area F->G H Quantify vs. Calibration Curve G->H I Report Result (mg/mL or %w/w) H->I

Caption: Workflow for HPLC-UV quantification of this compound.

Performance Comparison: GC-MS vs. HPLC-UV

The choice between these two powerful techniques depends on the specific analytical goal. The following table summarizes their performance based on typical validation data for similar analytes.

ParameterGC-MSHPLC-UVRationale & Justification
Specificity Excellent Very Good MS provides definitive identification via mass spectrum, making it superior for distinguishing the analyte from unknown impurities. HPLC with DAD offers good specificity via retention time and peak purity analysis but is less definitive than MS.[1][13]
Limit of Quantitation (LOQ) ~0.1 - 1 µg/mL ~1 - 5 µg/mL The sensitivity of MS in SIM mode typically allows for lower detection limits, which is critical for trace impurity analysis or genotoxicity studies.[5]
Linearity (R²) > 0.998 > 0.999 Both techniques exhibit excellent linearity over a typical working range. HPLC often demonstrates slightly superior linearity due to the robustness of the injection and detection systems.
Precision (%RSD) < 3.0% < 1.5% HPLC systems generally provide better injection precision compared to GC, leading to lower variability in peak areas for replicate analyses.[12]
Accuracy (% Recovery) 95 - 105% 98 - 102% Both methods can achieve excellent accuracy. GC accuracy can be compromised if thermal degradation occurs, whereas HPLC is less susceptible to analyte loss during analysis.
Robustness Moderate High HPLC methods are generally considered more robust for routine QC use. GC methods can be sensitive to inlet liner contamination and septum integrity, requiring more frequent maintenance.
Risk of Analyte Degradation Moderate Low The high temperatures of the GC inlet and column present a risk of deacetylation or elimination reactions. HPLC analysis is performed at or near ambient temperature, preserving the analyte's integrity.

Conclusion and Recommendations

Both GC-MS and HPLC-UV are powerful and validatable methods for the quantification of this compound. The optimal choice is dictated by the analytical context.

  • Choose HPLC-UV for:

    • Routine Quality Control (QC) and Assay: Its high precision, robustness, and low risk of analyte degradation make it the ideal workhorse for release testing of raw materials and intermediates.

    • Content Uniformity and Stability Studies: The reliability and high throughput of modern HPLC systems are well-suited for these applications.

  • Choose GC-MS for:

    • Trace-Level Impurity Analysis: When quantifying the analyte as a potential genotoxic impurity (PGI) or a residual intermediate at parts-per-million (ppm) levels, the superior sensitivity of GC-MS is indispensable.

    • Definitive Identification: In troubleshooting, reference standard characterization, or forced degradation studies, the structural information provided by MS is essential for unequivocally identifying peaks.

As a final recommendation, for a comprehensive quality control strategy, HPLC-UV should be employed for the primary assay and quantification, while a validated GC-MS method should be available for limit tests of the analyte as a residual impurity in subsequent manufacturing steps. This dual-methodology approach leverages the strengths of each technique, ensuring a complete and trustworthy analytical characterization of the synthetic process.

References

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Spectroscopic Fingerprints of Diastereomers: A Comparative Guide to the Reaction Products of 2-Acetoxy-1,5-dibromopentane

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic chemistry and drug development, the precise control and unambiguous characterization of stereoisomers are paramount. Diastereomers, with their distinct three-dimensional arrangements, can exhibit profoundly different biological activities and physical properties. This guide provides an in-depth analysis of the spectroscopic data for diastereomeric products arising from reactions of 2-acetoxy-1,5-dibromopentane. We will explore a common and illustrative reaction pathway—intramolecular cyclization—to generate diastereomeric substituted tetrahydrofurans and delve into the nuances of their spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals who rely on rigorous structural elucidation to advance their work.

The Synthetic Pathway: From Acyclic Precursor to Cyclic Diastereomers

The starting material, this compound, is a versatile precursor. For the purpose of this guide, we will consider its synthesis from commercially available 1,5-dibromopentane. The introduction of the acetoxy group at the 2-position sets the stage for the formation of a chiral center, leading to a racemic mixture of (R)- and (S)-2-acetoxy-1,5-dibromopentane.

A subsequent key reaction of this precursor is an intramolecular Williamson ether synthesis. This reaction is typically initiated by the hydrolysis of the acetate group to reveal a secondary alcohol. In the presence of a base, this alcohol is deprotonated to an alkoxide, which then undergoes an intramolecular nucleophilic attack on the primary bromide at the 5-position, forming a five-membered tetrahydrofuran ring. This cyclization process can result in the formation of two diastereomers: cis- and trans-2-bromomethyl-5-methyltetrahydrofuran.

Comparative Spectroscopic Analysis of Diastereomeric Tetrahydrofurans

The differentiation of the cis and trans diastereomers is achieved through a careful analysis of their spectroscopic data, particularly ¹H NMR, ¹³C NMR, and IR spectroscopy. While mass spectrometry will confirm the molecular weight of the isomers, it generally does not distinguish between diastereomers.

Table 1: Comparative ¹H NMR Data (Predicted) for cis- and trans-2-bromomethyl-5-methyltetrahydrofuran in CDCl₃
Proton Predicted Chemical Shift (ppm) - cis Predicted Chemical Shift (ppm) - trans Key Differentiating Features
H at C2 ~ 4.1 - 4.3~ 3.9 - 4.1The proton on the carbon bearing the bromomethyl group is expected to be more deshielded in the cis isomer due to anisotropic effects from the adjacent methyl group.
H at C5 ~ 3.8 - 4.0~ 3.6 - 3.8Similar to H at C2, the proton on the carbon with the methyl group will show a slight downfield shift in the cis isomer.
CH₂Br ~ 3.4 - 3.6~ 3.4 - 3.6Minimal difference expected.
CH₃ ~ 1.2 - 1.4~ 1.1 - 1.3The methyl group in the trans isomer is in a less sterically hindered environment and may appear slightly more upfield.
Ring CH₂ ~ 1.5 - 2.1~ 1.5 - 2.1Complex multiplets with some potential for subtle differences in coupling constants.

Expert Insight: The most reliable method for distinguishing these diastereomers via ¹H NMR is through the analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments. In the cis isomer, a through-space correlation would be observed between the protons on C2 and the methyl group on C5 in a 2D NOESY spectrum. This correlation would be absent or significantly weaker in the trans isomer.

Table 2: Comparative ¹³C NMR Data (Predicted) for cis- and trans-2-bromomethyl-5-methyltetrahydrofuran in CDCl₃
Carbon Predicted Chemical Shift (ppm) - cis Predicted Chemical Shift (ppm) - trans Key Differentiating Features
C2 ~ 80 - 82~ 78 - 80The carbon bearing the bromomethyl group in the cis isomer is expected to be slightly downfield due to steric compression (gamma-gauche effect).
C5 ~ 75 - 77~ 73 - 75Similar to C2, the carbon with the methyl group will be slightly deshielded in the cis isomer.
CH₂Br ~ 35 - 37~ 35 - 37Minimal difference expected.
CH₃ ~ 20 - 22~ 18 - 20The methyl carbon in the less sterically crowded trans isomer is expected to be more upfield.
Ring CH₂ ~ 25 - 35~ 25 - 35Minor differences may be observed.
Infrared (IR) Spectroscopy

The IR spectra of both diastereomers will be very similar, dominated by C-H stretching and bending frequencies and a characteristic C-O-C stretching band for the ether linkage in the 1050-1150 cm⁻¹ region. While subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different vibrational modes of the diastereomers, IR spectroscopy is generally not the primary technique for distinguishing between them.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Step 1: Monobromination of 1,5-Pentanediol. To a stirred solution of 1,5-pentanediol (1 eq) in toluene at 0 °C, slowly add a solution of 48% hydrobromic acid (1.1 eq).

  • Step 2: Protection of the Remaining Alcohol. After aqueous workup, the resulting 5-bromopentan-1-ol is acetylated using acetic anhydride (1.2 eq) in the presence of a catalytic amount of pyridine.

  • Step 3: Radical Bromination. The 5-bromopentyl acetate is then subjected to radical bromination at the 2-position using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, under reflux.

  • Step 4: Purification. The crude product is purified by column chromatography on silica gel to yield this compound.

Protocol 2: Diastereoselective Cyclization to 2-bromomethyl-5-methyltetrahydrofuran
  • Step 1: Hydrolysis of the Acetate. this compound (1 eq) is dissolved in a mixture of methanol and water. Potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • Step 2: Intramolecular Cyclization. The reaction mixture is then heated to reflux. The methoxide/hydroxide ions generated in situ are sufficient to deprotonate the secondary alcohol, initiating the intramolecular Williamson ether synthesis.

  • Step 3: Workup and Purification. After cooling, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Step 4: Diastereomer Separation. The resulting mixture of cis and trans diastereomers is carefully separated by column chromatography on silica gel using a non-polar eluent system (e.g., a hexane/ethyl acetate gradient).

Visualization of Workflows and Concepts

experimental_workflow cluster_synthesis Synthesis of this compound cluster_cyclization Diastereoselective Cyclization s1 1,5-Pentanediol s2 Monobromination s1->s2 s3 Acetylation s2->s3 s4 Radical Bromination s3->s4 s5 This compound s4->s5 c1 Hydrolysis s5->c1 Starting Material c2 Intramolecular Williamson Ether Synthesis c1->c2 c3 Diastereomer Mixture (cis/trans) c2->c3 Separation Separation c3->Separation Column Chromatography cis-isomer cis-isomer Separation->cis-isomer Spectroscopic Analysis trans-isomer trans-isomer Separation->trans-isomer Spectroscopic Analysis

Caption: Experimental workflow for the synthesis and cyclization of this compound.

logical_relationship cluster_primary Primary Method: Intramolecular Williamson Ether Synthesis cluster_alternatives Alternative Synthetic Routes p1 This compound p2 Base-mediated cyclization p1->p2 p3 Substituted Tetrahydrofuran p2->p3 a1 Oxymercuration- Demercuration of Unsaturated Alcohols p3->a1 Comparison: - Stereoselectivity - Functional Group Tolerance a2 Acid-catalyzed Cyclization of Diols p3->a2 a3 [3+2] Annulation Reactions p3->a3

Caption: Comparison of the primary synthetic method with alternative routes to substituted tetrahydrofurans.

Alternative Methodologies and Comparative Insights

While the intramolecular Williamson ether synthesis is a classic and reliable method for forming tetrahydrofuran rings, other strategies offer different advantages in terms of stereocontrol and substrate scope.

  • Oxymercuration-Demercuration of Unsaturated Alcohols: This method can provide high stereoselectivity, often favoring the trans isomer, but involves the use of toxic mercury reagents.

  • Acid-Catalyzed Cyclization of Diols: A straightforward approach that can be effective for simple systems, but may be prone to side reactions and lack stereocontrol with complex substrates.

  • [3+2] Annulation Reactions: Modern synthetic methods, such as those reported by Roush, involve the coupling of two aldehydes with a silyl-substituted allylboronate to construct highly substituted tetrahydrofurans with excellent diastereoselectivity.[1] These methods are powerful but may require more complex starting materials and reagents.

The choice of synthetic route will ultimately depend on the desired stereochemical outcome, the complexity of the target molecule, and considerations of reagent toxicity and cost.

Conclusion

The diastereomeric products from the reactions of this compound, exemplified by the formation of substituted tetrahydrofurans, present a classic case for the application of modern spectroscopic techniques. A thorough analysis of ¹H and ¹³C NMR spectra, particularly focusing on chemical shifts and coupling constants, and supported by 2D NMR experiments like NOESY, allows for the unambiguous assignment of the relative stereochemistry of the diastereomers. This guide provides a framework for the synthesis, separation, and characterization of such molecules, underscoring the importance of rigorous spectroscopic analysis in modern chemical research and development.

References

  • D'Anello, M., et al. (2004). Highly diastereoselective synthesis of trans-2,5-disubstituted tetrahydrofurans. The Journal of Organic Chemistry, 69(9), 3240-1. [Link]

  • Carda, M., et al. (2000). Stereoselective Synthesis of Functionalized trans-2,5-disubstituted Tetrahydrofurans. Organic Letters, 2(1), 53-6. [Link]

  • Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(18), 2399-2425. [Link]

  • Chertkov, V. A., et al. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 384-391. [Link]

Sources

A Senior Application Scientist's Guide to Chiral HPLC Method Development for 2-Acetoxy-1,5-dibromopentane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and stereoselective synthesis, the resolution of enantiomers is a critical step. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of 2-Acetoxy-1,5-dibromopentane enantiomers. As a chiral intermediate, ensuring its enantiomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of protocols to explain the underlying principles of chiral recognition and provide a strategic framework for efficient method development.

The Challenge: Separating Enantiomers of this compound

This compound is a small, flexible, and non-aromatic molecule. These characteristics can make chiral recognition challenging, as there are no rigid aromatic structures to facilitate strong π-π interactions, a common mechanism in chiral separation.[1] The separation, therefore, will likely rely on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral environment of the stationary phase. The presence of halogen atoms (bromine) can also play a role in the separation mechanism through various interactions.[2]

Strategic Approach to Method Development

Given the absence of a universally applicable chiral stationary phase (CSP), a systematic screening approach is the most effective strategy.[3] This involves testing a selection of CSPs with diverse chiral selectors under different mobile phase conditions. Our recommended workflow prioritizes polysaccharide-based CSPs due to their broad applicability and success in separating a wide range of chiral compounds.[4][5][6]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Scale-up start Racemic this compound screen Screen on Polysaccharide CSPs (Amylose & Cellulose-based) start->screen np Normal Phase (Hexane/Alcohol) screen->np Primary po Polar Organic Mode (Acetonitrile or Methanol) screen->po Secondary rp Reversed-Phase (Acetonitrile/Water) screen->rp Tertiary optimize Optimize Best Condition np->optimize Good Separation po->optimize Good Separation rp->optimize Good Separation params Mobile Phase Ratio Flow Rate Temperature Additives (if needed) optimize->params validate Method Validation params->validate scaleup Preparative Scale-up validate->scaleup

Caption: A systematic workflow for chiral method development.

Comparative Analysis of Chiral Stationary Phases

The cornerstone of direct chiral HPLC is the chiral stationary phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to different retention times.[7][8] We will compare three major classes of CSPs relevant to the target analyte.

Polysaccharide-Based CSPs (Amylose and Cellulose Derivatives)

Polysaccharide-based CSPs are the most widely used for their versatility and broad enantioselectivity.[5][9] The chiral recognition mechanism involves the analyte entering the helical grooves of the polysaccharide polymer, where it can interact through hydrogen bonds, dipole-dipole forces, and steric interactions.[7] For this compound, the ester and bromine functionalities are key interaction points.

Experimental Protocol (Normal Phase Screening):

  • Columns:

    • Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

    • Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

  • Mobile Phase: A primary screening is conducted with n-Hexane and an alcohol modifier (Isopropanol or Ethanol) in various ratios (e.g., 90:10, 80:20, 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore).

  • Injection Volume: 5 µL.

Expected Performance Comparison:

CSP TypeMobile Phase (Hexane:IPA)Est. Retention Time (min)Est. Resolution (Rs)Rationale for Performance
Amylose-based 90:108.5, 10.2> 1.5Amylose phases often provide strong hydrogen bonding and dipole interactions, which could be effective for the ester group.
Cellulose-based 80:207.1, 8.5~ 1.2Cellulose phases can offer different steric hindrance within their grooves, potentially leading to varied selectivity.
Amylose-based 80:206.3, 7.5> 2.0Increasing the polar modifier (IPA) can reduce retention but sometimes improves resolution by altering the interaction dynamics.
Pirkle-Type CSPs (Brush-Type)

Pirkle phases, or brush-type CSPs, utilize smaller, synthetically-derived chiral molecules covalently bonded to the silica support.[10] Their mechanism relies on a "three-point interaction" model, which can include π-π interactions, hydrogen bonding, and dipole-dipole interactions.[8] While our analyte lacks a π-system, phases designed with strong hydrogen bond donors/acceptors could be effective.

Experimental Protocol (Normal Phase):

  • Column: A (R,R)-Whelk-O 1 or similar π-acceptor/π-donor phase.

  • Mobile Phase: n-Hexane with Ethanol (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

Expected Performance Comparison:

CSP TypeMobile Phase (Hexane:Ethanol)Est. Retention Time (min)Est. Resolution (Rs)Rationale for Performance
Pirkle-Type 95:512.5, 13.8~ 1.0The lack of aromatic rings on the analyte may lead to weaker interactions and thus lower resolution compared to polysaccharide phases.
Pirkle-Type 90:109.2, 10.0~ 1.1A higher modifier percentage will decrease retention but may not significantly improve the inherently weaker interaction.
Cyclodextrin-Based CSPs

Cyclodextrin-based CSPs separate enantiomers based on their differential inclusion into the chiral cavity of the cyclodextrin molecule.[1][7] The separation is driven by a combination of hydrophobic and polar interactions. For a non-aromatic, flexible molecule like this compound, the fit within the cyclodextrin cavity is a primary determinant of separation.[1]

Experimental Protocol (Reversed-Phase):

  • Column: Beta-cyclodextrin bonded to silica.

  • Mobile Phase: Acetonitrile/Water (e.g., 40:60 v/v).

  • Flow Rate: 0.8 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

Expected Performance Comparison:

CSP TypeMobile Phase (ACN:Water)Est. Retention Time (min)Est. Resolution (Rs)Rationale for Performance
Cyclodextrin 40:605.5, 5.9< 1.0The flexible nature of the analyte might not allow for a consistent and selective inclusion into the cyclodextrin cavity, potentially resulting in poor resolution.

In-Depth Discussion and Method Optimization

The initial screening data suggests that polysaccharide-based CSPs in normal phase mode are the most promising avenue for separating the enantiomers of this compound. The amylose-based column, in particular, shows the potential for baseline separation (Rs > 1.5).

G cluster_0 Optimization Parameters cluster_1 Impact on Separation param1 Mobile Phase Composition (Hexane/IPA Ratio) param2 Flow Rate impact1 Selectivity (α) & Retention (k) param1->impact1 Primary Effect param3 Column Temperature impact2 Efficiency (N) & Analysis Time param2->impact2 Primary Effect param3->impact1 Secondary Effect impact3 Thermodynamics of Interaction param3->impact3 Primary Effect

Caption: Key parameters for method optimization.

Once a promising CSP and mobile phase system are identified, further optimization can be undertaken:

  • Mobile Phase Composition: Fine-tuning the ratio of hexane to alcohol is the most powerful tool for optimizing resolution and retention time. A systematic variation (e.g., in 2% increments) around the best-performing initial condition is recommended.

  • Alcohol Modifier: Switching between isopropanol and ethanol can alter the selectivity, as they have different hydrogen bonding capabilities.

  • Temperature: Varying the column temperature can impact the thermodynamics of the chiral recognition, sometimes improving resolution. Lower temperatures often enhance enantioselectivity.

Conclusion and Recommendations

For the chiral separation of this compound, a method development strategy centered on screening polysaccharide-based chiral stationary phases under normal phase conditions is highly recommended. An amylose-based CSP, such as one with a tris(3,5-dimethylphenylcarbamate) selector, is the most promising starting point. While Pirkle-type and cyclodextrin-based phases are valuable tools in chiral chromatography, the structural features of the target analyte make them less likely to provide an optimal separation in this specific case. The provided protocols and comparative data serve as a robust framework for researchers and drug development professionals to efficiently develop a validated and reliable chiral separation method for this important intermediate.

References

  • YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • IBS Scherer GmbH. (n.d.). Chiral HPLC Method Development.
  • Orochem Technologies Inc. (n.d.). CHIRAL STATIONARY PHASES.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Sigma-Aldrich. (n.d.). Chiral Method Development Strategies for HPLC.
  • Regis Technologies, Inc. (n.d.). CHIRAL Handbook.
  • Gasparrini, F., et al. (2015). Liquid Chromatography Enantioseparations of Halogenated Compounds on Polysaccharide-Based Chiral Stationary Phases: Role of Halogen Substituents in Molecular Recognition. Chirality, 27(9), 667-684.
  • Aboul-Enein, H. Y., & Ali, I. (2003).
  • Regis Technologies, Inc. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Satínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-165.
  • Harada, N. (2018).
  • D'Hondt, M., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis, 9(1), 28-34.
  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 705-722.

Sources

Comparative study of cyclization efficiency with different dihaloalkanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Ring Formation

The construction of cyclic structures is a cornerstone of modern organic synthesis, with profound implications for drug discovery, materials science, and agrochemicals. The intramolecular cyclization of bifunctional molecules, particularly those derived from dihaloalkanes, represents a powerful and versatile strategy for accessing a diverse array of carbocyclic and heterocyclic scaffolds. The efficiency of these ring-closing reactions is not, however, a constant. It is governed by a delicate interplay of thermodynamic and kinetic factors, including the length of the alkyl chain separating the reactive centers, the nature of the halogen leaving groups, and the identity of the attacking nucleophile.

This guide provides a comprehensive comparative analysis of cyclization efficiency with different dihaloalkanes. We will delve into the mechanistic underpinnings of these reactions, present supporting experimental data to illuminate key trends, and provide detailed protocols for the synthesis of representative cyclic compounds. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in the design and execution of their synthetic strategies.

Factors Influencing Cyclization Efficiency: A Mechanistic Overview

The intramolecular cyclization of a dihaloalkane with a nucleophile is a competition between the desired ring-forming reaction and intermolecular polymerization. Several key principles dictate the outcome of this competition.

The Influence of Chain Length: A Tale of Enthalpy and Entropy

The length of the hydrocarbon chain connecting the two halogen atoms is arguably the most critical determinant of cyclization efficiency. The formation of five- and six-membered rings is generally favored due to a favorable combination of low ring strain (enthalpic factor) and a high probability of the chain ends meeting (entropic factor).[1] The formation of smaller rings (three- and four-membered) is enthalpically disfavored due to significant angle strain, while the formation of medium (seven- to eleven-membered) and large rings is entropically disfavored as the long, flexible chain has a lower probability of adopting a conformation suitable for cyclization.

Baldwin's Rules for Ring Closure: A Predictive Framework

In 1976, Sir Jack Baldwin formulated a set of rules that provide a powerful predictive tool for the feasibility of various ring-closing reactions.[2][3] These rules are based on the stereochemical requirements of the transition state for intramolecular attack. They categorize cyclizations based on the ring size being formed, the hybridization of the electrophilic carbon, and whether the breaking bond is exo or endo to the newly formed ring.

Baldwin_Rules

For nucleophilic substitution at a tetrahedral carbon (sp³), such as in the cyclization of dihaloalkanes, exo-tet cyclizations are generally favored for all ring sizes, while endo-tet cyclizations are disfavored. This is because the attacking nucleophile can achieve the required 180° trajectory for an SN2 reaction more readily in an exo closure.

The Thorpe-Ingold Effect: Steric Acceleration of Cyclization

The Thorpe-Ingold effect, or gem-dimethyl effect, describes the observation that the rate of an intramolecular reaction is often increased by the presence of bulky substituents on the reacting chain.[4][5] This steric hindrance can favor a conformation that brings the reactive ends of the molecule closer together, thereby increasing the probability of cyclization. This principle can be strategically employed to enhance the yield of desired cyclic products, especially in cases where cyclization is otherwise sluggish.[6][7]

The Nature of the Halogen: Leaving Group Ability

The efficiency of the cyclization reaction is also dependent on the nature of the halogen atoms. In nucleophilic substitution reactions, the leaving group ability of the halogens follows the order I > Br > Cl > F.[8] Therefore, diiodoalkanes are generally more reactive towards intramolecular cyclization than their dibromo- or dichloro- counterparts.

Comparative Experimental Data

The following sections present a comparative analysis of cyclization efficiency with different dihaloalkanes for the synthesis of various classes of cyclic compounds.

Synthesis of Cyclic Amines

The reaction of α,ω-dihaloalkanes with primary amines is a common method for the synthesis of N-substituted cyclic amines such as pyrrolidines and piperidines.[9] The reaction typically proceeds via a double nucleophilic substitution.

Table 1: Comparison of Cyclic Amine Yields from Dihaloalkanes and Benzylamine *

DihaloalkaneRing SizeProductYield (%)
1,4-Dibromobutane5N-Benzylpyrrolidine78
1,5-Dibromopentane6N-Benzylpiperidine85
1,3-Dibromopropane4N-Benzylazetidine45
1,6-Dibromohexane7N-Benzylazepane62

*Data synthesized from typical yields reported in the literature for similar reactions.

As the data in Table 1 indicates, the formation of five- and six-membered rings is the most efficient, consistent with the principles of ring strain and entropy. The formation of the four-membered azetidine ring is less efficient due to higher ring strain, while the seven-membered azepane ring is formed in lower yield due to the entropic cost of bringing the chain ends together.

Synthesis of Cycloalkanes: The Intramolecular Wurtz Reaction

The intramolecular Wurtz reaction provides a method for the synthesis of cycloalkanes from α,ω-dihaloalkanes via reductive coupling with sodium metal.[4]

Table 2: Comparative Yields of Cycloalkanes via the Intramolecular Wurtz Reaction *

DihaloalkaneRing SizeProductYield (%)
1,3-Dibromopropane3Cyclopropane~75
1,4-Dibromobutane4Cyclobutane~40-50
1,5-Dibromopentane5Cyclopentane~60-70
1,6-Dibromohexane6Cyclohexane~70-80

*Data synthesized from typical yields reported in the literature for similar reactions.

The intramolecular Wurtz reaction is particularly effective for the formation of three-membered rings. The yields for four-, five-, and six-membered rings are also generally good, although polymerization can be a significant side reaction.

Synthesis of Cyclic Dicarboxylates: Intramolecular Alkylation of Diethyl Malonate

The intramolecular dialkylation of diethyl malonate with dihaloalkanes is a classic method for the synthesis of cyclic dicarboxylic acid derivatives.[6]

Table 3: Comparative Yields of Cyclic Diethyl Malonates *

DihaloalkaneRing SizeProductYield (%)
1,3-Dibromopropane5Diethyl cyclopropane-1,1-dicarboxylate~70
1,4-Dibromobutane6Diethyl cyclobutane-1,1-dicarboxylate~60
1,5-Dibromopentane7Diethyl cyclopentane-1,1-dicarboxylate~80

*Data synthesized from typical yields reported in the literature for similar reactions.

The formation of the five-membered cyclopentane derivative is the most efficient in this series, again highlighting the thermodynamic stability of five-membered rings.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key cyclization reactions.

Protocol 1: Microwave-Assisted Synthesis of N-Benzylpyrrolidine

This protocol describes the one-pot synthesis of N-benzylpyrrolidine from 1,4-dibromobutane and benzylamine under microwave irradiation, a method known for its efficiency and reduced reaction times.[9]

Microwave_Synthesis

Materials:

  • 1,4-Dibromobutane

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reactor tube

Procedure:

  • Reactant Preparation: In a 10 mL microwave reactor tube, combine 1,4-dibromobutane (1.0 mmol), benzylamine (1.2 mmol), and potassium carbonate (2.5 mmol) in 5 mL of deionized water.

  • Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the mixture at 150 °C for 20 minutes. The use of microwave heating accelerates the reaction by efficiently transferring energy to the polar reactants.[9]

  • Workup: After the reaction is complete, allow the tube to cool to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). The potassium carbonate serves as a base to neutralize the HBr formed during the reaction and to facilitate the nucleophilic attack of the amine.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure N-benzylpyrrolidine.

Protocol 2: Electroreductive Cyclization for the Synthesis of N-Phenylpyrrolidine

This protocol details an electrochemical method for the synthesis of N-phenylpyrrolidine from benzylideneaniline and 1,3-dibromopropane in a flow microreactor.[2]

Materials:

  • Benzylideneaniline (imine)

  • 1,3-Dibromopropane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrabutylammonium perchlorate (n-Bu₄N·ClO₄)

  • Anhydrous tetrahydrofuran (THF)

  • Electrochemical flow microreactor with a glassy carbon cathode and a platinum anode

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of the imine (0.06 M), 1,3-dibromopropane (0.12 M), DBU (0.06 M), and n-Bu₄N·ClO₄ (0.14 M) in anhydrous THF. The supporting electrolyte, n-Bu₄N·ClO₄, is necessary to ensure the conductivity of the solution.

  • Electrochemical Reaction: Pump the solution through the electrochemical flow microreactor at a flow rate of 11 mL/h. Apply a constant current density of 12.7 mA/cm². The imine is reduced at the cathode to form a radical anion, which then reacts with the dihaloalkane in an intramolecular cyclization.[2] DBU acts as a non-nucleophilic base to neutralize any acidic byproducts.

  • Collection and Analysis: Collect the solution from the reactor outlet. The progress of the reaction and the yield of the product can be monitored by high-performance liquid chromatography (HPLC).

  • Isolation: Once the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the N-phenylpyrrolidine.

Conclusion

The efficiency of cyclization reactions with dihaloalkanes is a multifaceted challenge that can be addressed through a rational understanding of the underlying chemical principles. The selection of the appropriate dihaloalkane, with consideration of its chain length and the nature of the halogen atoms, is paramount for maximizing the yield of the desired cyclic product. Furthermore, the application of modern synthetic techniques, such as microwave-assisted synthesis and electrochemistry, can significantly enhance reaction rates and efficiencies. By leveraging the insights and protocols presented in this guide, researchers can more effectively navigate the complexities of ring-forming reactions and accelerate the discovery and development of novel cyclic molecules.

References

  • Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium. The Journal of Organic Chemistry, 71(1), 135–141. [Link]

  • Organic Syntheses Procedure. diethyl methylenemalonate. [Link]

  • Yoshida, J., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 350–358. [Link]

  • Wikipedia. Wurtz reaction. [Link]

  • Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions. [Link]

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  • Xu, J. (2014). Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry. Progress in Chemistry, 26(9), 1471-1491. [Link]

  • MDPI. (2017). Facile and Green Synthesis of Saturated Cyclic Amines. Molecules, 22(10), 1691. [Link]

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A Comparative Guide to Validating the Absolute Configuration of 2-Acetoxy-1,5-dibromopentane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The challenge with molecules like 2-Acetoxy-1,5-dibromopentane lies in their conformational flexibility. Unlike rigid cyclic systems, the free rotation around single bonds creates a population of different conformers in solution. Any analytical technique that measures a property averaged over this population must be able to account for this dynamic behavior to yield a reliable assignment of the absolute configuration at the C2 stereocenter.

This guide will objectively compare the performance of four powerful techniques: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), Single-Crystal X-ray Crystallography with Anomalous Dispersion, and Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method. We will delve into the causality behind experimental choices, provide supporting experimental data (hypothetical, for illustrative purposes), and present detailed, self-validating protocols.

The Challenge: Conformational Landscape of this compound

Before comparing analytical methods, it is crucial to understand the molecule . The conformational space of this compound is complex, with multiple low-energy conformers contributing to the overall properties of a sample. The interplay of steric and electronic effects of the acetoxy and bromo substituents influences the preferred spatial arrangements.

Caption: VCD analysis workflow.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light. [1]It is highly sensitive to the stereochemistry of molecules containing chromophores. For molecules lacking a strong chromophore, derivatization with a chromophoric auxiliary can be employed.

Causality of Experimental Choices: this compound lacks a suitable chromophore for ECD analysis in an accessible wavelength range. The acetoxy group has a weak n→π* transition around 210-220 nm, which can be difficult to measure accurately. Therefore, a direct ECD measurement is not the ideal choice for this molecule. However, for comparison purposes, we will outline the protocol. The power of ECD lies in its combination with TDDFT calculations, similar to VCD. [2] Experimental Protocol: ECD Analysis

  • Sample Preparation: Dissolve the sample in a transparent solvent like methanol or acetonitrile to a concentration that gives a maximum absorbance of ~1.0.

  • Data Acquisition: Record the ECD spectrum on a CD spectropolarimeter.

  • Computational Modeling:

    • Perform a conformational search and geometry optimization as described for VCD.

    • Calculate the electronic transition energies and rotational strengths for each conformer using Time-Dependent Density Functional Theory (TDDFT). [2] * Generate the Boltzmann-averaged ECD spectrum.

  • Data Analysis: Compare the experimental and calculated spectra. Due to the inherent challenges with flexible, non-chromophoric molecules, the confidence in the assignment may be lower than with VCD.

Hypothetical Data Summary

Parameter(R)-2-Acetoxy-1,5-dibromopentane(S)-2-Acetoxy-1,5-dibromopentane
Experimental ECD (Cotton Effect) Weak positive CE at ~215 nmWeak negative CE at ~215 nm
Calculated ECD for (R)-enantiomer Positive CE at ~218 nmN/A
Conclusion Tentative assignment as (R)Tentative assignment as (S)
Single-Crystal X-ray Crystallography with Anomalous Dispersion

This is often considered the "gold standard" for absolute configuration determination. [3]It provides a direct visualization of the three-dimensional structure of a molecule in the solid state. For chiral molecules crystallizing in a non-centrosymmetric space group, the presence of an atom that exhibits anomalous scattering allows for the determination of the absolute configuration. [4] Causality of Experimental Choices: The presence of two bromine atoms in this compound makes it an excellent candidate for this method. Bromine provides a strong anomalous scattering signal, especially with copper radiation, which allows for the reliable determination of the Flack parameter and thus the absolute configuration. [5]The primary challenge is obtaining a single crystal of suitable quality, which can be difficult for flexible, non-polar molecules.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Attempt to grow single crystals of the enantiomerically pure sample from various solvents and by different techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Cu Kα X-ray source. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the experimental data.

  • Absolute Configuration Determination: Refine the Flack parameter. A value close to 0 indicates the correct absolute configuration has been modeled, while a value close to 1 indicates the inverse.

Hypothetical Data Summary

ParameterResult
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (non-centrosymmetric)
Flack Parameter 0.02(3)
Conclusion Unambiguous assignment of the absolute configuration of the molecule in the crystal.

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edge [color="#5F6368"];

Sample [label="Enantiopure Sample"]; Crystallization [label="Crystallization"]; Single_Crystal [label="Single Crystal"]; Diffractometer [label="X-ray Diffractometer"]; Diff_Data [label="Diffraction Data"]; Structure_Sol [label="Structure Solution\n& Refinement"]; Flack [label="Flack Parameter\nRefinement"]; Abs_Config [label="Absolute Configuration", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> Crystallization -> Single_Crystal -> Diffractometer -> Diff_Data -> Structure_Sol -> Flack -> Abs_Config;

label="X-ray crystallography workflow."; labelloc="b"; }

Caption: X-ray crystallography workflow.

NMR Spectroscopy: The Mosher's Method

The Mosher's method is a powerful NMR-based technique for determining the absolute configuration of secondary alcohols. [6]It involves the formation of diastereomeric esters with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). The anisotropic effect of the phenyl ring in the MTPA esters causes different chemical shifts for the protons near the stereocenter in the two diastereomers.

Causality of Experimental Choices: This method is well-suited for this compound as it possesses a secondary alcohol (after hydrolysis of the acetate) at the chiral center. By preparing both the (R)- and (S)-MTPA esters, a comparative analysis of the ¹H NMR spectra allows for a logical deduction of the absolute configuration. [6]This method is advantageous as it does not require crystallization or complex computational modeling.

Experimental Protocol: Mosher's Method

  • Hydrolysis: Hydrolyze the acetate group of this compound to the corresponding secondary alcohol, 1,5-dibromopentan-2-ol.

  • Esterification: Divide the alcohol into two portions. React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride to form the respective diastereomeric Mosher esters.

  • NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric esters.

  • Data Analysis:

    • Assign the proton signals for both diastereomers.

    • Calculate the difference in chemical shifts (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage.

    • A positive Δδ for a set of protons indicates they are on one side of the Mosher ester plane, while a negative Δδ indicates they are on the other. This pattern, when correlated with the known conformation of the Mosher ester, reveals the absolute configuration of the alcohol. [6] Hypothetical Data Summary

Protonδ ((S)-MTPA ester)δ ((R)-MTPA ester)Δδ (δS - δR)Conclusion
H13.60 ppm3.55 ppm+0.05Protons on one side
H32.10 ppm2.18 ppm-0.08Protons on the other side
Overall Consistent with (R) configuration at C2

Overall Comparison and Recommendations

FeatureVCD SpectroscopyECD SpectroscopyX-ray CrystallographyMosher's Method (NMR)
Requirement Chiral moleculeChromophoreSingle crystalSecondary alcohol/amine
State of Matter SolutionSolutionSolidSolution
Computational Need High (DFT)High (TDDFT)Low (refinement)None
Confidence HighLow (for this molecule)Very HighHigh
Material Amount 5-10 mg<1 mg<1 mg (of crystals)1-5 mg
Time Days (including calculation)Days (including calculation)Days (if crystallization is fast)1-2 days

Recommendations for this compound:

  • Most Definitive Method: Single-crystal X-ray crystallography is the most reliable method, provided that suitable crystals can be obtained. The presence of bromine atoms makes the anomalous dispersion signal strong and the result unambiguous.

  • Best Solution-State Method: VCD spectroscopy is the superior solution-state method for this molecule. It provides a wealth of structural information and, when coupled with DFT calculations, yields a high-confidence assignment of the absolute configuration.

  • Practical Alternative: Mosher's method is an excellent and practical alternative that does not rely on specialized instrumentation (beyond a standard NMR spectrometer) or complex calculations. Its success is contingent on the successful synthesis and purification of the diastereomeric esters.

  • Least Suitable Method: Direct ECD spectroscopy is not recommended for this molecule due to the lack of a strong chromophore.

Conclusion

The determination of absolute configuration is a multifaceted challenge that requires a careful selection of analytical techniques based on the properties of the molecule under investigation. For a flexible, non-chromophoric molecule like this compound, while X-ray crystallography remains the ultimate arbiter, its applicability is limited by the ability to form high-quality crystals. In the solution phase, VCD spectroscopy offers the most robust and reliable approach. Mosher's method provides a valuable and accessible alternative. By understanding the strengths and limitations of each technique, researchers can confidently and accurately validate the stereochemistry of their chiral molecules, a crucial step in the journey of drug discovery and development.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Acetoxy-1,5-dibromopentane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step framework for the proper disposal of 2-Acetoxy-1,5-dibromopentane, a halogenated organic compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile

This compound is a bifunctional molecule containing both an ester (acetoxy) group and two bromine atoms. This structure dictates its chemical reactivity and hazard profile.

  • Halogenated Organic Compound: The presence of bromine atoms classifies this compound as a halogenated organic. These substances are of particular concern for disposal because their combustion can produce acidic and toxic byproducts, such as hydrogen bromide (HBr).[1][2] Therefore, they require specialized disposal methods, primarily high-temperature incineration with off-gas scrubbing capabilities.[1]

  • Inferred Hazards from 1,5-Dibromopentane: The Safety Data Sheet for the closely related compound, 1,5-dibromopentane, indicates that it is a skin and eye irritant.[3][4][5] It is prudent to assume that this compound exhibits similar, if not identical, irritant properties. Ingestion is also presumed to be harmful.[6]

  • Ester Functional Group: The acetoxy group is an ester. While generally stable, esters can undergo hydrolysis, especially in the presence of strong acids or bases, to yield a carboxylic acid (acetic acid) and an alcohol. This reactivity is a key consideration for waste segregation to prevent unintended reactions within a waste container.

Table 1: Summary of Inferred Hazards and Properties

Property/HazardInferred Information (based on 1,5-dibromopentane and general chemical principles)Source
Physical State Liquid[6]
Primary Hazards Skin and eye irritant. Harmful if swallowed.[3][4][5][6]
Disposal Classification Hazardous Waste (Halogenated Organic)[1][7]
Incompatible Materials Strong oxidizing agents, strong bases.[3][6]
Hazardous Decomposition Combustion may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[3][6]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be in a well-ventilated area, preferably within a certified chemical fume hood.[8] Adherence to proper PPE protocols is mandatory to prevent personal exposure.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[8] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat should be worn to protect against skin contact.[8]

  • Respiratory Protection: If there is a risk of inhalation, particularly in a poorly ventilated area or during a spill, a respirator with an appropriate organic vapor cartridge should be used.[9]

The Critical Importance of Waste Segregation

The cardinal rule for the disposal of this compound is its strict segregation as a halogenated organic waste .[1] Mixing this waste with other categories of chemical waste can lead to dangerous reactions, increased disposal costs, and regulatory non-compliance.

Why Segregation is Non-Negotiable:
  • Disposal Methodology: Halogenated wastes are typically disposed of via high-temperature incineration to ensure complete destruction.[1] This process is different from the disposal methods for non-halogenated solvents, which may be recycled or incinerated under different conditions.

  • Preventing Hazardous Reactions: Co-mingling halogenated compounds with incompatible materials, such as strong bases, could potentially lead to dehydrohalogenation reactions. Mixing with strong acids could catalyze hydrolysis of the ester linkage.

  • Cost-Effectiveness: The disposal of halogenated waste is generally more expensive than that of non-halogenated waste.[10] Proper segregation prevents the unnecessary contamination of larger volumes of less hazardous waste.

WasteSegregation cluster_waste_generation Waste Generation cluster_waste_streams Designated Waste Streams 2_Acetoxy_1_5_dibromopentane This compound Waste Halogenated_Waste Halogenated Organic Waste (e.g., Brominated, Chlorinated) 2_Acetoxy_1_5_dibromopentane->Halogenated_Waste Correct Segregation Non_Halogenated_Waste Non-Halogenated Solvent Waste (e.g., Acetone, Hexane) 2_Acetoxy_1_5_dibromopentane->Non_Halogenated_Waste Incorrect (Do NOT Mix) Aqueous_Waste Aqueous Waste (Acids/Bases) 2_Acetoxy_1_5_dibromopentane->Aqueous_Waste Incorrect (Do NOT Mix)

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound.

Step 1: Container Selection and Labeling

  • Choose a Compatible Container: Select a clean, leak-proof container made of a material chemically resistant to halogenated organic compounds. A high-density polyethylene (HDPE) or glass container is generally suitable. The original product container is often an excellent choice for waste accumulation.[10]

  • Proper Labeling: Immediately label the waste container with a "Hazardous Waste" sticker or tag. Clearly write the full chemical name: "Waste this compound" and list all components and their approximate concentrations if it is a mixed waste stream.[1] Ensure the label is legible and securely affixed to the container.

Step 2: Waste Accumulation

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[10] This minimizes the release of vapors into the laboratory atmosphere.

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is nearly full, or if the waste has been stored for a period approaching your institution's limit, contact your facility's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Provide Documentation: Be prepared to provide your EHS department with a completed hazardous waste manifest or any other required documentation.

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and correct action is crucial.

Spill Response:

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • If the material is volatile or in a poorly ventilated area, evacuate and contact EHS.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

    • Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the nearest fire alarm if necessary.

    • Contact your institution's emergency response team and EHS from a safe location. Provide them with the name of the chemical and the approximate quantity spilled.

Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][4][5][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][4][5][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby upholding the principles of laboratory safety and environmental stewardship.

References

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A Senior Application Scientist's Guide to Handling 2-Acetoxy-1,5-dibromopentane: Essential Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: February 2026

Greetings to my fellow researchers and drug development professionals. In our line of work, the integrity of our results is matched only by the imperative of our safety. Today, we will address the safe handling of 2-Acetoxy-1,5-dibromopentane, a compound whose structure suggests a specific set of handling requirements. This guide is designed to provide you with immediate, actionable intelligence for its safe use, from operational procedures to disposal. We will move beyond a simple checklist to understand the why behind each recommendation, ensuring a self-validating system of safety in your laboratory.

Hazard Analysis: Understanding the Compound

Primary Hazards Identified:

  • Skin Corrosion/Irritation: Similar dibrominated alkanes are known to cause skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Direct contact with liquids of this nature can cause serious eye irritation or damage.[1][2][3]

  • Acute Toxicity (Oral): Considered harmful if swallowed.[1]

  • Combustibility: The compound is a combustible liquid and should be kept away from heat and open flames.[1]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryRecommended SpecificationRationale
Hand Protection Butyl rubber or Viton® gloves.[4][5] A double-gloving protocol with a nitrile glove as the inner layer can be considered for added protection.Halogenated hydrocarbons can degrade common glove materials. Butyl rubber and Viton® offer superior resistance to a broad range of chemicals, including brominated compounds.[4] Always consult the manufacturer's specific chemical resistance data.[6]
Eye & Face Protection Chemical safety goggles with side-shields, worn in conjunction with a full-face shield.[6][7]Protects against splashes and vapors that can cause serious and potentially irreversible eye damage.[1] A face shield provides an essential secondary barrier.[6]
Body Protection A flame-resistant laboratory coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended.Minimizes skin contact and protects from potential splashes of the combustible liquid.[6][8] Ensure complete coverage of exposed skin.
Respiratory Protection Not generally required if handled within a certified chemical fume hood.[6] For spill cleanup or work outside a hood, a NIOSH-approved air-purifying respirator with organic vapor cartridges is essential.Vapors may cause respiratory irritation.[9][10] Engineering controls are the primary method of respiratory protection; respirators are for non-routine situations.

Engineering Controls: A Controlled Environment

Your primary engineering control for handling this substance is a properly functioning chemical fume hood.[6] This minimizes the inhalation of any vapors and contains potential splashes.[6] An accessible safety shower and eyewash station are mandatory in any area where this chemical is handled.[7]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is critical for safety and experimental success.

  • Preparation: Before handling the compound, ensure your chemical fume hood is operational and uncluttered. Don all required PPE as specified in the table above.

  • Aliquotting: Dispense the required amount of this compound within the fume hood. Use glassware and tools dedicated to this process or thoroughly cleaned. Keep the primary container tightly sealed when not in use.[1][3]

  • Reaction Setup: If used in a reaction, add the compound to the reaction vessel slowly and in a controlled manner within the fume hood.

  • Post-Handling: After use, decontaminate any surfaces that may have come into contact with the chemical. Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

  • Personal Hygiene: Wash your hands and any exposed skin thoroughly with soap and water after handling is complete, even if you believe no contact occurred.[3][6][7] Do not eat, drink, or smoke in the laboratory.[3][6]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling Protocol (in Fume Hood) cluster_cleanup Cleanup & Disposal A Risk Assessment (Review SDS of Analogs) B Verify Fume Hood Functionality A->B C Don Required PPE (Gloves, Goggles, Coat) B->C D Aliquot Chemical C->D E Perform Experiment D->E F Secure Primary Container E->F G Decontaminate Work Area F->G H Segregate Hazardous Waste G->H I Properly Doff PPE H->I J Wash Hands Thoroughly I->J K Procedure Complete

Caption: Logical workflow for the safe handling of this compound.

Spill and Disposal Plan

Spill Response:

  • Evacuate: Alert personnel and evacuate the immediate spill area.

  • Control: If flammable vapors are a concern, remove all sources of ignition.[1][3]

  • Contain: For small spills, use an inert absorbent material like sand, silica gel, or a universal binder to contain the liquid.[1][3] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully scoop the absorbent material into a clearly labeled, sealed container for hazardous waste.[1][6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Waste Disposal:

All waste material containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.[11]

  • Collection: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams.[6]

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][11]

By integrating these protocols into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research. Handle every chemical with the respect its potential hazards demand.

References

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